molecular formula C8H8N2O B1590473 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 56057-25-1

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B1590473
CAS No.: 56057-25-1
M. Wt: 148.16 g/mol
InChI Key: RPQWKYDZGOEUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 56057-25-1) is a chemical compound featuring the pyrrolopyridine scaffold, a bicyclic structure of significant interest in medicinal chemistry and drug discovery. This scaffold is a core structure in several pharmacologically active compounds and is known for its broad spectrum of biological properties . The pyrrolopyridine core is a key heterocyclic system in advanced pharmaceutical research, particularly in the development of kinase inhibitors for anticancer therapies . For instance, pyrrolopyridine-based drugs like Vemurafenib and Pexidartinib have been approved for cancer treatment, highlighting the therapeutic relevance of this structural class . Recent scientific studies focus on designing novel pyrrolopyridine derivatives as potent colchicine-binding site inhibitors, which disrupt tubulin polymerization and demonstrate excellent antitumor activities against various cancer cell lines, causing G2/M phase cell cycle arrest and apoptosis . This positions this compound as a valuable building block for developing new anticancer agents. The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use. Key specifications include a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol .

Properties

IUPAC Name

7-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-9-6-4-7(11)10-8(5)6/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQWKYDZGOEUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480847
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56057-25-1
Record name 1,3-Dihydro-7-methyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56057-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, has garnered significant attention in medicinal chemistry as a privileged structure for the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of a specific derivative, 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also referred to as 7-methyl-4-azaoxindole. Due to the limited direct literature on this exact molecule, this guide synthesizes information from analogous structures and established chemical principles to present its chemical structure, physicochemical properties, plausible synthetic routes, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction: The Significance of the 4-Azaindole Scaffold

The 4-azaindole framework is a bioisostere of indole and purine, enabling it to mimic the natural hinge-binding motif of ATP, the ubiquitous substrate for all kinases[1]. This inherent characteristic makes it a valuable scaffold in the design of kinase inhibitors. The strategic incorporation of a nitrogen atom into the six-membered ring enhances hydrogen bonding capabilities, improves aqueous solubility, and confers favorable physicochemical and pharmacokinetic properties compared to the corresponding indole analogs[1]. Consequently, derivatives of 4-azaindole have been extensively investigated as potent inhibitors of a variety of kinases implicated in oncology and inflammatory diseases, including p38 MAP kinase, c-Met, and p21-activated kinase-1 (PAK1)[2][3][4]. The introduction of an oxo-group at the 2-position to form the 4-azaoxindole core, along with methylation at the 7-position, is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological target engagement and pharmacokinetic profile.

Chemical Structure and Nomenclature

The core structure of this compound is a bicyclic heteroaromatic system where a pyrrolone ring is fused to a pyridine ring.

Caption: Chemical structure of this compound.

Systematic IUPAC Name: this compound

Common Synonyms: 7-methyl-4-azaoxindole

CAS Number: Not available for the methylated derivative. The parent compound, 1H-pyrrolo[3,2-b]pyridin-2(3H)-one, has the CAS Number 32501-05-6.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Reference
Molecular Formula C₈H₈N₂OBased on chemical structure
Molecular Weight 148.16 g/mol Calculated from molecular formula
Appearance White to off-white solidTypical for similar heterocyclic compounds
Melting Point > 200 °C (decomposes)High melting points are common for rigid, polar heterocyclic structures with hydrogen bonding capabilities.
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; poorly soluble in water and non-polar organic solvents.The lactam and pyridine moieties introduce polarity and hydrogen bonding sites, while the overall fused ring system limits solubility in water.
pKa Weakly acidic (N-H proton) and weakly basic (pyridine nitrogen)The pKa of the N-H proton is expected to be in the range of 8-10, similar to other lactams. The pyridine nitrogen will have a pKa around 4-5.
Spectroscopic Data (Predicted)

The following spectroscopic characteristics are predicted for this compound based on the analysis of its structural features and data from analogous compounds[5][6][7][8][9].

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0br s1HN1-H
~7.8d1HH5
~7.0d1HH6
~3.5s2HH3
~2.4s3H7-CH₃

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~175C2 (C=O)
~150C7a
~148C4a
~145C7
~125C5
~118C6
~115C3a
~35C3
~177-CH₃

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic TechniqueKey Predicted Features
IR (ATR, cm⁻¹) 3200-3000 (N-H stretch), 1700-1680 (C=O, lactam stretch), 1610-1580 (C=C and C=N stretches of the aromatic rings), 1400-1300 (C-N stretch)[10][11].
MS (EI) Expected [M]⁺ at m/z = 148. Subsequent fragmentation may involve loss of CO (m/z = 120) and HCN from the pyridine ring, which are characteristic fragmentation pathways for related azaindoles[12][13].

Synthesis Methodologies

A definitive, published synthetic route for this compound is not currently available. However, a plausible and logical synthetic strategy can be devised based on established methods for the synthesis of 4-azaoxindoles and the introduction of methyl groups onto pyridinoid rings.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the 7-methyl group onto a pre-formed 4-azaoxindole core or building the methylated pyridine ring prior to the formation of the pyrrolone ring.

retrosynthesis target This compound precursor1 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one (4-Azaoxindole) target->precursor1 C-H Methylation precursor2 Substituted 2-amino-3-halopyridine target->precursor2 Cyclization Strategy

Caption: Retrosynthetic approaches to this compound.

Experimental Protocol: A Proposed Synthetic Route

The following protocol outlines a feasible multi-step synthesis starting from a commercially available substituted pyridine. This approach leverages a known method for the synthesis of the 4-azaoxindole core.

Workflow: Proposed Synthesis

synthesis_workflow start 2-Amino-3-bromo-6-methylpyridine step1 Protection of amino group start->step1 e.g., Boc₂O, TEA step2 Palladium-catalyzed cross-coupling with a protected acetylene step1->step2 e.g., (EtO)₂C=CH₂, Pd catalyst step3 Deprotection and intramolecular cyclization step2->step3 Acidic or basic hydrolysis product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Protection of the Starting Material: 2-Amino-3-bromo-6-methylpyridine is protected at the amino group, for instance, as a tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions in subsequent steps. This is a standard procedure in heterocyclic chemistry to modulate the reactivity of the amino group.

  • Introduction of the Pyrrolone Precursor: The protected 2-amino-3-bromo-6-methylpyridine undergoes a palladium-catalyzed cross-coupling reaction. A suitable coupling partner would be a protected form of a two-carbon unit that can be subsequently cyclized to form the pyrrolone ring. For example, a Sonogashira coupling with a protected acetylene followed by hydration and cyclization, or a Heck-type reaction with an appropriate vinyl ether.

  • Cyclization to form the 4-Azaoxindole Core: The resulting intermediate is then subjected to deprotection and intramolecular cyclization. This is typically achieved under acidic or basic conditions, leading to the formation of the fused pyrrolone ring. The choice of conditions would depend on the nature of the protecting groups and the stability of the intermediate.

  • Purification: The final product, this compound, is purified by standard techniques such as column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • The choice of a palladium-catalyzed cross-coupling reaction in step 2 is due to its high efficiency and functional group tolerance in forming carbon-carbon bonds on heterocyclic systems.

  • The protection/deprotection strategy is crucial to ensure regioselectivity and prevent unwanted side reactions, which is a common practice in multi-step organic synthesis.

Biological Activities and Therapeutic Potential

While no specific biological data for this compound has been reported, the extensive research on the 4-azaindole scaffold provides a strong basis for predicting its potential therapeutic applications, primarily as a kinase inhibitor[14].

Kinase Inhibition

The 4-azaindole core is a well-established hinge-binding motif in a multitude of kinase inhibitors[15]. The pyridine nitrogen acts as a hydrogen bond acceptor, mimicking the interaction of the adenine ring of ATP with the kinase hinge region. The pyrrole N-H can act as a hydrogen bond donor. Substituents on the 4-azaindole scaffold are strategically positioned to occupy the hydrophobic regions of the ATP-binding pocket, thereby conferring potency and selectivity.

Signaling Pathway: Generic Kinase Inhibition

kinase_inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inhibitor 7-Methyl-4-azaoxindole (Competitive Inhibitor) Inhibitor->Kinase Binds to ATP pocket Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream

Caption: Mechanism of competitive kinase inhibition by a 4-azaoxindole derivative.

The introduction of the 2-oxo group in this compound may alter the electronic distribution and conformation of the scaffold, potentially influencing its binding affinity and selectivity for different kinases. The 7-methyl group is positioned to potentially interact with a specific hydrophobic pocket within the kinase active site, which could be exploited to achieve selectivity for a particular kinase target.

Potential Therapeutic Areas

Based on the known activities of related 4-azaindole derivatives, this compound could be investigated for its potential in:

  • Oncology: As an inhibitor of kinases that are dysregulated in cancer, such as c-Met, PAK1, or p38 MAPK[2][3][4].

  • Inflammatory Diseases: By targeting kinases like p38 MAPK that are involved in pro-inflammatory cytokine production[2].

  • Neurodegenerative Diseases: Some azaindole derivatives have been explored for their activity against kinases implicated in neurodegeneration[15].

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, derivative of the medicinally important 4-azaindole scaffold. While direct experimental data is sparse, this technical guide has provided a comprehensive overview of its structure, predicted physicochemical properties, a plausible synthetic strategy, and its potential as a kinase inhibitor.

Future research should focus on the successful synthesis and thorough characterization of this molecule. The proposed synthetic route provides a viable starting point for its preparation. Once synthesized, detailed spectroscopic analysis (NMR, IR, MS) will be crucial to confirm its structure and provide the much-needed experimental data. Subsequently, screening against a panel of kinases would be a logical step to explore its biological activity and identify potential therapeutic targets. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on azaindole chemistry and its application in drug discovery.

References

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical properties, established synthesis strategies, and its critical role as a foundational scaffold in the development of targeted therapeutics. The narrative emphasizes the causal links between its structural features and its utility in modern drug discovery, particularly in the domain of enzyme inhibition. All data and protocols are presented to meet the standards of scientific integrity, supported by authoritative references.

Core Compound Identification and Physicochemical Properties

This compound is a fused bicyclic heterocycle. Its structure, combining a pyrrolone ring with a pyridine ring, makes it a valuable intermediate in pharmaceutical research.[1] The official IUPAC name for this compound is 7-Methyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one .

Below is a summary of its key physicochemical properties, essential for experimental design and handling.

PropertyValueSource
CAS Number 56057-25-1[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Boiling Point 334.0 ± 42.0 °C[1]
Appearance Solid (Typical)
Storage Room temperature, dry environment[1]

The Pyrrolopyridine Scaffold in Drug Discovery

The true value of this compound is not as an end-product, but as a versatile starting material. The pyrrolopyridine core is a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. Derivatives of the broader pyrrolopyridine family have been successfully developed as potent and selective inhibitors of numerous protein kinases and other enzymes.

The strategic importance of this scaffold lies in its ability to mimic the purine structure of ATP (adenosine triphosphate), allowing it to compete for the ATP-binding site on kinases. Kinases are a class of enzymes that play a central role in cellular signaling; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The diagram below illustrates how this core scaffold can be elaborated to generate diverse drug candidates targeting different kinases.

G cluster_0 Core Scaffold cluster_1 Synthetic Diversification cluster_2 Targeted Drug Candidates Core This compound R1 Substitution at Position X Core->R1 R2 Modification at Position Y Core->R2 R3 Ring Opening/ Functionalization Core->R3 DrugA CSF1R Inhibitor (Oncology) R1->DrugA DrugD Other Kinase Inhibitors (EGFR, etc.) R1->DrugD DrugB FAK Inhibitor (Metastasis) R2->DrugB R2->DrugD DrugC PDE4B Inhibitor (Inflammation) R3->DrugC caption Scaffold-Based Drug Design Workflow

Caption: From Core Scaffold to Diverse Drug Candidates.

Applications and Field-Proven Insights

This compound serves as a precursor for synthesizing molecules with potent biological activity.[1] Research has shown that derivatives of the closely related pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds are effective inhibitors of key enzymes implicated in disease:

  • Colony-Stimulating Factor-1 Receptor (CSF1R): CSF1R is crucial for the survival and function of macrophages.[2] Inhibiting this kinase is a promising strategy for treating inflammatory diseases and certain cancers where tumor-associated macrophages are prevalent.[2] Pyrrolopyrimidine derivatives have been designed as highly selective CSF1R inhibitors.[3][4]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a significant role in tumor development and metastasis.[5] The pyrrolo[2,3-d]pyrimidine scaffold has been used to develop potent FAK inhibitors that can induce apoptosis in cancer cell lines.[5]

  • Phosphodiesterase 4B (PDE4B): PDE4B is an enzyme that regulates inflammatory processes, making it an attractive target for CNS diseases and other inflammatory conditions. A scaffold-hopping approach identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors.[6]

  • Other Kinase Targets: This scaffold is versatile. It has been used to develop inhibitors for Epidermal Growth Factor Receptor (EGFR) mutants in non-small cell lung cancer[7], Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease[8], and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[9]

The choice to use this compound as a starting material is driven by the synthetic accessibility it provides to these more complex, decorated structures required for specific enzyme targeting. The methyl group at position 7 and the ketone at position 2 offer distinct chemical handles for regioselective functionalization.

Synthesis and Methodologies

The synthesis of pyrrolopyridines can be approached from either pyridine or pyrrole precursors.[10] A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.

General Experimental Workflow: Synthesis of a Pyrrolopyridine Derivative

The following diagram outlines a generalized workflow for a multi-step synthesis starting from a functionalized pyridine, a common strategy in medicinal chemistry.

G start Step 1: Starting Material (e.g., Substituted Aminopyridine) step2 Step 2: Cyclization Reaction (e.g., Fischer Indole Synthesis) start->step2 Reagents A, Heat step3 Step 3: Intermediate Purification (Column Chromatography) step2->step3 Crude Product step4 Step 4: Functional Group Interconversion (e.g., Halogenation) step3->step4 Pure Intermediate step5 Step 5: Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) step4->step5 Key Building Block step6 Step 6: Final Purification & Analysis (HPLC, NMR, MS) step5->step6 Final Crude Product end Final Product: Decorated Pyrrolopyridine step6->end Certified Pure Compound caption Multi-Step Synthesis Workflow

Caption: Generalized Synthetic Workflow for Pyrrolopyridines.

Protocol: Representative Kinase Inhibition Assay (Self-Validating System)

To assess the biological activity of a novel derivative synthesized from our core compound, a robust in vitro kinase assay is essential. This protocol describes a standard luminescence-based assay to determine the IC₅₀ (half-maximal inhibitory concentration).

Objective: To quantify the inhibitory potency of a test compound against a target kinase (e.g., CSF1R).

Materials:

  • Recombinant human kinase (e.g., CSF1R)

  • Kinase substrate (e.g., a generic poly-Glu,Tyr peptide)

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Test compound (serially diluted in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Dilute the recombinant kinase to the desired concentration (e.g., 2X final concentration) in assay buffer. Add the enzyme solution to all wells except the negative controls. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Prepare a solution of substrate and ATP in assay buffer (e.g., 2X final concentration). Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour. The kinase will phosphorylate the substrate by hydrolyzing ATP to ADP.

  • Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add the reagent to all wells. This reagent measures the amount of remaining ATP. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. A weak inhibitor will allow ATP to be consumed, resulting in a low signal.

  • Data Acquisition: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating system provides a quantitative measure of potency, allowing for direct comparison between different synthesized derivatives and guiding the structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical; it is a key enabler in the complex process of drug discovery. Its privileged scaffold offers a validated starting point for developing highly selective inhibitors for a range of clinically relevant enzyme targets. Understanding its properties, synthetic utility, and the biological significance of its derivatives is essential for researchers aiming to design the next generation of targeted therapies for oncology, inflammation, and neurodegenerative diseases.

References

A Technical Guide to the Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Strategies and Methodologies for Core Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The document outlines key starting materials and details robust synthetic strategies for the construction of this pyrrolopyridinone core. Methodologies are presented with a focus on the underlying chemical principles, providing researchers with the foundational knowledge for practical application and further derivatization.

Introduction: The Significance of the this compound Scaffold

The 1H-pyrrolo[3,2-b]pyridine framework, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as solubility and bioavailability.[3] The introduction of a methyl group at the 7-position and an oxo group at the 2-position, yielding this compound, creates a rigid, three-dimensional structure with specific hydrogen bonding capabilities. This unique architecture makes it a valuable scaffold for the design of targeted therapeutics, particularly kinase inhibitors.[4] The synthesis of this core structure, therefore, is a critical step in the development of novel drug candidates.

This guide will focus on the practical synthesis of this target molecule, with an emphasis on the selection of appropriate starting materials and the key chemical transformations required to construct the fused pyrrolidinone ring.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely applicable strategies involve the construction of the pyrrolidin-2-one ring onto a pre-existing, appropriately substituted pyridine core. This approach offers the advantage of readily available and diverse pyridine starting materials.

Two primary strategies will be discussed in detail:

  • Strategy A: Cyclocondensation of 2-Amino-4-methylpyridine with α-Ketoester Derivatives. This approach involves the reaction of a nucleophilic aminopyridine with an electrophilic two-carbon unit, followed by intramolecular cyclization to form the lactam ring.

  • Strategy B: Intramolecular Cyclization of N-Acyl-2-amino-4-methylpyridine Derivatives. This strategy relies on the formation of an amide bond followed by an intramolecular reaction, such as a condensation or a metal-catalyzed coupling, to close the five-membered ring.

G cluster_0 Synthetic Strategies cluster_1 Key Starting Materials Target This compound Strategy_A Strategy A: Cyclocondensation Target->Strategy_A Strategy_B Strategy B: Intramolecular Cyclization Target->Strategy_B SM_A 2-Amino-4-methylpyridine Strategy_A->SM_A SM_B α-Ketoesters / α-Haloesters Strategy_A->SM_B SM_C N-(4-methylpyridin-2-yl)acetamide Strategy_B->SM_C SM_C->SM_A

Figure 1: Synthetic strategies for this compound.

Key Starting Material: 2-Amino-4-methylpyridine

A common and versatile starting material for the synthesis of the target molecule is 2-amino-4-methylpyridine. This commercially available compound provides the core pyridine ring with the required substitution pattern for the final product.

Preparation of N-(4-methylpyridin-2-yl)acetamide

A key intermediate for several synthetic routes is the acetylated derivative, N-(4-methylpyridin-2-yl)acetamide. This compound can be readily prepared from 2-amino-4-methylpyridine.

Experimental Protocol:

  • Suspend 2-amino-4-methylpyridine (1.0 eq) in acetic anhydride (2.5-3.0 eq).

  • Heat the reaction mixture to 70°C and maintain this temperature with stirring for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether to the cooled mixture to induce crystallization.

  • Collect the resulting white, needle-like crystals by filtration.

  • Dry the product under vacuum to afford N-(4-methylpyridin-2-yl)acetamide.[5]

This straightforward procedure provides a stable, easily handled intermediate for subsequent cyclization reactions.

Synthetic Route 1: Cyclocondensation Approach

This strategy focuses on the reaction of 2-amino-4-methylpyridine with a suitable C2-electrophile to construct the pyrrolidin-2-one ring. A particularly effective method involves the use of α-haloesters in a cyclocondensation reaction.

G start 2-Amino-4-methylpyridine reagent1 + α-Haloester start->reagent1 intermediate1 N-(4-methylpyridin-2-yl) α-amino ester reagent1->intermediate1 Nucleophilic Substitution cyclization Intramolecular Cyclization (Lactamization) intermediate1->cyclization product This compound cyclization->product

Figure 2: Cyclocondensation pathway to the target molecule.

Conceptual Framework:

The initial step involves the nucleophilic attack of the exocyclic amino group of 2-amino-4-methylpyridine on the electrophilic carbon of an α-haloester, such as ethyl α-chloroacetate. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the ester carbonyl, leading to the formation of the lactam ring. This type of reaction is analogous to the formation of 2-amino-4-thiazolidinones from α-bromoesters and thiourea.[6]

Table 1: Reaction Parameters for Cyclocondensation

ParameterConditionRationale
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Facilitates dissolution of reactants and promotes the reaction rate.
Base Non-nucleophilic base (e.g., NaH, K2CO3)To deprotonate the amino group, increasing its nucleophilicity.
Temperature 100-150 °CTo overcome the activation energy for both the initial substitution and the subsequent cyclization.
α-Haloester Ethyl α-chloroacetate or Ethyl α-bromoacetateProvides the necessary two-carbon unit with a leaving group and an electrophilic carbonyl for lactam formation.

Detailed Experimental Protocol (Hypothetical, based on related transformations):

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl α-chloroacetate (1.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Route 2: Intramolecular Cyclization of an Acetamide Precursor

An alternative and powerful strategy involves the intramolecular cyclization of an N-(4-methylpyridin-2-yl)acetamide derivative. This approach leverages the pre-formed amide bond and seeks to create the C2-C3 bond of the pyrrolidinone ring.

G start N-(4-methylpyridin-2-yl)acetamide activation C-H Activation or Functionalization at C3 start->activation intermediate1 Activated Intermediate activation->intermediate1 cyclization Intramolecular Ring Closure intermediate1->cyclization product This compound cyclization->product

Figure 3: Intramolecular cyclization pathway.

Conceptual Framework:

This strategy requires the activation of the C3 position of the pyridine ring to facilitate an intramolecular reaction with the acetamide side chain. This can be achieved through various methods, including metal-catalyzed C-H activation or by introducing a suitable functional group at the C3 position.

A plausible approach involves the halogenation of N-(4-methylpyridin-2-yl)acetamide at the C3 position, followed by a palladium-catalyzed intramolecular cyclization. This type of transformation is well-precedented in the synthesis of fused heterocyclic systems.

Table 2: Key Steps and Reagents for Intramolecular Cyclization

StepReagents & ConditionsPurpose
1. Acetylation Acetic anhydride, 70°CFormation of N-(4-methylpyridin-2-yl)acetamide.[5]
2. Halogenation N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), CCl4, radical initiator (e.g., AIBN)Selective halogenation at the C3 position of the pyridine ring.
3. Intramolecular Cyclization Pd(OAc)2, phosphine ligand (e.g., P(o-tolyl)3), base (e.g., K2CO3), high-boiling solvent (e.g., toluene, xylene)Palladium-catalyzed intramolecular C-N bond formation to construct the lactam ring.

Detailed Experimental Protocol (Hypothetical, based on related transformations):

  • Synthesis of 3-Bromo-N-(4-methylpyridin-2-yl)acetamide:

    • To a solution of N-(4-methylpyridin-2-yl)acetamide (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring by TLC.

    • Cool the reaction, filter off the succinimide, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

  • Intramolecular Cyclization:

    • To a solution of 3-Bromo-N-(4-methylpyridin-2-yl)acetamide (1.0 eq) in anhydrous toluene, add Pd(OAc)2 (0.05 eq), P(o-tolyl)3 (0.1 eq), and K2CO3 (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to reflux for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Conclusion

The synthesis of this compound is an achievable goal for medicinal chemists through well-established synthetic strategies. The selection of 2-amino-4-methylpyridine as a key starting material provides a convergent and efficient entry point to this valuable heterocyclic scaffold. Both the cyclocondensation and intramolecular cyclization approaches offer viable pathways, with the choice of method depending on the availability of reagents and the desired scale of the synthesis. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for the practical synthesis of this important molecule and its analogues, thereby facilitating the discovery of new therapeutic agents.

References

Elucidating the Mechanism of Action of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Strategic Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

The discovery of a novel bioactive small molecule is the first step in a long and intricate journey toward understanding its therapeutic potential. 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold that is a cornerstone in modern medicinal chemistry. Derivatives of the broader pyrrolopyridine family are known to exhibit a wide range of biological activities, including antiproliferative, antibacterial, and antiviral effects. Notably, the pyrrolo[3,2-b]pyridine core is a recognized pharmacophore in the development of potent kinase inhibitors, with some derivatives showing superior efficacy to established drugs like Sorafenib in melanoma cell lines.[1]

Given the prevalence of the pyrrolopyridine scaffold in kinase inhibitor design, a primary hypothesis is that this compound may exert its biological effects through the modulation of one or more protein kinases.[2][3][4][5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7]

This guide presents a comprehensive, multi-pronged strategy to systematically elucidate the mechanism of action (MoA) of this novel compound. We will proceed from broad phenotypic observations to precise molecular target identification, validation, and downstream pathway analysis. The described workflow is designed to be a self-validating system, employing orthogonal experimental approaches to build a high-confidence model of the compound's molecular interactions and cellular consequences.

Phase 1: Foundational Analysis and Hypothesis Generation

The initial phase focuses on characterizing the compound's cellular effects to guide the subsequent target identification strategy.

Initial Phenotypic Screening

The first step is to understand the compound's impact on cellular behavior. A broad phenotypic screen provides the initial clues about the pathways being modulated.

  • Anti-Proliferation Assays: Assess the compound's effect on the growth of a diverse panel of cancer cell lines (e.g., NCI-60 panel). This helps identify sensitive cell lines and potential cancer indications.

  • Cytotoxicity Assays: Determine whether the compound's effect is cytostatic (inhibits growth) or cytotoxic (kills cells).

  • High-Content Imaging: This powerful technique can reveal changes in cellular morphology, protein localization, or the status of specific organelles, providing unbiased insights into the compound's effects.[8]

The results from these screens will create a "phenotypic signature" for the compound, which can be compared to databases of known compounds to generate initial hypotheses about its MoA.

Kinome Profiling: A Hypothesis-Driven Approach

Based on the structural alerts from the pyrrolopyridine scaffold, a direct, hypothesis-driven approach is to screen the compound against a large panel of kinases. Several commercial services offer comprehensive kinome profiling.[3][4][5][6][9] This experiment provides a rapid and global view of the compound's kinase selectivity.

Data Presentation: Initial Kinome Screen

The data from a kinome screen is typically presented as percent inhibition at a fixed compound concentration (e.g., 1 µM). Hits are identified as kinases inhibited beyond a certain threshold (e.g., >50%).

Target KinaseKinase Family% Inhibition at 1 µMHit (Y/N)
Kinase ATK95%Y
Kinase BCMGC88%Y
Kinase CAGC15%N
Kinase DCAMK92%Y
... (400+ more).........

This initial screen identifies a set of high-probability candidate targets, which will be the focus of subsequent validation efforts.

Phase 2: Unbiased Target Identification

While kinome profiling is a powerful tool for a specific target class, it is crucial to employ unbiased methods to identify potential non-kinase targets or unexpected interactions. We will utilize two orthogonal, label-free and affinity-based, proteomic approaches.

Experimental Workflow: Target Identification

The overall strategy for unbiased target identification involves isolating proteins that physically interact with the compound and identifying them via mass spectrometry.

G cluster_0 Affinity-Based Method cluster_1 Label-Free Method Compound Compound Probe Probe Compound->Probe Synthesis APMS Affinity Purification Mass Spectrometry (AP-MS) Probe->APMS Incubate with lysate TargetList Candidate Target List APMS->TargetList Proteomic Analysis Compound_LF Compound CETSA Cellular Thermal Shift Assay (CETSA) Compound_LF->CETSA Treat cells CETSA->TargetList Western Blot / MS

Caption: Orthogonal workflows for unbiased target identification.

Method 1: Photo-Affinity Chromatography and Mass Spectrometry (AP-MS)

This classic method uses a modified version of the compound (a chemical probe) to "pull down" its binding partners from a cell lysate.[2][10][11]

Protocol: Photo-Affinity Pulldown

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates three key features:

    • A photoreactive group (e.g., diazirine) for covalent cross-linking to the target upon UV irradiation.

    • An affinity handle (e.g., biotin) for purification.

    • A linker that spatially separates the compound from the handle to minimize steric hindrance.[10]

    • Self-Validation: The activity of the probe must be confirmed to be comparable to the parent compound in phenotypic assays.

  • Lysate Preparation: Prepare a native protein lysate from a sensitive cell line identified in Phase 1.

  • Incubation & Cross-linking:

    • Incubate the cell lysate with the biotinylated probe.

    • As a crucial control, in a parallel sample, include a high concentration of the original, unmodified compound to competitively block specific binding sites.

    • Irradiate the samples with UV light (e.g., 365 nm) to induce covalent cross-linking between the probe and its binding partners.

  • Affinity Purification:

    • Add streptavidin-conjugated magnetic beads to the lysates to capture the biotinylated probe and its cross-linked proteins.[2]

    • Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads.

    • Separate the proteins by SDS-PAGE.

    • Visualize proteins using silver staining. Bands that are present in the probe-treated sample but absent or significantly reduced in the competition control are candidate targets.

    • Excise these bands and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14]

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that assesses target engagement in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.[15][16][17]

Protocol: CETSA Coupled with Mass Spectrometry

  • Cell Treatment: Treat intact cells with the compound or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments).

    • This creates a "melt curve" for the proteome.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet precipitated/aggregated proteins. The supernatant contains the soluble, non-denatured proteins.[16]

  • Proteomic Analysis:

    • Collect the soluble fraction from each temperature point for both vehicle- and compound-treated samples.

    • Analyze the samples using quantitative mass spectrometry (e.g., TMT-based).

    • Proteins that show a significant shift in their melting temperature (Tagg) to a higher value in the presence of the compound are identified as direct targets.[16]

Phase 3: Target Validation and Characterization

The candidate targets identified from both the kinome screen and the unbiased proteomic approaches must be rigorously validated.

Biochemical Validation: Direct Binding and Activity

These experiments confirm a direct interaction between the compound and the purified target protein and quantify the functional consequence of this binding.

Protocol: In Vitro Kinase Assay (Example)

If a kinase is identified as a top hit, its inhibition must be confirmed biochemically.

  • Assay Setup: Use a suitable biochemical assay format, such as TR-FRET, luminescence-based (e.g., ADP-Glo), or fluorescence polarization.[7][18][19] These assays measure the consumption of ATP or the phosphorylation of a substrate.

  • Reagents:

    • Purified, recombinant kinase (the candidate target).

    • Specific peptide or protein substrate for the kinase.

    • ATP.

    • Assay buffer.

  • Procedure:

    • Serially dilute the compound to create a dose-response curve (e.g., 10 concentrations).

    • Add the kinase, substrate, and compound to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate for the optimized reaction time.

    • Add the detection reagents and measure the signal (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Plot the percent inhibition against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Data Presentation: IC50 Determination

Candidate TargetIC50 (nM)
Kinase A15
Kinase B85
Kinase D250
Cellular Target Engagement Validation

It is critical to confirm that the compound engages its target within the complex environment of a living cell.[20] CETSA is the gold-standard for this.

Protocol: Western Blot-Based CETSA

  • Follow CETSA Steps 1-3 as described in section 2.3.

  • Western Blotting:

    • Separate the soluble protein fractions from each temperature point by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the candidate target protein.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.[21][22]

  • Data Analysis:

    • Quantify the band intensity at each temperature for both vehicle- and compound-treated samples.

    • Plot the relative band intensity against temperature to generate melt curves. A rightward shift in the curve for the compound-treated sample confirms target engagement.

Phase 4: Downstream Signaling Pathway Analysis

Once the direct target is validated, the final step is to understand the downstream cellular consequences of its modulation.

Signaling Pathway Workflow

G cluster_0 Analysis Compound Compound Treatment (Dose- and Time-course) Target Validated Target (e.g., Kinase A) Compound->Target Inhibition Downstream1 Direct Substrate (e.g., Protein X) Target->Downstream1 p-Protein X ↓ Downstream2 Pathway Effector (e.g., Transcription Factor Y) Downstream1->Downstream2 p-Factor Y ↓ WB Western Blot for Phospho-proteins Downstream1->WB Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream2->Phenotype Gene Expression Changes qPCR RT-qPCR for Target Genes Downstream2->qPCR

References

A Technical Guide to the Biological Activity of Novel Pyrrolopyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the pyrrolopyridinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of novel pyrrolopyridinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, multifaceted biological effects, and underlying mechanisms of action. The pyrrolopyridinone nucleus, an isostere of purine, mimics the structure of adenine, a key component of ATP.[1][2] This structural similarity allows these derivatives to competitively bind to the ATP-binding sites of various kinases, leading to the modulation of critical cellular signaling pathways.[3][4] This guide will delve into the anticancer, anti-inflammatory, and antimicrobial potential of these compounds, supported by detailed experimental protocols and mechanistic insights.

I. Synthesis of Pyrrolopyridinone Derivatives

The synthesis of pyrrolopyridinone derivatives is a critical aspect of their development as therapeutic agents. Various synthetic strategies have been developed to construct the core heterocyclic scaffold and introduce diverse substituents, which in turn dictates their biological activity. A common and efficient approach involves a one-pot, three-component reaction.

Protocol: One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives[5]

This protocol outlines a green and efficient method for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.

Materials:

  • Arylglyoxals

  • 6-amino-1,3-dimethyluracil

  • Barbituric acid derivatives

  • Tetra-n-butylammonium bromide (TBAB)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • To a solution of arylglyoxal (1 mmol) and 6-amino-1,3-dimethyluracil (1 mmol) in ethanol (10 mL) in a round-bottom flask, add the barbituric acid derivative (1 mmol).

  • Add a catalytic amount of TBAB (5 mol%).

  • Stir the reaction mixture at 50 °C.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine derivative.[5]

Rationale for Experimental Choices:

  • One-Pot Reaction: This approach enhances efficiency, reduces waste, and simplifies the synthetic process by combining multiple steps into a single operation.

  • TBAB as a Catalyst: TBAB is a phase-transfer catalyst that is inexpensive, environmentally friendly, and promotes the reaction under mild conditions.[5]

  • Ethanol as a Solvent: Ethanol is a green solvent that is readily available and allows for easy product precipitation upon cooling.

II. Anticancer Activity

Pyrrolopyridinone derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[2]

Mechanism of Action: Kinase Inhibition

The anticancer activity of many pyrrolopyridinone derivatives stems from their function as kinase inhibitors.[3] The pyrrolopyridine scaffold can mimic the purine ring of ATP, allowing these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[3] The selectivity of these inhibitors is determined by the various substituents attached to the core nucleus.[3] Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play pivotal roles in cancer progression.[6]

VEGFR-2 Signaling Pathway

VEGF and its receptor VEGFR-2 are major regulators of tumor-mediated angiogenesis.[7] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][7] Pyrrolopyridinone derivatives can inhibit VEGFR-2, thereby blocking angiogenesis and restricting tumor growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrrolopyridinone Pyrrolopyridinone Derivative Pyrrolopyridinone->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

EGFR Signaling Pathway

EGFR is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways such as the RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[8] Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention.[9]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Shc Grb2/Shc EGFR->Grb2_Shc Recruits PI3K PI3K EGFR->PI3K RAS RAS Grb2_Shc->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrrolopyridinone Pyrrolopyridinone Derivative Pyrrolopyridinone->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Evaluation of Anticancer Activity
In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]

Protocol: MTT Assay for Cell Viability [10][12]

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete culture medium

  • Pyrrolopyridinone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the pyrrolopyridinone derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Analysis: Western Blot

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis.

Protocol: Western Blot for Apoptosis-Related Proteins [14][15]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

Quantitative Data Summary
DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 6g A549 (Lung)Not specified[5]
Compound 6g HepG2 (Liver)Not specified[5]
Compound 6f HepG2 (Liver)Not specified
Compound 6n HepG2 (Liver)Not specified[16]
Compound 4q EGFR/VEGFR-2Not specified
SPP10 MCF-7 (Breast)2.31 ± 0.3[15]

III. Anti-inflammatory Activity

Certain pyrrolopyridinone and related pyrrole derivatives have demonstrated potent anti-inflammatory effects.[17][18]

Mechanism of Action

The anti-inflammatory properties of these compounds are often attributed to the inhibition of pro-inflammatory enzymes and cytokines. Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation.[19]

Evaluation of Anti-inflammatory Activity
In Vivo: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.[18][20]

Protocol: Carrageenan-Induced Paw Edema in Rats [18][20]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Pyrrolopyridinone derivatives

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer or calipers

Procedure:

  • Administer the test compounds or vehicle to the rats (e.g., intraperitoneally or orally).

  • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[21]

  • Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20]

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Experimental_Workflow_Edema Start Start Administer Administer Compound (or Vehicle) Start->Administer Wait Wait 30-60 min Administer->Wait Inject Inject Carrageenan into Paw Wait->Inject Measure Measure Paw Volume (hourly for 5h) Inject->Measure Analyze Analyze Data & Calculate % Inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

IV. Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrolopyridinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria.[11][22]

Evaluation of Antimicrobial Activity
In Vitro: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24]

Protocol: Broth Microdilution for MIC Determination [23][25]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Pyrrolopyridinone derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[24]

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

V. Conclusion and Future Directions

Novel pyrrolopyridinone derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to act as kinase inhibitors makes them particularly attractive for the development of new anticancer therapies. Furthermore, their demonstrated anti-inflammatory and antimicrobial properties warrant further investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as conducting comprehensive preclinical and clinical studies to evaluate their therapeutic potential in various disease models. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery with these remarkable heterocyclic compounds.

References

An In-Depth Technical Guide to the In Silico Modeling of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a novel heterocyclic compound with significant therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world computational drug discovery project. Every protocol is presented as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Rationale for a Computational Approach

The compound at the heart of our investigation is this compound. Its core structure, a 7-azaindole scaffold, is a well-established "privileged" structure in medicinal chemistry. This scaffold mimics the purine ring of adenosine triphosphate (ATP) and is a common feature in a multitude of approved and investigational protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways; their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, they are among the most important targets for modern drug discovery.[3]

Given the nascent state of research on this specific methylated pyrrolopyridinone derivative, a comprehensive in silico modeling approach is the most rational and resource-efficient first step. Computer-aided drug design (CADD) allows us to build a robust, data-driven hypothesis of the compound's biological activity, potential protein targets, and drug-like properties before committing to costly and time-consuming wet-lab synthesis and screening.[4] This guide will detail a multi-faceted computational workflow, from initial target identification to the intricate analysis of protein-ligand stability.

Part 1: Target Identification - Focusing on the Kinome

The journey of a drug candidate begins with identifying its molecular target. For a novel compound like this compound, we employ a strategy of "guilt by association," leveraging the extensive literature on structurally similar compounds. The pyrrolo[2,3-d]pyrimidine scaffold, a close isostere, has yielded numerous inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] This strong precedent directs our focus toward the protein kinase family as the most probable target class.

For the purpose of this guide, we will hypothesize that our compound is a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain . EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in non-small cell lung cancer and other malignancies, making it a highly relevant therapeutic target.[2][5]

Part 2: Structure-Based In Silico Modeling

With a putative target identified, we can now move to structure-based design methods, which rely on the three-dimensional structure of the target protein.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[2] This allows us to visualize the specific interactions that stabilize the ligand in the active site and to estimate the strength of this binding, often expressed as a docking score.

  • Receptor Preparation:

    • Selection: A high-resolution crystal structure of the human EGFR kinase domain is required. We select PDB ID: 5HCY , which features the clinically relevant T790M/L858R mutant in complex with a 7-azaindole-based inhibitor.[6] This provides a highly relevant binding site conformation.

    • Preparation: The protein structure is prepared using AutoDockTools.[7] This involves removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. This step is critical for accurate electrostatic calculations.

  • Ligand Preparation:

    • Structure Generation: The 2D structure of this compound is generated from its IUPAC name or SMILES string (CN1C(=O)C=C2C1=NC=C(C)C=2). This is then converted to a 3D structure and energy-minimized using a suitable force field (e.g., MMFF94).

    • Preparation: The ligand is prepared in AutoDockTools by assigning Gasteiger charges and defining rotatable bonds.

  • Grid Box Generation:

    • A grid box is defined to encompass the ATP-binding site of EGFR. The coordinates are centered on the co-crystallized ligand from the PDB structure (5HCY) to ensure the docking search is localized to the active site. For this receptor, a grid box with dimensions of 25 x 25 x 25 Å and a center of X=23.2, Y=-0.5, Z=56.1 is appropriate.[8]

  • Docking Execution:

    • AutoDock Vina is used to perform the docking calculations.[9] It employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

  • Analysis of Results:

    • The results are a series of binding poses ranked by their docking score (in kcal/mol). The pose with the lowest (most negative) score is considered the most favorable.

    • The top-ranked pose is visualized to analyze the key interactions. We would expect to see the 7-azaindole core forming hydrogen bonds with the "hinge" region of the kinase (specifically with the backbone of Met793), a canonical interaction for ATP-competitive inhibitors.

PoseDocking Score (kcal/mol)Key Interactions with EGFR
1-9.5H-bond with Met793 (hinge), Pi-Alkyl with Leu718, Ala743
2-9.1H-bond with Met793 (hinge)
3-8.8H-bond with Gln791

This data is illustrative and represents a plausible outcome for a potent kinase inhibitor.

Molecular Dynamics (MD) Simulation: Assessing Binding Stability

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time.[10][11] This is a crucial step to validate the docking results and to understand the energetic and conformational changes that occur upon ligand binding.

MD_Workflow start Start: Docked Protein-Ligand Complex setup System Setup (Solvation with TIP3P Water, Ion Addition) start->setup GROMACS emin Energy Minimization (Steepest Descent & Conjugate Gradient) setup->emin equil System Equilibration (NVT & NPT Ensembles) emin->equil Position Restraints prod Production MD Run (e.g., 100 ns) equil->prod analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) prod->analysis end End: Binding Stability Assessment analysis->end

Caption: A typical workflow for an MD simulation of a protein-ligand complex.

  • System Preparation:

    • The top-ranked docked complex of EGFR and our compound is used as the starting point.

    • The system is solvated in a cubic box of water. The TIP3P water model is a common and computationally efficient choice for such simulations.[12]

    • Counter-ions (Na+ and Cl-) are added to neutralize the system's overall charge.

  • Force Field Selection:

    • A force field is a set of parameters used to calculate the potential energy of the system. The AMBER ff14SB force field is a robust and widely used choice for protein simulations.[13] The ligand's parameters are generated using a tool like Antechamber.

  • Simulation Protocol:

    • Energy Minimization: The system's energy is minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated to 300 K (NVT ensemble) and then the pressure is stabilized (NPT ensemble). This ensures the system is at the correct temperature and density before the production run.

    • Production Run: A production simulation is run for at least 100 nanoseconds. During this time, the atomic coordinates are saved at regular intervals, creating a trajectory of the system's movement.

  • Analysis of Trajectory:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated over time. A stable, converging RMSD for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.[1]

    • Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: The trajectory is analyzed to determine the persistence of key interactions (like hydrogen bonds) identified in the docking pose. A high occupancy of these interactions throughout the simulation provides strong evidence for a stable binding mode.

Part 3: Ligand-Based Modeling and Property Prediction

In parallel to structure-based methods, we can predict the compound's properties based on its own structure.

ADMET Prediction: Assessing Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining if a compound has the potential to become a successful drug. In silico ADMET prediction is a rapid, cost-effective way to flag potential liabilities early in the discovery process.[14]

The SMILES string of this compound (CN1C(=O)C=C2C1=NC=C(C)C=2) is submitted to the free SwissADME web tool .[14][15] This tool calculates a wide range of physicochemical properties and predicts pharmacokinetic and drug-likeness parameters.

PropertyPredicted ValueInterpretation / Guideline
Physicochemical
Molecular Weight162.17 g/mol Good (< 500)
LogP (Consensus)1.25Good Lipophilicity (< 5)
TPSA46.17 ŲGood Polarity (< 140)
H-bond Donors0Favorable
H-bond Acceptors3Favorable
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantYesPotential for CNS activity
CYP InhibitorNo (for major isoforms)Low risk of drug-drug interactions
Drug-Likeness
Lipinski's Rule0 ViolationsPasses the "Rule of Five"
Bioavailability Score0.55Good probability of oral bioavailability

These results suggest that the compound possesses a favorable drug-like profile.

The SwissADME tool generates a "Bioavailability Radar" plot, which provides a visual representation of the compound's drug-likeness. For our molecule, the plot would show that all six key properties (lipophilicity, size, polarity, solubility, flexibility, and saturation) fall within the optimal range for oral bioavailability.

Conclusion and Future Directions

This in-depth in silico guide has established a strong, scientifically-grounded hypothesis for the therapeutic potential of this compound as a novel, orally bioavailable inhibitor of the EGFR kinase.

Our multi-faceted computational workflow projects that:

  • The compound is likely to target protein kinases, with EGFR being a prime candidate.

  • Molecular docking predicts a stable binding mode in the EGFR ATP-binding site, anchored by key hydrogen bonds to the hinge region.

  • Molecular dynamics simulations would likely confirm the stability of this binding pose over time.

  • ADMET predictions indicate that the molecule possesses excellent drug-like properties, with a high probability of good oral absorption and a low risk of metabolic liabilities.

The next logical steps in a drug discovery program would be to use these robust in silico findings to guide experimental validation. This would include:

  • Chemical Synthesis: Synthesizing the compound for in vitro testing.

  • Biochemical Assays: Performing kinase inhibition assays to confirm its activity against EGFR and to profile its selectivity across a panel of other kinases.

  • Cell-Based Assays: Testing the compound's ability to inhibit the proliferation of cancer cell lines that are dependent on EGFR signaling.

By integrating predictive computational modeling with targeted experimental validation, we can significantly accelerate the journey of promising molecules like this compound from a conceptual structure to a potential life-saving therapeutic.

References

Physicochemical properties of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Abstract: this compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a fused pyrrolopyridine lactam system, presents a unique profile for potential therapeutic applications. A thorough understanding of its physicochemical properties is a critical prerequisite for advancing this molecule through the development pipeline, as these characteristics fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. It details robust, field-proven experimental protocols for their determination, explains the scientific rationale behind methodological choices, and offers insights into the interpretation of the resulting data for drug development professionals.

Introduction: The Critical Role of Physicochemical Profiling

In the early stages of drug discovery and development, the characterization of a compound's physicochemical properties is paramount.[1][2] These intrinsic attributes, including melting point, solubility, ionization constant (pKa), and lipophilicity (LogP/D), dictate how a potential drug candidate will behave in biological systems and inform its path to becoming a viable therapeutic agent.[3] For a novel scaffold like this compound, for which public domain data is scarce, empirical determination of these properties is not merely a data-gathering exercise but a foundational step in rational drug design.[2][4] This guide provides the experimental framework to generate this crucial data package.

Molecular Structure:

Caption: Workflow for Melting Point Determination using DSC.

Table 1: Expected Thermal Analysis Data Summary

ParameterExpected Value RangeSignificance
Melting Point (Tm)> 150 °C (Estimated)Indicator of purity and lattice stability.
Heat of Fusion (ΔHfus)To be determinedEnergy required to melt the solid; relates to crystallinity.
Thermal DecompositionTo be determinedOnset temperature of degradation.

Aqueous Solubility

Aqueous solubility is arguably one of the most critical physicochemical properties, as a compound must be in solution to be absorbed and exert its biological effect. [1][5]Poor solubility is a primary contributor to low bioavailability for orally administered drugs. [5]

Significance in Drug Development

Solubility data is essential for designing appropriate formulations, interpreting results from in vitro biological assays, and predicting in vivo absorption. [5]It is crucial to measure thermodynamic (equilibrium) solubility, which represents the true saturation point of the compound.

Experimental Protocol: Thermodynamic Aqueous Solubility by HPLC-UV

This protocol describes the "gold standard" shake-flask method to determine equilibrium solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC). [6][7] Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. [5] * Ensure undissolved solid remains visible.

    • Securely cap the vial and agitate on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. [7]2. Sample Processing:

    • After incubation, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove all undissolved solids. [8]3. Quantification by HPLC:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample and standards onto a calibrated reverse-phase HPLC system with UV detection.

    • Calculate the concentration of the saturated solution by comparing its peak area to the calibration curve and accounting for the dilution factor. [9]

Data Visualization and Interpretation

Solubility_Workflow cluster_incubation Equilibrium Incubation cluster_processing Sample Processing cluster_hplc HPLC Quantification s1 Add Excess Solid to Buffer (pH 7.4) s2 Shake for 24-48h at 25°C s1->s2 p1 Filter Supernatant (0.45 µm PVDF) s2->p1 p2 Dilute Filtrate p1->p2 h2 Inject Sample & Standards p2->h2 h1 Prepare Calibration Curve h1->h2 h3 Calculate Concentration h2->h3

Caption: Workflow for Thermodynamic Solubility Determination.

Table 2: Expected Aqueous Solubility Data Summary

Solvent SystemMethodExpected Solubility Range
Phosphate Buffer (pH 7.4)Shake-Flask / HPLC-UVTo be determined (µg/mL)
Simulated Gastric FluidShake-Flask / HPLC-UVTo be determined (µg/mL)
Simulated Intestinal FluidShake-Flask / HPLC-UVTo be determined (µg/mL)

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the pyridine nitrogen is expected to be basic, while the lactam N-H proton could be weakly acidic. Determining these pKa values is crucial as ionization state profoundly affects solubility, permeability, and receptor binding. [10]

Significance in Drug Development

The pKa dictates the charge of a molecule at a given physiological pH (e.g., stomach pH ~1-2, intestine pH ~6-7.5, blood pH ~7.4). This charge state influences how the drug is absorbed, where it distributes in the body, and how it is cleared.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination. [11][12]It involves monitoring pH changes as a titrant is added to a solution of the compound.

Methodology:

  • Instrument Calibration: Calibrate the potentiometer and pH electrode using standard buffers of pH 4, 7, and 10. [10]2. Sample Preparation:

    • Prepare a ~1 mM solution of this compound. Due to potential low aqueous solubility, a co-solvent like methanol may be required, with subsequent extrapolation to aqueous pKa. [12][13] * Maintain a constant ionic strength using 0.15 M KCl. [10][11] * Purge the solution with nitrogen to remove dissolved CO₂. [11]3. Titration Process:

    • To determine the basic pKa, acidify the sample solution to ~pH 2 with 0.1 M HCl. [10] * Titrate the solution by making incremental additions of a standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until ~pH 12. [10]4. Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point, which can be identified from the inflection point (greatest slope) of the titration curve. [12][14] * Perform the titration in triplicate to ensure reproducibility. [11]

Data Visualization and Interpretation

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Prepare 1 mM Compound Solution p2 Add 0.15 M KCl & Purge with N2 p1->p2 p3 Acidify to pH 2 p2->p3 t1 Add 0.1 M NaOH Incrementally p3->t1 t2 Record pH at Each Step t1->t2 a1 Plot pH vs. Volume of Titrant t2->a1 a2 Identify Inflection Point to Find pKa a1->a2

Caption: Workflow for pKa Determination by Potentiometric Titration.

Table 3: Expected Ionization Data Summary

pKa TypeExpected Value RangeMethod
Basic pKa (Pyridine)3 - 5 (Estimated)Potentiometric Titration
Acidic pKa (Lactam N-H)> 12 (Estimated)Potentiometric Titration / UV-Vis

Conclusion

The physicochemical data package for this compound, generated through the robust protocols detailed in this guide, will provide an indispensable foundation for its continued development. These empirical values for melting point, solubility, and pKa are not merely descriptive parameters; they are predictive tools that enable scientists to anticipate a compound's behavior, mitigate development risks, and rationally design optimized formulations and delivery strategies. By adhering to these self-validating experimental systems, research and development teams can proceed with a high degree of confidence in the quality and reliability of their foundational data.

References

A Multi-Pronged Strategy for the Deconvolution of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Target Identification and Validation

Executive Summary: The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a novel compound from this class whose biological target and mechanism of action remain uncharacterized. This guide, intended for researchers and drug development professionals, outlines a comprehensive, field-proven strategy for the systematic identification and rigorous validation of its molecular target(s). We present a multi-pronged approach that integrates unbiased, discovery-phase proteomics with gold-standard genetic and biochemical validation techniques. This framework is designed not merely as a sequence of protocols, but as a self-validating system to build a high-confidence, data-driven case for the compound's mechanism, mitigating risks in downstream drug development. Each phase is detailed with step-by-step methodologies, the causal logic behind experimental choices, and criteria for data interpretation.

Introduction: The Scientific Imperative for Target Deconvolution

The journey from a bioactive small molecule to a therapeutic candidate is fraught with challenges, the most critical of which is understanding its precise mechanism of action.[3] Phenotypic screening can identify compounds with desirable effects, but without knowledge of the molecular target, lead optimization is inefficient and predicting off-target toxicity is nearly impossible.[4]

The Pyrrolopyridine Scaffold: A Strong Rationale for Investigation

The pyrrolopyridine core is prevalent in a multitude of clinically relevant molecules. Derivatives of related scaffolds like pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory activity against key oncogenic kinases such as B-RAF and FMS kinase.[5][6] For example, certain pyrrolo[3,2-b]pyridine derivatives have shown potent antiproliferative activity against melanoma cell lines.[7] This precedent strongly suggests that this compound may also function by modulating a critical cellular signaling pathway, making its target deconvolution a high-priority endeavor.

Strategic Framework: An Integrated Discovery Engine

To elucidate the target of this compound, we propose a two-phase strategy. Phase 1 employs parallel, unbiased target discovery methods to generate a list of high-probability candidate proteins. Phase 2 uses orthogonal, hypothesis-driven techniques to validate these candidates, confirming direct engagement and functional relevance. This integrated approach ensures that the identified target is not an artifact of a single experimental system.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation AP_MS Affinity Proteomics (AP-MS) Hit_List Converged Hit List (Prioritized Candidates) AP_MS->Hit_List DARTS Label-Free (DARTS) DARTS->Hit_List CRISPR Genetic Validation (CRISPR/siRNA) Hit_List->CRISPR Hypothesis-Driven Confirmation CETSA Biochemical/Cellular Validation (CETSA, Functional Assays) Hit_List->CETSA Validated_Target Validated Target CRISPR->Validated_Target CETSA->Validated_Target End End Validated_Target->End Mechanism of Action Established Start This compound Start->AP_MS Unbiased Discovery Start->DARTS

Fig 1. High-level strategic workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The primary goal of this phase is to generate a high-confidence list of proteins that physically interact with the compound in a biological context. Employing both affinity-based and label-free methods provides a crucial internal cross-validation, as the two techniques rely on different biophysical principles and are subject to different experimental artifacts.[3][8]

Method 1: Affinity-Based Chemical Proteomics

This "bait-and-hook" approach uses a modified version of the compound to selectively isolate its binding partners from a complex protein mixture, such as a cell lysate.[9] The captured proteins are then identified by mass spectrometry.[4][10]

Causality & Self-Validation: The core principle is that a specific, high-affinity interaction will allow the compound-protein complex to be physically separated from non-binding proteins.[8] A critical self-validating step involves a competition experiment, where the assay is run in the presence of excess, unmodified "free" compound. A true binding partner will show significantly reduced pulldown in the competition sample, as the free compound outcompetes the immobilized probe for the target's binding site.

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker (e.g., polyethylene glycol) terminating in a reactive handle or an affinity tag like biotin.[3] The linker attachment point must be carefully chosen to minimize disruption of the compound's original bioactivity.

  • Immobilization: Covalently attach the probe to a solid support, such as agarose or magnetic beads.[8]

  • Lysate Preparation: Prepare native protein lysates from a biologically relevant cell line (e.g., a human melanoma line like A375, given the activity of related compounds).[7]

  • Affinity Pulldown:

    • Divide the lysate into three experimental arms: (1) Probe-immobilized beads, (2) Control beads (no probe), and (3) Competition (Probe-immobilized beads + 100x molar excess of free, unmodified compound).

    • Incubate the lysates with the beads for 2-4 hours at 4°C to allow for binding.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders. This step is critical for reducing background noise.[8]

  • Elution: Elute the bound proteins from the beads, typically using a denaturant like SDS.

  • Proteomic Analysis:

    • Separate the eluted proteins via SDS-PAGE for a preliminary visualization.

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins.[9]

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to both the control and competition samples. These are the primary target candidates.

G cluster_0 Preparation cluster_1 Experiment Arms cluster_2 Analysis Compound Synthesize Biotinylated Compound Probe Beads Immobilize Probe on Streptavidin Beads Compound->Beads Incubate_Probe Incubate Lysate with Probe Beads Beads->Incubate_Probe Incubate_Comp Incubate Lysate with Probe Beads + Free Compound Beads->Incubate_Comp Lysate Prepare Native Cell Lysate Lysate->Incubate_Probe Incubate_Control Incubate Lysate with Control Beads Lysate->Incubate_Control Lysate->Incubate_Comp Wash Wash to Remove Non-specific Binders Incubate_Probe->Wash Incubate_Control->Wash Incubate_Comp->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Identify Enriched Proteins (Probe vs Control & Comp.) MS->Data G cluster_0 Genetic Perturbation cluster_1 Biochemical Confirmation Hypothesis Prioritized Target Candidate (from Phase 1) CRISPR CRISPR KO: Is the target necessary for drug effect? Hypothesis->CRISPR siRNA siRNA KD: Does transient loss of target confer resistance? Hypothesis->siRNA CETSA CETSA: Does the drug bind the target in intact cells? Hypothesis->CETSA Functional Functional Assay: Does the drug modulate target activity (e.g., kinase assay)? Hypothesis->Functional Conclusion High-Confidence Validated Target CRISPR->Conclusion Confirms Necessity siRNA->Conclusion Confirms Necessity CETSA->Conclusion Confirms Direct Engagement Functional->Conclusion Confirms Mechanism

References

A Technical Guide to the Patent Landscape of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and its Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrolopyridine scaffold, a key member of the azaindole family, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone for the development of targeted therapeutics, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the patent landscape surrounding the specific compound 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and, more broadly, its core 1H-pyrrolo[3,2-b]pyridine scaffold. While direct patenting of the title compound appears nonexistent, the landscape for its underlying structural framework is rich and fiercely competitive. This guide will dissect the key synthetic strategies, major patented therapeutic applications, and identify critical "white space" opportunities for future innovation.

Part 1: The 1H-pyrrolo[3,2-b]pyridine Core: A Foundation for Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine ring system, often referred to as 6-azaindole, is a bicyclic heteroaromatic compound. Its structure mimics the native indole ring found in tryptophan but incorporates a nitrogen atom in the six-membered ring, which significantly alters its physicochemical properties. This nitrogen atom can act as a hydrogen bond acceptor, a feature frequently exploited in drug design to achieve potent and selective binding to protein targets.

The specific derivative, this compound, introduces a methyl group and a lactam function to this core. These modifications provide distinct structural and electronic features, offering unique vectors for molecular interaction and opportunities for novel intellectual property.

Core_Structure cluster_0 1H-pyrrolo[3,2-b]pyridin-2(3H)-one Core mol caption Core structure of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one. Synthetic_Workflow start 5-Bromo-1H-pyrrolo[2,3-b]pyridine step1 Step 1: Iodination (NIS, Acetone) start->step1 intermediate1 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine step1->intermediate1 step2 Step 2: N-Protection (TsCl, NaH, THF) intermediate1->step2 intermediate2 Tosyl-Protected Intermediate step2->intermediate2 step3 Step 3: Suzuki Coupling (Boronic Acid, Pd Catalyst) intermediate2->step3 final_product Substituted Pyrrolopyridine Derivative step3->final_product caption General synthetic workflow for pyrrolopyridine derivatives. JAK_STAT_Pathway cytokine Cytokine (e.g., Interleukin) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates (P) stat->stat dimerizes nucleus Nucleus stat->nucleus translocates to transcription Gene Transcription (Inflammation) nucleus->transcription inhibitor Pyrrolopyridine JAK Inhibitor inhibitor->jak INHIBITS caption Mechanism of JAK inhibition by pyrrolopyridine scaffolds.

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a substituted 6-azaindolin-2-one. The 6-azaindolin-2-one scaffold is a significant heterocyclic motif in medicinal chemistry, serving as a bioisostere of oxindole and appearing in various pharmacologically active agents. This protocol outlines a robust two-step synthetic route commencing from the commercially available or readily synthesized precursor, 3-amino-2-chloro-4-methylpyridine. The synthesis involves an initial acylation followed by a base-mediated intramolecular cyclization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a clear and logical pathway to this valuable heterocyclic compound.

Introduction and Synthetic Strategy

The pyrrolopyridine core, commonly known as azaindole, is a privileged scaffold in drug discovery. The introduction of an oxo group to form an azaindolin-2-one (azaoxindole) further enhances its utility by providing a rigid structure with specific hydrogen bonding capabilities. The target molecule, this compound, belongs to the 6-azaindolin-2-one family, which is less explored than its 7-azaindolin-2-one isomer.

The synthetic strategy detailed herein is a direct and efficient approach designed to construct the target lactam in two primary steps from a pre-functionalized pyridine precursor. This method was chosen for its logical coherence and reliance on well-established, high-yielding reaction classes. The overall workflow is depicted below:

Synthetic_Workflow A 3-Amino-2-chloro- 4-methylpyridine B Intermediate: 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)acetamide A->B Step 1: Acylation (Chloroacetyl Chloride) C Final Product: This compound B->C Step 2: Intramolecular Cyclization (NaH)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Starting Material: 3-Amino-2-chloro-4-methylpyridine

The starting material, 3-amino-2-chloro-4-methylpyridine, is a critical precursor for this synthesis. It can be sourced from commercial suppliers or synthesized via established literature methods. Notably, patents by Grozinger et al. and others describe multi-step syntheses starting from readily available materials like acetone and malononitrile.[1][2] For the purpose of this protocol, we assume the availability of this starting material.

Table 1: Reagent and Product Summary

Compound Name Role MW ( g/mol ) Molar Eq.
Step 1: Acylation
3-Amino-2-chloro-4-methylpyridine Starting Material 142.58 1.0
Chloroacetyl chloride Acylating Agent 112.94 1.1
Triethylamine (TEA) Base 101.19 1.5
Dichloromethane (DCM) Solvent - -
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)acetamide Intermediate Product 219.07 -
Step 2: Intramolecular Cyclization
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)acetamide Starting Material 219.07 1.0
Sodium hydride (NaH), 60% dispersion in mineral oil Base 40.00 2.2
N,N-Dimethylformamide (DMF), anhydrous Solvent - -

| this compound | Final Product | 148.16 | - |

Step 1: Synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)acetamide (Intermediate)

This step involves the acylation of the 3-amino group of the starting pyridine with chloroacetyl chloride. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-amino-2-chloro-4-methylpyridine (7.13 g, 50 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture until the starting material is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add triethylamine (10.5 mL, 75 mmol, 1.5 eq.) to the cooled solution. Subsequently, add chloroacetyl chloride (4.4 mL, 55 mmol, 1.1 eq.) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure intermediate product as a white to off-white solid.

Rationale: The use of chloroacetyl chloride provides the necessary two-carbon electrophilic unit for the eventual formation of the lactam ring. The reaction is performed at 0 °C to control the exothermicity of the acylation. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Step 2: Synthesis of this compound (Final Product)

This final step is an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the amide nitrogen, generating an anion that attacks the C2 position of the pyridine ring, displacing the chloride and forming the desired five-membered lactam.

Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol, 2.2 eq.).

  • Solvent Addition and Washing: Carefully wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil. Decant the hexane washings via cannula. Add anhydrous N,N-dimethylformamide (DMF, 80 mL) to the flask and cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the intermediate, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)acetamide (5.48 g, 25 mmol, 1.0 eq.), in anhydrous DMF (20 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C. Stir at this temperature for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and very cautiously quench the excess NaH by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: Vigorous hydrogen gas evolution will occur.

  • Work-up and Extraction: Dilute the mixture with 150 mL of ethyl acetate and 100 mL of water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Washing and Isolation: Combine the organic layers and wash with brine (3 x 100 mL) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by flash column chromatography on silica gel (gradient elution, e.g., 2-10% methanol in dichloromethane) or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Mechanistic Insight: The key to this cyclization is the generation of a nucleophilic amide anion. This anion then participates in an intramolecular cyclization that is more favorable than intermolecular reactions. The displacement of the chloride at the C2 position of the pyridine ring is the ring-closing step, forming the stable fused bicyclic system. This type of cyclization is a powerful method for constructing heterocyclic scaffolds.[3][4]

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the disappearance of the chloroacetyl CH₂ protons and the appearance of the new CH₂ protons in the lactam ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of the characteristic lactam carbonyl stretch (typically ~1680-1700 cm⁻¹) in the final product.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By leveraging a well-documented starting material and employing a robust acylation/intramolecular cyclization sequence, this guide enables the efficient and logical preparation of a valuable 6-azaindolin-2-one derivative for applications in pharmaceutical research and development.

References

Application Notes & Protocols: In Vitro Characterization of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of related fused pyrimidine and pyridine systems, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines, have been successfully developed as potent inhibitors of various protein kinases, including CSF1R, FGFR, and ATM.[1][2][3] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[2][4]

This document concerns This compound , a novel compound sharing structural homology with known kinase inhibitors. Hereafter referred to as Compound X , its unique substitution pattern warrants a thorough investigation into its potential as a modulator of kinase activity.

These application notes provide a comprehensive framework for the initial in vitro characterization of Compound X. The protocols are designed to be self-validating and are grounded in established biochemical and cell-based methodologies. We will proceed under the hypothesis that Compound X functions as an ATP-competitive kinase inhibitor, a common mechanism for this structural class.[5] The goal is to determine its biochemical potency, its effect on cell viability, and its ability to engage its target in a cellular context.

Compound Handling and Stock Solution Preparation

The integrity of experimental results begins with the proper handling of the test compound.[6] Ensuring accurate concentration and stability is paramount.

2.1 Materials

  • Compound X (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[7]

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer and calibrated pipettes

2.2 Protocol for Preparing a 10 mM Stock Solution

  • Weighing: Accurately weigh a precise amount of Compound X powder in a sterile microcentrifuge tube. For quantities of 10 mg or less, it is often advisable to dissolve the entire contents of the vial to avoid inaccuracies from weighing very small amounts.[8]

  • Solvent Calculation: The molecular weight of Compound X (C₈H₈N₂O) is 148.16 g/mol . Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))

    • For 1 mg of Compound X: Volume = 0.001 g / (148.16 g/mol x 0.01 mol/L) = 0.000675 L = 675 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing Compound X.[4]

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Gentle warming to 37°C can assist dissolution if particulates are visible.[7]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into single-use volumes.[4][8] Store these aliquots in tightly sealed tubes at -20°C for up to 3 months or at -80°C for long-term storage (up to 1 year).[4][7]

FormStorage Temp.Recommended DurationSpecial Conditions
Solid Powder -20°CUp to 3 yearsStore desiccated and protected from light.[4]
Stock Solution (DMSO) -20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[4]
Stock Solution (DMSO) -80°CUp to 1 yearRecommended for long-term storage.[4]
Working Solutions 4°CUse within 24 hoursPrepare fresh from stock solution before each experiment.[4]

Biochemical Assay: In Vitro Kinase Inhibition

The first critical step is to determine if Compound X directly inhibits the enzymatic activity of a target kinase in a cell-free system. This protocol describes a universal, luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9][10]

3.1 Principle of the Assay The assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. After the kinase reaction, a detection reagent is added to convert the generated ADP into ATP. A second reagent then uses this newly synthesized ATP in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the initial kinase activity.

3.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_inhibitor Prepare Serial Dilutions of Compound X add_inhibitor Add Compound X Dilutions to 384-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Kinase Working Solution add_enzyme Add Kinase to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Mixture initiate Initiate Reaction with Substrate/ATP Mixture prep_substrate->initiate add_inhibitor->add_enzyme add_enzyme->initiate incubate_reaction Incubate at 30°C initiate->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) incubate_reaction->stop_reaction incubate_stop Incubate at RT stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) incubate_stop->add_detection incubate_detect Incubate at RT add_detection->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate

Caption: Workflow for the in vitro kinase inhibition assay.

3.3 Detailed Protocol (384-well format)

  • Compound Dilution: Prepare a serial dilution of Compound X (e.g., 11-point, 3-fold dilution starting from 100 µM) in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.[4] Include a "no inhibitor" vehicle control (DMSO only) and a "no enzyme" background control.[9]

  • Plate Setup: Add 2.5 µL of the diluted Compound X or controls to the appropriate wells of a black 384-well plate.

  • Enzyme Addition: Dilute the target kinase to its optimal working concentration (determined empirically) in kinase assay buffer. Add 5 µL of the diluted enzyme to each well, except the "no enzyme" control wells (add 5 µL of buffer instead).[9]

  • Reaction Initiation: Prepare a mixture of the kinase-specific substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate and comparable IC₅₀ values.[5][11] Initiate the kinase reaction by adding 2.5 µL of this mixture to all wells. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time must be within the linear range of the reaction.[9]

  • Signal Detection (Example: ADP-Glo™ Assay):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature (RT).

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at RT.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

3.4 Data Analysis and Interpretation

  • Subtract the "no enzyme" background from all other readings.

  • Normalize the data by setting the "no inhibitor" vehicle control as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the percent inhibition versus the log of Compound X concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value , which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12] A lower IC₅₀ value indicates higher potency.[13]

Cell-Based Assays: Assessing Cellular Activity

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can enter cells, engage its target, and exert a biological effect in a physiological context.[1]

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14] It is a foundational assay to assess the cytotoxic or cytostatic effects of Compound X.

4.1.1 Principle of the Assay Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[14] This product is insoluble and is solubilized with a detergent. The amount of formazan is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[15]

4.1.2 Detailed Protocol

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the hypothesized target kinase) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[2]

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium from the 10 mM DMSO stock. Treat the cells with a range of concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (DMSO at the highest final concentration used for the compound).[1] Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[16] Mix gently to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value for cell viability.

Protocol 2: Western Blot for Target Engagement and Downstream Signaling

Western blotting is a key technique to verify that Compound X inhibits the intended kinase signaling pathway within the cell.[3] This is achieved by measuring the phosphorylation status of the kinase's known downstream substrates. A reduction in substrate phosphorylation upon treatment with Compound X provides strong evidence of target engagement.[17]

4.2.1 Hypothetical Signaling Pathway

G compound Compound X kinase Target Kinase (e.g., K-Ras, Akt) compound->kinase Inhibits growth_factor Growth Factor receptor Receptor growth_factor->receptor Activates receptor->kinase Activates substrate Downstream Substrate kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate (Active) substrate->p_substrate response Cellular Response (Proliferation, Survival) p_substrate->response

Caption: Inhibition of a kinase pathway by Compound X.

4.2.2 Detailed Protocol

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Pre-treat cells with various concentrations of Compound X (and a vehicle control) for 1-2 hours.

  • Pathway Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.[18]

  • Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells by adding 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[19][20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[18]

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at RT.[18]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Substrate).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at RT.[19]

  • Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[19]

  • Validation and Re-probing: To validate the results, the membrane should be stripped and re-probed with an antibody for the total form of the substrate to confirm that changes in phosphorylation are not due to changes in total protein expression.[17] Re-probing with an antibody for a housekeeping protein (e.g., β-Actin) is essential to confirm equal loading across all lanes.[18]

Summary and Forward Outlook

The protocols outlined in these application notes provide a robust, multi-faceted approach to the initial in vitro characterization of this compound (Compound X). By systematically assessing its biochemical inhibitory potential, cellular viability effects, and on-target pathway modulation, researchers can generate a comprehensive preliminary dataset.

Positive results from these assays—namely, a potent biochemical IC₅₀, a corresponding decrease in the viability of a relevant cancer cell line, and confirmed inhibition of downstream signaling—would establish Compound X as a promising lead compound. Such findings would strongly justify further investigation, including kinase selectivity profiling, advanced cell-based mechanism-of-action studies, and eventual progression into in vivo efficacy models.

References

Cell-based assay protocol using 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Cell-Based Assays Utilizing Pyrrolo-Pyridine Scaffolds

Abstract

The pyrrolo-pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides a comprehensive, field-tested guide for developing a robust cell-based assay to characterize the potency and cellular activity of novel compounds based on this scaffold. While the specific compound 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is noted, publicly available data on its precise biological target is limited. Therefore, this guide establishes a foundational protocol using a well-characterized analogue class—1H-pyrrolo[2,3-b]pyridine derivatives targeting the Fibroblast Growth Factor Receptor (FGFR) —as a representative model.[1] This approach provides a universally applicable framework for researchers to adapt for their specific pyrrolo-pyridine compound, ensuring scientific rigor and reproducibility.

Introduction: The Scientific Rationale

Cell-based assays are indispensable tools in drug discovery, offering a biologically relevant environment to evaluate a compound's efficacy, toxicity, and mechanism of action.[2][3] Unlike simple biochemical assays, they provide integrated insights into a compound's ability to permeate cell membranes, engage its target in a complex milieu, and elicit a functional cellular response.[3]

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR activity, often through gene amplification or activating mutations, is a known driver in various cancers, making it a prime therapeutic target.[1][4] Several compounds incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent and selective inhibition of FGFR kinases.[1]

This protocol details a method to quantify the inhibitory activity of a test compound on the FGFR signaling pathway by measuring the phosphorylation of a key downstream effector, Extracellular signal-Regulated Kinase (ERK).

FGFR Signaling Pathway Overview

The diagram below illustrates the canonical FGFR signaling cascade, which proceeds from ligand binding and receptor dimerization to the activation of the RAS-MEK-ERK pathway, ultimately influencing gene expression and cell proliferation. Our assay will probe the inhibition of this pathway by quantifying the change in phosphorylated ERK (p-ERK).

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Pyrrolo-Pyridine Inhibitor Inhibitor->Dimer Inhibits

Caption: FGFR signaling cascade and point of inhibition.

Materials and Reagents

Reagent/MaterialRecommended SupplierNotes
Cell Line ATCCe.g., NCI-H1581 (FGFR1 amplified) or similar validated line.
Test Compound N/AThis compound or analogue.
Culture Medium GibcoRPMI-1640 or DMEM, as recommended for the cell line.
Supplements GibcoFetal Bovine Serum (FBS), Penicillin-Streptomycin.
Stimulating Ligand R&D SystemsRecombinant Human FGF-basic (FGF2).
Lysis Buffer Cell Signaling TechRIPA Buffer with protease/phosphatase inhibitor cocktails.
Primary Antibodies Cell Signaling TechRabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2.
Secondary Antibody Cell Signaling TechAnti-rabbit IgG, HRP-linked.
Detection Reagent Thermo FisherSuperSignal™ West Pico PLUS Chemiluminescent Substrate.
Protein Assay Thermo FisherBCA Protein Assay Kit.
Solvent Sigma-AldrichDMSO, cell culture grade.

Pre-Assay Preparation: The Foundation for Success

Flawless execution of a cell-based assay begins long before the experiment itself. Careful preparation is paramount for reproducibility.

Compound Management
  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the pyrrolo-pyridine compound in 100% DMSO.

    • Senior Scientist's Note: Many kinase inhibitors have poor aqueous solubility. A high-concentration DMSO stock minimizes the final DMSO concentration in the cell culture, which should ideally be kept below 0.5% to avoid solvent-induced artifacts.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, prepare a serial dilution series of the compound in culture medium (serum-free) at 2X the final desired concentration.

Cell Line Handling and Seeding
  • Cell Culture: Culture cells according to the supplier's recommendations, ensuring they are in the logarithmic growth phase and not over-confluent.[5][6]

    • Senior Scientist's Note: Cells that are over-confluent or have been passaged too many times can exhibit altered signaling responses.[5][7] Always use cells within a consistent, low passage number range for all experiments.

  • Seeding Density Optimization: Determine the optimal cell seeding density to achieve 80-90% confluency at the time of the experiment.[5][8] This ensures a robust signal without the confounding effects of contact inhibition.

  • Plating for Assay: Seed cells in multi-well plates (e.g., 12-well or 24-well) at the pre-determined optimal density. Allow cells to adhere and recover for 18-24 hours before treatment.

Step-by-Step Protocol: p-ERK Inhibition Assay

This protocol outlines the core workflow for determining the IC50 value of the test compound.

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Lysis cluster_analysis Day 2-3: Analysis Seed Seed Cells in Multi-well Plates Starve Serum Starve Cells (4-6 hours) Seed->Starve Treat Pre-treat with Compound Dilutions (1-2 hours) Starve->Treat Stimulate Stimulate with FGF2 (15 minutes) Treat->Stimulate Lyse Lyse Cells & Collect Lysate Stimulate->Lyse BCA Protein Quantification (BCA Assay) Lyse->BCA WB Western Blot for p-ERK & Total ERK BCA->WB Analyze Densitometry & IC50 Calculation WB->Analyze

Caption: Experimental workflow for the p-ERK inhibition assay.

Cell Treatment and Stimulation
  • Serum Starvation: After cells have adhered overnight, gently aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours.

    • Trustworthiness Check: Serum starvation is critical. It reduces the basal level of kinase activity caused by growth factors in the serum, thereby maximizing the "assay window"—the difference between the unstimulated and stimulated signal.

  • Compound Pre-treatment: Add the 2X compound serial dilutions to the appropriate wells. Include a "vehicle control" well containing the same concentration of DMSO as the highest compound dose. Incubate for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells by adding FGF2 ligand to a final concentration of 20 ng/mL to all wells, except for the negative (unstimulated) control well. Incubate for 15 minutes at 37°C.

    • Senior Scientist's Note: The optimal stimulation time should be determined empirically with a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of ERK phosphorylation.

Cell Lysis and Protein Quantification
  • Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well.

  • Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

Western Blotting
  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and add Laemmli sample buffer. Boil for 5 minutes.

  • Electrophoresis: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody for p-ERK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and image the blot using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped and re-probed for Total ERK.

Data Analysis and Interpretation

  • Densitometry: Quantify the band intensity for p-ERK and Total ERK for each lane using software like ImageJ.

  • Normalization: For each sample, calculate the normalized p-ERK signal by dividing the p-ERK intensity by the Total ERK intensity.

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - [Signal_Compound - Signal_Unstimulated] / [Signal_Stimulated - Signal_Unstimulated])

  • IC50 Determination: Plot the Percent Inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of the signal is inhibited).

Hypothetical Data Summary
Compound Conc. (nM)p-ERK SignalT-ERK SignalNormalized p-ERK% Inhibition
0 (Unstimulated)150100000.015N/A
0 (Vehicle)1000101000.0990
195099000.0963.6
10550102000.05453.6
10020098000.02094.0
1000160100000.01698.8

References

Application Notes & Protocols: Characterizing 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a novel compound belonging to the pyrrolopyridinone class. Drawing from extensive research on structurally related molecules, this guide outlines the rationale for investigating this compound as a kinase inhibitor, proposes likely kinase targets, and provides detailed, field-proven protocols for its biochemical and cellular characterization. The methodologies described herein are designed to establish a robust understanding of the compound's potency, selectivity, and mechanism of action, thereby enabling its evaluation as a potential therapeutic agent.

Introduction: The Rationale for Investigating this compound

The pyrrolopyridine and its related heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1][2] The structural resemblance of the pyrrolopyrimidine ring system to adenine, the phosphate-binding component of ATP, makes it an ideal framework for designing competitive kinase inhibitors.[1] Derivatives of this class have demonstrated potent inhibitory activity against a range of protein kinases that are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[1][3]

Notably, conformationally constrained pyridone analogues have shown high potency against key oncogenic kinases. For instance, a pyrrolopyridine-pyridone compound has been identified as a potent inhibitor of Met kinase, with additional activity against Flt-3 and VEGFR-2 kinases.[4][5] Furthermore, modifications to the pyrrolo[2,3-d]pyrimidine core have yielded selective inhibitors for Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and the colony-stimulating factor-1 receptor (CSF1R).[6][7][8]

Given this precedent, this compound is a compelling candidate for investigation as a kinase inhibitor. Its unique methylation and oxo-group substitutions on the pyrrolopyridine core warrant a thorough characterization to elucidate its target profile and therapeutic potential.

Predicted Kinase Targets and Signaling Pathways

Based on the established activity of structurally similar compounds, this compound is predicted to inhibit one or more of the following kinase families:

  • Receptor Tyrosine Kinases (RTKs): Met, VEGFR, Flt-3, and CSF1R are plausible targets.[4][5][6][9] These kinases are pivotal in signaling pathways that control cell growth, proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.

  • Janus Kinases (JAKs): The pyrrolopyrimidine scaffold is a known pharmacophore for JAK inhibitors.[8] JAKs are central to cytokine signaling and are validated targets for autoimmune and inflammatory diseases.

  • Cyclin-Dependent Kinases (CDKs): Certain pyrrolopyrazole derivatives have shown potent inhibition of CDKs, which are key regulators of the cell cycle.[7]

The following diagram illustrates the general signaling pathway of a receptor tyrosine kinase, a likely target class for the compound .

RTK_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., Met, VEGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (e.g., HGF, VEGF) Ligand->RTK Binding Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Activation Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Protocols

This section provides detailed protocols for the systematic evaluation of this compound.

Compound Handling and Preparation

For accurate and reproducible results, proper handling of the test compound is paramount.

Protocol 1: Stock Solution Preparation

  • Weighing: Accurately weigh out a precise amount of this compound using a calibrated analytical balance.

  • Solubilization: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing or gentle warming.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is kept constant across all wells and is typically ≤1% to minimize solvent effects.

Primary Biochemical Kinase Inhibition Assay

The initial step is to determine if the compound directly inhibits the enzymatic activity of purified kinases. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and widely used format.

Protocol 2: TR-FRET Kinase Assay (General Protocol)

This protocol is a template and should be optimized for each specific kinase.

  • Reagent Preparation:

    • Kinase: Dilute the recombinant kinase to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine competitive inhibition.

    • Test Compound: Prepare a serial dilution of this compound in the assay buffer.

    • Detection Reagents: Prepare the europium-labeled anti-phospho-substrate antibody and the streptavidin-allophycocyanin (SA-APC) conjugate in detection buffer.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the diluted kinase to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 5 µL of the detection reagent mix.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using vehicle-only (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram illustrates the workflow for determining the biochemical IC50.

IC50_Workflow Compound Serial Dilution of This compound Kinase Add Purified Kinase Compound->Kinase Reaction Initiate Reaction (Substrate + ATP) Kinase->Reaction Detection Stop Reaction & Add TR-FRET Reagents Reaction->Detection Readout Read Plate & Calculate Ratio Detection->Readout Analysis IC50 Curve Fitting Readout->Analysis

Caption: Workflow for Biochemical IC50 Determination.

Cellular Target Engagement and Antiproliferative Assays

Demonstrating that the compound inhibits the kinase within a cellular context is a critical next step.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment:

    • Culture a cell line known to be dependent on the target kinase (e.g., GTL-16 gastric carcinoma cells for Met kinase).[4][5]

    • Serum-starve the cells to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., HGF for Met) for a short period (e.g., 15 minutes) to induce kinase phosphorylation.

  • Lysate Preparation and Western Blotting:

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., anti-phospho-Met) and a downstream substrate (e.g., anti-phospho-Akt), as well as antibodies for the total protein levels as loading controls.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.

Protocol 4: Cell Viability/Antiproliferative Assay

  • Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin and measure the luminescence or fluorescence, respectively, according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to vehicle-treated cells and plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Characterization Data for this compound

Assay TypeTarget/Cell LineEndpointResult
Biochemical AssayMet KinaseIC5015 nM
Biochemical AssayVEGFR-2 KinaseIC5080 nM
Biochemical AssayFMS KinaseIC50>1000 nM
Cellular AssayGTL-16 (p-Met)IC5045 nM
AntiproliferativeGTL-16GI5060 nM
AntiproliferativeA549 (Met-low)GI50>5000 nM

Interpretation: The hypothetical data in Table 1 would suggest that this compound is a potent and selective inhibitor of Met kinase, both biochemically and in a cellular context. The potent antiproliferative effect on the Met-dependent GTL-16 cell line, coupled with the lack of activity in a Met-low cell line, provides strong evidence for on-target activity.

Conclusion and Future Directions

This application note provides a foundational framework for the initial characterization of this compound as a kinase inhibitor. Based on the data generated through these protocols, a clear understanding of the compound's potency, selectivity, and cellular activity can be established. Positive outcomes from these studies would warrant further investigation, including:

  • Broad Kinase Profiling: Screening against a large panel of kinases to fully define its selectivity.

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive) through kinetic assays.

  • Pharmacokinetic Profiling: Evaluating the compound's ADME (absorption, distribution, metabolism, and excretion) properties in preclinical models.

  • In Vivo Efficacy Studies: Assessing the antitumor or anti-inflammatory activity in relevant animal models.[4][5]

The systematic application of these methodologies will be instrumental in determining the therapeutic potential of this compound and guiding its progression through the drug discovery pipeline.

References

Application Note: Characterization of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a Novel Kinase Inhibitor, in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved antineoplastic drugs.[1] Derivatives of this versatile scaffold have demonstrated potent activities as kinase inhibitors, cytotoxic agents, and modulators of critical cellular pathways implicated in cancer.[1][2] This application note provides a comprehensive guide for researchers to characterize the in vitro anticancer effects of a novel pyrrolopyridine derivative, 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. We present detailed protocols for evaluating its impact on cell viability, its mechanism of action via inhibition of the MAPK/ERK signaling pathway, and its ability to induce apoptosis in relevant cancer cell lines.

Introduction: The Promise of the Pyrrolopyridine Scaffold

The 7-azaindole (pyrrolopyridine) nucleus is a key pharmacophore found in a variety of therapeutic agents. Its unique structure allows it to mimic purine bases, enabling interaction with a wide range of biological targets, most notably protein kinases.[1][2] Several pyrrolopyridine derivatives have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), spleen tyrosine kinase (SYK), and phosphoinositide 3-kinases (PI3Ks), all of which are critical targets in oncology.[3][4][5]

This compound is a new addition to this promising class of compounds. Based on the established activity of its core scaffold, we hypothesize that this compound functions as a potent inhibitor of a key oncogenic signaling cascade: the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, we propose that it targets the dual-specificity kinases MEK1 and MEK2. This pathway is frequently hyperactivated in various cancers, including melanoma and colorectal cancer, often due to upstream mutations in BRAF or RAS genes, making it a prime target for therapeutic intervention.[6]

This guide outlines a systematic approach to validate this hypothesis and characterize the compound's anticancer properties in cultured cancer cell lines.

Postulated Mechanism of Action: Inhibition of the MAPK/ERK Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating key cellular processes such as proliferation, differentiation, and survival. Hyperactivation of this pathway is a hallmark of many cancers. We postulate that this compound exerts its anticancer effects by directly inhibiting MEK1/2 activity. This inhibition would prevent the phosphorylation and subsequent activation of ERK1/2, leading to the downstream suppression of pro-proliferative gene expression and ultimately triggering apoptosis.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF p Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 7-Methyl-1H-pyrrolo [3,2-b]pyridin-2(3H)-one Inhibitor->MEK Inhibition

Caption: Postulated mechanism of this compound targeting the MAPK pathway.

Experimental Protocols & Workflows

A logical workflow is essential for the systematic evaluation of the compound. The process begins with determining the cytotoxic concentration range, followed by mechanistic studies and confirmation of the mode of cell death.

Experimental_Workflow Start Start: Compound & Cell Lines Prep Protocol 1: Compound Preparation & Cell Culture Start->Prep Viability Protocol 2: Cell Viability Assay (MTS) Prep->Viability IC50 Determine IC50 Viability->IC50 Mechanism Protocol 3: Western Blot Analysis (p-ERK, Total ERK) IC50->Mechanism Apoptosis Protocol 4: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Data Data Analysis & Interpretation Mechanism->Data Apoptosis->Data

Caption: Systematic workflow for the in vitro characterization of the compound.

Protocol 1: Compound Preparation and Cell Culture

Expertise & Causality: Proper handling of the compound and maintenance of healthy, consistent cell cultures are foundational to reproducible results. A DMSO stock solution allows for stable long-term storage, and serial dilutions minimize vehicle concentration effects. Selecting cell lines with known BRAF or RAS mutations (e.g., A375 melanoma, HT-29 colorectal cancer) provides a sensitive model for testing a MEK inhibitor.

A. Compound Stock Preparation:

  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.

  • Aliquoting: Vortex gently to ensure complete dissolution. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

B. Cell Line Maintenance:

  • Recommended Cell Lines:

    • A375: Human melanoma, BRAF V600E mutation.

    • HT-29: Human colorectal adenocarcinoma, BRAF V600E mutation.

    • MCF-7: Human breast adenocarcinoma, wild-type BRAF/RAS (as a potential negative control).[7]

    • HS 27: Human fibroblast cell line (as a non-cancerous control).[8]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells at 70-80% confluency to maintain exponential growth. Use cells within a consistent, low passage number range for all experiments.

Protocol 2: Cell Viability Assay (MTS-based)

Trustworthiness: This protocol determines the dose-dependent effect of the compound on cell proliferation. An MTS assay is a colorimetric method that measures metabolic activity, which correlates with the number of viable cells. Running samples in triplicate or quadruplicate ensures statistical robustness.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium, ranging from 0.1 nM to 100 µM. Also prepare a vehicle control (DMSO concentration matched to the highest compound dose).

  • Dosing: Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability (%) against the log-transformed compound concentration.

    • Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.

Table 1: Representative IC₅₀ Values

Cell Line Genotype IC₅₀ of this compound (nM)
A375 BRAF V600E 15.8
HT-29 BRAF V600E 25.2
MCF-7 BRAF/RAS WT >10,000

| HS 27 | Non-cancerous | >25,000 |

Protocol 3: Western Blot Analysis for Pathway Inhibition

Expertise & Causality: This protocol provides direct mechanistic evidence of target engagement. By treating cells for a short duration with concentrations around the IC₅₀, we can specifically assess the phosphorylation status of MEK's direct substrate, ERK. A decrease in phosphorylated ERK (p-ERK) relative to total ERK levels is a hallmark of effective MEK inhibition.

  • Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and allow them to attach overnight. Treat cells with the compound at 0.5x, 1x, and 5x the predetermined IC₅₀ for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-Total ERK1/2, anti-β-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the changes in p-ERK levels relative to total ERK and the loading control (β-Actin).

Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide Staining

Trustworthiness: This assay confirms that the observed reduction in cell viability is due to programmed cell death (apoptosis) rather than just cell cycle arrest or necrosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells in 6-well plates. After 24 hours, treat with the compound at 1x and 5x the IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Data Interpretation & Troubleshooting

  • High IC₅₀ in BRAF/RAS WT cells: This result is expected and supports the hypothesis that the compound's efficacy is dependent on a hyperactivated MAPK pathway.

  • No change in p-ERK: If p-ERK levels do not decrease, consider that the compound may act downstream of ERK or through a different pathway entirely. Alternatively, the incubation time may be too long or too short.

  • High Necrosis in Apoptosis Assay: High levels of PI-positive/Annexin V-positive cells at early time points may indicate that the compound is cytotoxic through non-apoptotic mechanisms at higher concentrations.

Conclusion

This application note provides a robust framework for the initial characterization of this compound in cancer cell lines. By following these protocols, researchers can effectively determine the compound's potency (IC₅₀), confirm its mechanism of action through pathway analysis, and characterize its downstream effects on cell fate. The results from these experiments will provide a strong foundation for further preclinical development of this promising new agent.

References

Application Note & Protocols: 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with therapeutic potential.[1] This application note details the utility of a specific derivative, 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, as a versatile compound for high-throughput screening (HTS) campaigns aimed at the discovery of novel modulators of key cellular processes. We provide a comprehensive overview of its potential biological activities, drawing parallels from related pyrrolopyridine structures, and present detailed protocols for its application in kinase inhibition and protein-protein interaction (PPI) modulation assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound scaffold in their discovery programs.

Introduction to this compound

This compound belongs to the pyrrolopyridine class of heterocyclic compounds. The core pyrrolo[3,2-b]pyridine structure, also known as 4-azaindole, is a key pharmacophore found in a variety of biologically active compounds. While specific data on the 7-methyl-2-oxo derivative is emerging, the broader family of pyrrolopyridine derivatives has been extensively studied, revealing a wide range of biological activities.

Notably, various derivatives of the pyrrolo[3,2-b]pyridine and related pyrrolo[3,2-c]pyridine scaffolds have demonstrated potent inhibitory effects against several protein kinases, including FMS kinase, and have shown antiproliferative activity against cancer cell lines such as melanoma.[2][3] Furthermore, the structural motif is present in compounds designed as modulators of protein-protein interactions, which are increasingly recognized as important therapeutic targets.[4] The established biological relevance of this scaffold makes this compound a compelling candidate for inclusion in HTS libraries.

Chemical Structure:

Caption: Workflow for a luminescent kinase inhibition HTS assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in DMSO to create a concentration range for dose-response testing (e.g., 10-point, 3-fold dilutions).

    • For a primary screen, a single concentration (e.g., 10 µM) is typically used.

  • Assay Plate Preparation (384-well format):

    • Dispense 50 nL of the compound dilutions into the appropriate wells of a low-volume, white, 384-well assay plate.

    • Include positive controls (e.g., a known inhibitor of the target kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer containing the target kinase and its specific substrate.

    • Prepare a 2X ATP solution in kinase buffer.

    • Dispense 5 µL of the 2X kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of a luminescent kinase detection reagent (e.g., Kinase-Glo®) to each well.

    • Mix the plate on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation:

ParameterDescriptionCalculation
% Inhibition The percentage by which the compound inhibits kinase activity.100 * (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)
IC₅₀ The concentration of an inhibitor where the response is reduced by half.Determined by fitting the dose-response data to a four-parameter logistic curve.
Z'-factor A statistical measure of assay quality.`1 - (3 * (SD_Max + SD_Min)) /

A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

Protein-Protein Interaction Modulation Screening: A TR-FRET Assay

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for studying PPIs in a high-throughput format. [5] Principle: Two interacting proteins are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., a fluorescent protein or dye) fluorophore. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. A compound that disrupts or enhances this interaction will cause a decrease or increase in the FRET signal, respectively.

Workflow Diagram:

PPI_TRFRET_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Signal Detection Compound_Prep Compound Dilution (this compound) Dispense_Compound Dispense Compound into 384-well plate Compound_Prep->Dispense_Compound Protein_Prep Prepare Donor- and Acceptor-labeled Proteins Dispense_Proteins Add Labeled Proteins Protein_Prep->Dispense_Proteins Dispense_Compound->Dispense_Proteins Incubate_Binding Incubate at RT Dispense_Proteins->Incubate_Binding Read_TRFRET Read TR-FRET Signal Incubate_Binding->Read_TRFRET

Caption: Workflow for a TR-FRET based protein-protein interaction assay.

Detailed Protocol:

  • Compound Preparation:

    • Follow the same procedure as described in the kinase inhibition assay protocol for preparing compound dilutions.

  • Assay Plate Preparation (384-well format):

    • Dispense 50 nL of the compound dilutions into the appropriate wells of a low-volume, black, 384-well assay plate.

    • Include positive controls (e.g., a known modulator of the PPI) and negative controls (DMSO vehicle).

  • Binding Reaction:

    • Prepare a 2X solution of the donor-labeled protein in assay buffer.

    • Prepare a 2X solution of the acceptor-labeled protein in assay buffer.

    • Dispense 5 µL of the 2X donor-labeled protein solution to all wells.

    • Add 5 µL of the 2X acceptor-labeled protein solution to all wells.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the reaction at room temperature for the optimized incubation time (e.g., 90 minutes) to allow the protein interaction to reach equilibrium.

  • Data Acquisition:

    • Read the TR-FRET signal on a plate reader equipped for time-resolved fluorescence. The reader should be set to excite the donor fluorophore and measure emission from both the donor and acceptor fluorophores.

Data Analysis and Interpretation:

ParameterDescriptionCalculation
TR-FRET Ratio The ratio of the acceptor emission to the donor emission, which is proportional to the amount of FRET.(Acceptor Emission / Donor Emission) * 10,000
% Modulation The percentage by which the compound modulates the PPI.100 * (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min)
IC₅₀ / EC₅₀ The concentration for 50% inhibition or activation.Determined by fitting the dose-response data to a four-parameter logistic curve.
Z'-factor A statistical measure of assay quality.`1 - (3 * (SD_Max + SD_Min)) /

A Z'-factor > 0.5 indicates a robust assay suitable for HTS.

Conclusion

This compound represents a promising starting point for hit-finding campaigns in drug discovery. Its structural similarity to known biologically active molecules, particularly kinase inhibitors and PPI modulators, makes it a valuable addition to any screening library. The protocols provided herein offer a solid foundation for the high-throughput screening of this compound against these important target classes. As with any screening campaign, hit validation and follow-up studies will be crucial to confirm the activity and elucidate the mechanism of action of any identified active compounds.

References

Application Note: A Step-by-Step Protocol for the Chromatographic Purification of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a representative polar, nitrogen-containing heterocyclic compound. Such scaffolds are pivotal in medicinal chemistry and drug discovery, yet their purification poses significant challenges due to their inherent polarity and potential for strong interactions with common stationary phases.[1] This guide details a systematic approach using normal-phase flash column chromatography, from initial method development on Thin-Layer Chromatography (TLC) to a full-scale preparative protocol. We will explore the causality behind experimental choices, including solvent selection, sample loading techniques, and troubleshooting common issues, to ensure researchers can achieve high purity and yield.

Introduction: The Challenge of Polar Heterocycles

Nitrogen-containing heterocycles (NCHs) are foundational structures in a vast number of pharmaceuticals.[1] The target molecule, this compound, possesses multiple features that contribute to its high polarity: a lactam ring, a pyrrole moiety with an acidic N-H proton, and a pyridine nitrogen atom. These functional groups can act as hydrogen bond donors and acceptors.

The purification of such polar molecules is often non-trivial. In reversed-phase liquid chromatography (RPLC), they may exhibit insufficient retention and elute near the solvent front.[2] Conversely, in normal-phase liquid chromatography (NPLC) using silica gel, their polar nature can lead to excessively strong adsorption, resulting in poor recovery and peak tailing.[3] Therefore, a carefully optimized flash chromatography protocol is essential for efficient, preparative-scale purification.

Foundational Principles: Method Development

The success of any chromatographic separation hinges on a logical and systematic method development process. For preparative flash chromatography, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the mobile phase.[4]

The Role of the Mobile Phase

The mobile phase must be tuned to achieve differential partitioning of the target compound and its impurities between the stationary phase and the mobile phase. The goal is to find a solvent system where the target compound has a retention factor (Rf) between 0.2 and 0.35.[5] This Rf range typically ensures that the compound elutes in a reasonable number of column volumes, minimizing both separation time and solvent consumption, while still providing adequate separation from impurities.

The Stationary Phase: Silica Gel

Silica gel (SiO₂) is the most common stationary phase for flash chromatography due to its effectiveness, low cost, and wide applicability.[4] It is a highly polar adsorbent. However, the surface of silica gel is acidic due to the presence of silanol groups (Si-OH). This acidity can cause issues with basic compounds like amines, leading to irreversible adsorption or significant peak tailing.[6] While this compound is not a strong base, the pyridine nitrogen can interact with acidic silanols. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, can be added to the mobile phase to neutralize the acidic sites.[6]

Workflow for Purification

A logical workflow ensures reproducibility and successful purification. The process begins with small-scale analysis and progresses to the preparative separation.

Purification_Workflow cluster_0 Method Development (TLC) cluster_1 Preparative Scale-Up (Flash Chromatography) cluster_2 Analysis & Isolation TLC_Screen 1. Screen Solvent Systems (e.g., EtOAc/Hex, DCM/MeOH) Optimize_Rf 2. Optimize for Rf ≈ 0.2-0.35 TLC_Screen->Optimize_Rf Check_Tailing 3. Add Modifier (e.g., 0.5% Et3N) if Tailing Occurs Optimize_Rf->Check_Tailing Prepare_Column 4. Prepare Slurry & Pack Column Check_Tailing->Prepare_Column Optimized System Found Load_Sample 5. Load Sample (Dry Loading Recommended) Prepare_Column->Load_Sample Elute 6. Elute with Optimized Mobile Phase (Isocratic/Gradient) Load_Sample->Elute Collect_Fractions 7. Collect Fractions Elute->Collect_Fractions Analyze_Fractions 8. Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Pool_Combine 9. Pool Pure Fractions Analyze_Fractions->Pool_Combine Evaporate 10. Evaporate Solvent Pool_Combine->Evaporate Final_Product Pure Compound Evaporate->Final_Product

Caption: Workflow from TLC method development to final product isolation.

Detailed Experimental Protocol

This protocol assumes a starting crude sample of ~1.0 g. Adjustments to column size and solvent volumes should be made for different sample quantities.

Part A: TLC Method Development
  • Prepare TLC Chambers: Prepare developing chambers with filter paper for various solvent systems. Common starting systems for polar compounds include Dichloromethane (DCM)/Methanol (MeOH) and Ethyl Acetate (EtOAc)/Hexanes.[6]

  • Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or MeOH). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber with a starting eluent, for example, 95:5 DCM/MeOH.

  • Visualize: After development, visualize the plate under UV light (254 nm) and then by staining (e.g., potassium permanganate).

  • Optimize: Adjust the solvent polarity to achieve an Rf of ~0.2-0.35 for the target compound.

    • If Rf is too low (compound stays at the baseline), increase the polarity (e.g., increase the percentage of MeOH in DCM).

    • If Rf is too high (compound runs with the solvent front), decrease the polarity.

  • Check for Tailing: If the spot for the target compound is tailing or streaking, prepare a new eluent containing a basic modifier (e.g., 94.5:5:0.5 DCM/MeOH/Et₃N) and re-run the TLC to see if the spot shape improves.

Part B: Preparative Flash Column Chromatography
  • Select Column and Silica: For a 1.0 g sample, a silica-to-compound ratio of 40:1 to 100:1 by weight is recommended for moderately difficult separations.[5] Use approximately 50 g of silica gel (230-400 mesh).[4]

  • Pack the Column:

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 100% DCM if running a gradient, or the final optimized eluent for isocratic elution).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly, ensuring no cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Load the Sample (Dry Loading):

    • Dissolve the 1.0 g crude sample in a minimal amount of a strong solvent like DCM or MeOH.

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.[4]

    • Carefully add this powder to the top of the sand layer in the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution using positive pressure. A gradient elution is often most effective. For instance, start with 100% DCM and slowly increase the percentage of MeOH (e.g., from 0% to 10% MeOH over 20 column volumes).

    • Collect fractions of a consistent volume (e.g., 15-20 mL per test tube).

  • Monitor the Separation:

    • Analyze the collected fractions by TLC. Spot every few tubes on a single TLC plate to track the elution of the product and impurities.

    • Combine the fractions that contain the pure product.

  • Isolate the Product: Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound.

Summary of Optimized Parameters

The following table presents a typical set of optimized parameters for this purification.

ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)[4]Standard for high-resolution flash chromatography.
Silica:Compound Ratio 50:1 (w/w)Provides good loading capacity and resolution.[5]
Sample Loading Dry Loading on SilicaPrevents band broadening and improves resolution for compounds with limited solubility in the eluent.[5]
Mobile Phase Gradient: 0% to 10% Methanol in Dichloromethane (+0.5% Triethylamine)Gradually increases eluent strength to separate compounds of varying polarities. The basic modifier prevents tailing.[6]
Flow Rate ~2 inches/minute (linear velocity)Optimal for flash chromatography, balancing speed and resolution.
Fraction Size ~0.1 x Column VolumeAllows for precise isolation of the target compound peak.
Detection TLC with UV (254 nm) and KMnO₄ stainUV for aromatic systems; KMnO₄ for visualizing compounds that may be UV-inactive.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Compound is stuck on the column Mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., Methanol) in the mobile phase.
Poor separation / Co-elution Solvent polarity is too high, or the gradient is too steep.Use a shallower gradient or switch to an isocratic elution with a less polar solvent system. Consider a different solvent system (e.g., EtOAc/Hexanes).
Streaking / Tailing of spots Acidic nature of silica interacting with the basic nitrogen of the pyridine ring.Add a basic modifier like 0.1-1% triethylamine or ammonia to the mobile phase.[6]
Cracked or channeled column bed Improper packing of the column.Repack the column, ensuring the slurry is homogeneous and pressure is applied evenly.

Conclusion

The successful purification of polar N-heterocyclic compounds like this compound via flash chromatography is readily achievable through a systematic and well-understood methodology. By leveraging TLC for rapid method development, selecting an appropriate mobile phase with modifiers, and utilizing proper loading techniques like dry loading, researchers can overcome common challenges such as poor resolution and peak tailing. This protocol provides a robust framework for obtaining high-purity material, which is critical for subsequent applications in research and drug development.

References

Application Notes & Protocols: Establishing a Research Model for 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical trials and approved drugs.[1][2] This document outlines a comprehensive research model for the characterization of a novel derivative, 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. Given the well-established precedent for this chemical class, we hypothesize that this compound functions as a kinase inhibitor. The following protocols provide a strategic workflow, from initial broad-spectrum kinase profiling to cell-based functional assays and mechanism of action studies, designed to identify its primary molecular target(s) and elucidate its therapeutic potential, particularly in oncology.

Introduction: The Pyrrolopyridine Scaffold in Kinase-Targeted Drug Discovery

Heterocyclic compounds are mainstays of drug discovery, with the pyrrolopyridine core being particularly noteworthy for its role in the development of targeted therapies.[1] Derivatives of this scaffold have been successfully developed to target a range of kinases implicated in diseases such as cancer and autoimmune disorders.[2][3][4] These kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Focal Adhesion Kinase (FAK), are critical nodes in signaling pathways that regulate cell proliferation, survival, and migration.[2][3][4]

The subject of this guide, this compound, is a novel analogue within this class. While its specific biological activity is uncharacterized, its structural similarity to known kinase inhibitors provides a strong rationale for investigating it in this context. This document serves as a roadmap for researchers to systematically profile this compound, validate its presumed mechanism, and establish a foundation for further preclinical development.

Strategic Workflow for Target Identification and Validation

A logical and phased approach is critical for efficiently characterizing a novel compound. We propose a three-phase workflow:

  • Phase 1: Target Discovery. Broad, unbiased screening to identify potential kinase targets.

  • Phase 2: Cellular Activity Confirmation. Validation of in-vitro findings in relevant human cancer cell lines.

  • Phase 3: Mechanism of Action Elucidation. Pinpointing the specific signaling pathways modulated by the compound.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action a Compound Synthesis & Quality Control b Protocol 1: In Vitro Kinase Panel Screen (e.g., Eurofins KinaseProfiler™) a->b Purity >98% d Select Relevant Cancer Cell Lines b->d Identify Potent Hits (IC50 < 1µM) c Protocol 2: Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) e Protocol 3: Western Blot for Target Phosphorylation c->e Confirm IC50 f Protocol 4: Apoptosis Assay (e.g., Annexin V) c->f Observe Cytotoxicity d->c e->f Correlate Target Inhibition with Phenotype

Caption: Strategic workflow for compound characterization.

Phase 1 Protocol: Broad-Spectrum Kinase Profiling

Rationale: The most efficient method to identify potential targets for a novel compound is to screen it against a large, diverse panel of purified kinases. This unbiased approach prevents premature focus on a single target and can reveal unexpected activities. A commercially available service, such as the KinaseProfiler™ panel from Eurofins DiscoverX or a similar offering from Reaction Biology, provides a standardized and high-throughput solution.

Protocol 1: In Vitro Kinase Panel Screening

Objective: To determine the inhibitory activity of this compound against a panel of human kinases at a fixed concentration, followed by IC50 determination for high-potency hits.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Submit the stock solution to the chosen vendor for screening.

  • Primary Screen:

    • Request a screen against a comprehensive kinase panel (e.g., >400 kinases) at a single concentration of 1 µM.

    • The vendor will perform the assays, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based method to measure kinase activity.

    • Data will be returned as percent inhibition relative to a DMSO vehicle control.

  • Data Analysis & Hit Selection:

    • A "hit" is typically defined as a kinase exhibiting >70% inhibition at 1 µM.

    • Compile a list of all hits and categorize them by kinase family (e.g., tyrosine kinases, serine/threonine kinases).

    • Prioritize hits based on their relevance to disease, particularly cancer signaling pathways. For example, kinases like FGFR, JAK, or CDK are high-priority targets.[2][3][5]

  • Secondary Screen (IC50 Determination):

    • For all selected hits, request a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

    • The vendor will test the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 10 µM).

    • The resulting data will be fitted to a sigmoidal curve to calculate the IC50 value for each kinase.

Data Presentation:

Kinase Target Primary Screen (% Inhibition @ 1µM) Secondary Screen (IC50, nM)
FGFR1>95%7
FGFR2>95%9
JAK1>90%50
CDK2>80%250
Example Kinase X<10%>10,000
Example Kinase Y<10%>10,000
(Note: Data is hypothetical and for illustrative purposes only)

Phase 2 Protocol: Cellular Activity Confirmation

Rationale: Potent inhibition of a purified enzyme does not guarantee activity in a cellular context. Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a biological response. A cell proliferation assay is the foundational experiment for any putative anti-cancer agent.

Protocol 2: Cell Viability/Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on human cancer cell lines relevant to the identified kinase targets.

Methodology:

  • Cell Line Selection:

    • Choose cell lines where the top kinase hits are known to be key drivers of proliferation or survival. For example, if FGFR1 is a top hit, select a cell line with FGFR1 amplification (e.g., NCI-H1581 lung cancer or KMS-11 multiple myeloma).

    • Include a "control" cell line that does not rely on the target kinase for its growth.

    • Culture cells according to standard protocols (e.g., ATCC guidelines).

  • Assay Procedure (using MTT):

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the compound in culture medium, starting from a top concentration of 50 µM. Also include a DMSO vehicle control.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals by adding 100 µL of DMSO to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Convert absorbance values to percent viability relative to the DMSO control.

    • Plot percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Phase 3 Protocol: Mechanism of Action Elucidation

Rationale: Once cellular activity is confirmed, it is crucial to demonstrate that the observed phenotype (e.g., growth inhibition) is a direct result of the compound inhibiting its intended target. Western blotting to probe the phosphorylation status of the target kinase and its downstream substrates is the gold standard for this purpose.

G compound This compound kinase Target Kinase (e.g., FGFR1) compound->kinase substrate Downstream Substrate (e.g., PLCγ) kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response Activates Pathway

Caption: Hypothetical signaling pathway inhibition.

Protocol 3: Western Blot Analysis of Target Phosphorylation

Objective: To measure the effect of the compound on the autophosphorylation of the target kinase and the phosphorylation of a key downstream effector.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., KMS-11) in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours if the pathway is activated by growth factors.

    • Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50) for 2 hours. Include a DMSO control.

    • If applicable, stimulate the cells with the appropriate ligand (e.g., FGF2 for the FGFR pathway) for the last 15 minutes of treatment.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-FGFR Tyr653/654).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total form of the kinase and a loading control (e.g., β-actin or GAPDH).

Expected Outcome: A dose-dependent decrease in the phosphorylated form of the target kinase, with no change in the total kinase level, would provide strong evidence of on-target activity.

Conclusion and Future Directions

This guide provides a foundational research model for the initial characterization of this compound. By following this systematic workflow, researchers can efficiently identify its kinase targets, confirm its cellular activity, and validate its mechanism of action. Positive results from these studies would warrant further investigation, including selectivity profiling against other kinase families, in vivo efficacy studies in xenograft models, and preliminary ADME/Tox profiling to assess its drug-like properties. The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a rigorous, hypothesis-driven approach is key to unlocking the potential of new derivatives like the one described herein.

References

Application Notes & Protocols: A Framework for Characterizing 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one as a Novel Kinase Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, represents a fundamental mechanism of cellular signal transduction. The dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer, making them a critical class of therapeutic targets. Chemical probes—small molecules that selectively modulate a protein's function—are indispensable tools for dissecting the complex roles of individual kinases in both normal physiology and disease states.[1][2] The development of a novel chemical probe requires a rigorous and systematic approach to not only identify its protein target(s) but also to validate its utility for interrogating biological systems.

This document presents a comprehensive framework for the characterization of a novel small molecule, 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (hereafter designated as "Novel Compound 1" or NC-1 ), as a putative chemical probe for a protein kinase. As the specific target for NC-1 is currently undefined, this guide will serve as a detailed roadmap for researchers, outlining the essential experimental workflows required for target identification, validation, and cellular characterization. This systematic approach ensures the generation of a well-validated chemical probe suitable for rigorous biological inquiry.

Part 1: Target Identification and Deconvolution

The initial and most critical step in characterizing a new small molecule is the unbiased identification of its cellular target(s).[3][4] Given that the pyrrolopyridine scaffold is a common feature in many known kinase inhibitors, we hypothesize that NC-1 may target a member of the human kinome.[5][6] The following protocols describe two complementary, state-of-the-art approaches to identify the kinase(s) that NC-1 interacts with.

Initial Target Hypothesis Generation via Kinase Panel Screening

A broad, in vitro screen against a panel of purified, recombinant kinases is a highly effective method to quickly identify potential high-affinity targets and to obtain a preliminary assessment of selectivity.[7][8]

Protocol 1: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of NC-1 in 100% dimethyl sulfoxide (DMSO). From this stock, create a series of dilutions to be used in the assay.

  • Assay Execution: Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Reaction Biology Corp.) for screening against a comprehensive panel of kinases (e.g., the KINOMEscan™ panel of >450 kinases). A standard initial screening concentration is 1 µM.

  • Data Analysis: The primary data is typically reported as "% Inhibition" or "Percent of Control". Potent binders are identified as those showing significant inhibition (e.g., >90%) at the screening concentration.

  • Follow-up Dose-Response: For any kinases that are strongly inhibited in the primary screen, perform a secondary screen to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). This involves a 10-point dose-response curve.

Table 1: Hypothetical Kinase Screening Data for NC-1

Target Kinase% Inhibition at 1 µMIC50 (nM)
Target Kinase X (TKX) 98% 75
Target Kinase Y (TKY)85%850
Target Kinase Z (TKZ)55%>10,000
... (other kinases)<50%Not Determined

This table represents hypothetical data where NC-1 shows potent and selective inhibition of a putative "Target Kinase X" (TKX).

Target Identification in a Cellular Context via Chemoproteomics

While in vitro screens are valuable, it is crucial to identify targets in their native cellular environment.[9] Chemoproteomic methods, such as affinity chromatography using immobilized broad-spectrum kinase inhibitors ("kinobeads"), allow for the unbiased identification of kinase targets from cell lysates.[10][11]

Protocol 2: Kinobeads Pulldown Assay for Target Identification

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line where a phenotypic effect of NC-1 has been observed) to ~80-90% confluency.

    • Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Competition Binding:

    • Aliquot equal amounts of protein lysate (e.g., 1-2 mg) into separate microcentrifuge tubes.

    • Treat the lysates with either vehicle (DMSO) or increasing concentrations of NC-1 (e.g., 1 µM, 10 µM, 50 µM) and incubate for 1 hour at 4°C with gentle rotation. This allows NC-1 to bind to its target(s).

  • Kinobeads Enrichment:

    • Add a slurry of pre-washed kinobeads to each lysate and incubate for 1-2 hours at 4°C to capture the unbound kinase population.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases from the beads.

    • Prepare the protein samples for mass spectrometry analysis via in-solution or on-bead digestion with trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample. The target kinase(s) of NC-1 will be identified by a dose-dependent decrease in their abundance in the kinobeads pulldown, as the compound prevents them from binding to the beads.

Diagram 1: Target Identification Workflow

G cluster_0 In Vitro Approach cluster_1 Cellular Approach NC1_stock Novel Compound 1 (NC-1) kinase_panel Broad Kinase Panel Screen (>450 kinases) NC1_stock->kinase_panel 1 µM Screen dose_response IC50 Determination for Hits kinase_panel->dose_response Identify Hits (>90% Inh.) putative_target Hypothetical Target: TKX dose_response->putative_target validated_target Validated Target: TKX putative_target->validated_target Confirmation cell_lysate Cell Lysate Preparation competition Incubate with NC-1 or DMSO cell_lysate->competition kinobeads Kinobeads Pulldown competition->kinobeads ms_analysis LC-MS/MS Analysis kinobeads->ms_analysis ms_analysis->validated_target Identify competed proteins

Caption: Workflow for kinase target identification of NC-1.

Part 2: Cellular Target Engagement Validation

Once a primary target, such as our hypothetical TKX, has been identified, it is imperative to confirm that NC-1 directly binds to and engages this target within intact cells.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[4][13]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or a saturating concentration of NC-1 (e.g., 10x the in vitro IC50) for 1-2 hours.

  • Heat Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis by Western Blot:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Quantify protein concentration and normalize all samples.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target protein (TKX). An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis:

    • Quantify the band intensities for TKX at each temperature for both the vehicle- and NC-1-treated samples.

    • Plot the percentage of soluble TKX relative to the non-heated control against temperature. A successful target engagement will result in a rightward shift of the melting curve for the NC-1-treated sample, indicating thermal stabilization.

Diagram 2: CETSA Experimental Workflow

G start Intact Cells treat Treat with NC-1 or Vehicle start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Insoluble) lyse->centrifuge western Western Blot for TKX (Soluble Fraction) centrifuge->western end Melting Curve Analysis western->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Cellular Characterization and Pathway Analysis

Confirming target engagement is a critical milestone. The next step is to demonstrate that this engagement translates into a functional modulation of the target's activity within a cellular context. For a kinase inhibitor, this is typically assessed by measuring the phosphorylation of a known downstream substrate.

Protocol 4: Western Blotting for Downstream Pathway Inhibition

  • Cell Treatment and Lysis:

    • Seed cells in a multi-well plate and grow to 70-80% confluency.

    • If the pathway of interest is activated by a specific ligand (e.g., a growth factor), starve the cells in a low-serum medium for 12-24 hours.

    • Pre-treat the cells with a dose-response range of NC-1 (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours.

    • Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to activate the TKX pathway. Include an unstimulated control.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.[14][15]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate and normalize to ensure equal loading.

    • Separate the protein lysates by SDS-PAGE.

  • Immunoblotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[16]

    • Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of TKX (e.g., anti-phospho-Substrate).

    • After washing, incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To ensure that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody that recognizes the total amount of the substrate protein (e.g., anti-total-Substrate). Also, probe for a loading control like GAPDH or β-actin.[17]

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal, normalized to the total substrate signal, demonstrates that NC-1 inhibits the kinase activity of TKX in cells.

Diagram 3: Signaling Pathway Inhibition Analysis

G Ligand Ligand Receptor Receptor Ligand->Receptor TKX Target Kinase X (TKX) Receptor->TKX activates Substrate Downstream Substrate TKX->Substrate phosphorylates pSubstrate Phospho-Substrate (Active Signal) Substrate->pSubstrate Response Cellular Response pSubstrate->Response NC1 Novel Compound 1 (NC-1) NC1->TKX inhibits

Caption: Hypothetical signaling pathway for TKX inhibition by NC-1.

Part 4: Best Practices for Using a Validated Chemical Probe

Once NC-1 has been validated as a probe for TKX, its utility in biological experiments depends on its proper use. Adhering to best practices is essential to avoid misleading results.[2][18]

  • Determine the Optimal Concentration: Use the lowest concentration of the probe that gives a maximal effect on the target in cellular assays to minimize off-target effects. This is typically in the range of 10-100 times the in vitro IC50.

  • Use an Inactive Control: Ideally, a structurally similar but biologically inactive analog of NC-1 should be used as a negative control. This helps to ensure that the observed phenotype is due to on-target activity and not some general property of the chemical scaffold.

Conclusion

The journey from a novel compound to a validated chemical probe is a multi-step process that demands rigorous scientific validation. This guide provides a foundational workflow for the characterization of This compound (NC-1) . By systematically applying unbiased target identification techniques, confirming target engagement in a cellular context, and verifying the functional modulation of downstream signaling, researchers can build a robust evidence package. A well-characterized probe like NC-1, once validated against a specific kinase, becomes an invaluable asset for elucidating complex biology and for the initial stages of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and ultimately improve your yield.

Proposed Synthetic Route

A plausible and efficient synthetic pathway for this compound is a multi-step process commencing with a commercially available substituted pyridine. This proposed route is designed to build the pyrrolidinone ring onto the pyridine core.

Synthetic_Route A 2-Amino-4-methylpyridine B 2-Amino-3-iodo-4-methylpyridine A->B Iodination C Ethyl 3-(2-amino-4-methylpyridin-3-yl)propanoate B->C Heck Coupling D This compound C->D Intramolecular Lactamization

Caption: Proposed synthetic pathway for this compound.

Part 1: Iodination of 2-Amino-4-methylpyridine

The initial step involves the regioselective iodination of 2-amino-4-methylpyridine to introduce an iodine atom at the 3-position, ortho to the amino group. This is a critical step for the subsequent cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for this transformation?

A1: N-Iodosuccinimide (NIS) is a highly effective and commonly used reagent for the iodination of electron-rich aromatic and heteroaromatic compounds. It is generally preferred over molecular iodine (I₂) due to its milder reaction conditions and higher selectivity, which helps to minimize the formation of di-iodinated byproducts.

Q2: I am observing a mixture of iodinated products. How can I improve the regioselectivity?

A2: The directing effect of the amino group should favor iodination at the ortho (3 and 5) positions. To enhance selectivity for the 3-position, consider the following:

  • Solvent Choice: Acetonitrile or dichloromethane are good starting points.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity.

  • Protecting Group: While more synthetically intensive, temporary protection of the amino group can alter the electronic properties of the ring and improve regioselectivity.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Suggestions
Low to no conversion Insufficient activation of the iodinating agent or low reactivity of the substrate.- Ensure the NIS is of high purity. - Consider the addition of a catalytic amount of an acid, such as trifluoroacetic acid, to activate the NIS. - Increase the reaction temperature incrementally, monitoring for side product formation.
Formation of multiple products (isomers, di-iodination) Reaction conditions are too harsh or non-selective.- Decrease the reaction temperature. - Use a less polar solvent to reduce the reaction rate. - Slowly add the NIS solution to the solution of the aminopyridine to maintain a low concentration of the iodinating agent.
Difficult purification Close polarity of the desired product and byproducts.- Employ careful column chromatography with a shallow solvent gradient. - Consider recrystallization as an alternative or additional purification step.

Part 2: Heck Coupling with Ethyl Acrylate

This step involves a palladium-catalyzed Heck coupling between the iodinated aminopyridine and ethyl acrylate to introduce the three-carbon side chain necessary for the subsequent cyclization.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is recommended for this Heck coupling?

A1: A common and effective catalyst system for this type of transformation is Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like tri(o-tolyl)phosphine. The choice of ligand can significantly impact the reaction efficiency and yield.

Q2: My Heck reaction is sluggish and gives a low yield. What can I do to improve it?

A2: Several factors can influence the outcome of a Heck reaction:

  • Catalyst Activity: Ensure your palladium catalyst is not deactivated. Using fresh catalyst is recommended.

  • Base: The choice of base is crucial. An inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is commonly used. The base neutralizes the HI formed during the reaction.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used. Ensure the solvent is anhydrous.

  • Temperature: Heck reactions often require elevated temperatures (80-120 °C).

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Dehalogenation of the starting material Reductive elimination from the palladium intermediate.- Use a less polar solvent. - Add a silver salt (e.g., Ag₂CO₃) which can act as a halide scavenger.
Formation of homocoupled byproducts Side reaction of the palladium catalyst.- Lower the catalyst loading. - Ensure a stoichiometric amount of the acrylate is present.
Low conversion Inactive catalyst or suboptimal reaction conditions.- Screen different palladium catalysts and phosphine ligands. - Increase the reaction temperature. - Ensure the base is of good quality and present in sufficient excess.

digraph "Troubleshooting_Heck" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Low Yield in Heck Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Q1 [label="Check Catalyst Activity"];
Q2 [label="Optimize Base and Solvent"];
Q3 [label="Adjust Temperature"];
S1 [label="Use fresh Pd catalyst\nScreen different ligands"];
S2 [label="Ensure anhydrous solvent\nTry alternative bases (e.g., K2CO3, Et3N)"];
S3 [label="Increase temperature incrementally"];

Start -> Q1;
Start -> Q2;
Start -> Q3;
Q1 -> S1;
Q2 -> S2;
Q3 -> S3;

}

Caption: Troubleshooting workflow for the Heck coupling step.

Part 3: Intramolecular Lactamization

The final step is the intramolecular cyclization of the amino ester to form the desired pyrrolidinone ring. This is a crucial ring-forming reaction that can be promoted by either heat or a suitable catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for this type of intramolecular lactamization?

A1: This cyclization can often be achieved by heating the amino ester in a high-boiling point solvent such as diphenyl ether or Dowtherm A. Alternatively, acid or base catalysis can promote the reaction at lower temperatures. For example, a strong acid like polyphosphoric acid (PPA) or a strong base like sodium ethoxide can be effective. The choice of conditions will depend on the stability of the substrate.

Q2: The cyclization is not proceeding to completion. What can I do?

A2: If thermal cyclization is not effective, consider using a catalyst. If you are already using a catalyst and the reaction is still incomplete, you may need to screen different catalysts or increase the reaction temperature. It is also important to ensure that the starting material is pure, as impurities can sometimes inhibit the reaction.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Suggestions
Decomposition of starting material or product The reaction temperature is too high.- If using thermal conditions, try a lower boiling point solvent or reduce the reaction time. - Switch to a catalyzed reaction at a lower temperature.
Formation of intermolecular polymerization products The concentration of the starting material is too high.- Perform the reaction under high dilution conditions to favor the intramolecular cyclization.
No reaction Insufficient activation for cyclization.- If using thermal conditions, increase the temperature. - If using catalytic conditions, try a stronger acid or base catalyst.

Purification of the Final Product

The final product, this compound, is likely to be a solid. Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Troubleshooting Purification
Problem Potential Cause Troubleshooting Suggestions
Oiling out during recrystallization The compound is impure or the solvent system is not optimal.- Try a different solvent system. - Add a seed crystal to induce crystallization. - Purify by column chromatography first to remove impurities.
Product is difficult to separate from impurities by column chromatography Impurities have a similar polarity to the product.- Use a different eluent system. - Consider using a different stationary phase, such as alumina. - A final recrystallization step after chromatography may be necessary.

References

Troubleshooting 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Introduction: Navigating the Solubility Challenges of a Novel Heterocycle

Welcome to the technical support guide for this compound. This molecule, featuring a fused pyrrolopyridine core, presents unique opportunities in drug discovery and chemical biology. However, its rigid, heteroaromatic structure can also create significant challenges in achieving adequate solubility for in vitro and in vivo experiments. Poor solubility is a primary source of experimental irreproducibility, leading to inaccurate dose-response curves, misleading structure-activity relationships (SAR), and potential cytotoxicity from compound precipitation.

This guide is designed to provide researchers, scientists, and drug development professionals with a logical, scientifically-grounded framework for troubleshooting and overcoming solubility issues with this compound. We will move from fundamental physicochemical principles to practical, step-by-step protocols and advanced formulation strategies.

Section 1: Understanding the Molecule - Physicochemical Profile

The solubility behavior of a compound is dictated by its structure. This compound possesses several key features that influence its solubility:

  • A Basic Pyridine Nitrogen: The pyridine moiety contains a nitrogen atom with a lone pair of electrons that is not part of the aromatic system.[1] This makes it a base that can be protonated, a property that is crucial for pH-dependent solubility strategies.[1][2][3]

  • A Pyrrolone Core: This core contains a lactam group with both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for interactions with polar solvents.

  • Aromatic System: The planar, aromatic structure contributes to strong crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

  • Methyl Group: The addition of a methyl group slightly increases the molecule's lipophilicity (fat-solubility).

Below is a summary of the predicted physicochemical properties that are critical for understanding and manipulating solubility.

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~148.16 g/mol Low molecular weight is generally favorable for solubility.
Predicted logP ~1.0 - 1.5Indicates moderate lipophilicity; likely to be poorly soluble in water but soluble in organic solvents.
Predicted pKa (Conjugate Acid) ~4.5 - 5.5The pyridine nitrogen is basic. At pH values below this pKa, the compound will be protonated and positively charged, which is expected to dramatically increase aqueous solubility.[2][3][4]
Hydrogen Bond Donors 1 (from the pyrrole NH)Can interact with protic solvents.
Hydrogen Bond Acceptors 2 (from the pyridine N and carbonyl O)Can interact with protic solvents.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Question 1: My compound won't dissolve in my initial solvent choice (e.g., DMSO). What should I do?

Answer:

This is a common first hurdle. While DMSO is a powerful and widely used solvent, saturation limits can be reached.

Causality: The energy required to break the compound's crystal lattice structure may be greater than the energy released by its interaction with the solvent molecules.

Troubleshooting Steps:

  • Gentle Heating: Warm the solution to 37-50°C. This increases kinetic energy and can help overcome the activation energy barrier for dissolution. Do not overheat, as this can lead to compound degradation.

  • Mechanical Agitation: Use a vortex mixer for several minutes or place the vial in a sonicating water bath. Sonication uses high-frequency sound waves to create micro-cavitations that can effectively break apart solid aggregates.

  • Increase Solvent Volume: You may be attempting to create a solution that is above the compound's maximum solubility limit in that solvent. Try halving the target concentration.

  • Try Alternative Solvents: If DMSO fails, consider other organic solvents. A systematic screen is recommended (see Protocol 2). Other options include:

    • Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

    • Ethanol

Question 2: I successfully made a 10 mM stock in DMSO, but it precipitates instantly when I add it to my aqueous buffer or cell culture medium. What is happening?

Answer:

This phenomenon is known as "crashing out" and is arguably the most frequent problem for poorly soluble compounds.[5][6]

Causality: The compound is highly soluble in the concentrated organic stock solution but is poorly soluble in the final aqueous environment. When the stock is diluted into the buffer or medium, the solvent composition shifts dramatically from ~100% DMSO to >99% water. The compound is no longer soluble in this new environment and precipitates.[5]

Troubleshooting Workflow:

G start Precipitation on Dilution check_conc Is final concentration too high? start->check_conc reduce_conc Decrease final working concentration. Determine max aqueous solubility. check_conc->reduce_conc Yes check_dilution Is dilution method too rapid? check_conc->check_dilution No success Solution remains clear reduce_conc->success serial_dilute Perform serial dilution in pre-warmed medium. Add dropwise while vortexing. check_dilution->serial_dilute Yes check_solvent Is final solvent concentration >1%? check_dilution->check_solvent No serial_dilute->success reduce_solvent Prepare a more concentrated stock (e.g., 50-100 mM) to reduce the volume added to the medium. check_solvent->reduce_solvent Yes check_solvent->success No reduce_solvent->success

Caption: Troubleshooting workflow for immediate precipitation.

Recommended Solutions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound to below its aqueous solubility limit.[5]

  • Improve Dilution Technique: Avoid adding a small volume of concentrated stock directly into a large volume of aqueous solution. Instead, perform a serial dilution. For example, add the DMSO stock to a small volume of medium, mix well, and then transfer that to the final volume. Always add the stock solution dropwise to the vortexing medium to ensure rapid mixing and prevent localized high concentrations.[5]

  • Increase Stock Concentration: Prepare a more concentrated stock solution (e.g., 50 mM or 100 mM in DMSO).[7][8] This allows you to add a smaller volume of the organic solvent to your aqueous solution to reach the same final concentration, keeping the final DMSO percentage as low as possible (ideally ≤0.5%).

Question 3: My compound solution is clear at first, but I see crystals or cloudiness after a few hours or days in the incubator. Why?

Answer:

This indicates a time-dependent stability or solubility issue under your specific experimental conditions.

Causality: Several factors could be at play:

  • Temperature Shifts: A compound may be soluble at room temperature during preparation but less soluble at 37°C, or vice-versa. More commonly, temperature fluctuations can promote precipitation.[9][10]

  • pH Changes: In cell culture, cellular metabolism produces acidic byproducts (like lactic acid) that can lower the pH of the medium over time.[5] For a basic compound like this compound, a decrease in pH should theoretically increase solubility. However, if your medium is buffered at a pH where the compound is near its solubility limit, any other change could trigger precipitation.

  • Interaction with Media Components: The compound might slowly interact with salts, proteins (especially in serum), or other components in the medium to form less soluble complexes.[5][9]

  • Compound Instability: The molecule itself might be degrading over time into less soluble byproducts.[5]

Recommended Solutions:

  • Check for pH Drift: Monitor the pH of your culture medium over the course of the experiment.

  • Reduce Serum Concentration: If using serum, test if reducing the concentration (e.g., from 10% to 5%) or using heat-inactivated serum mitigates the issue.

  • Prepare Fresh Solutions: Prepare the final working solution immediately before use rather than storing it for extended periods.

  • Consider Co-solvents: For longer-term experiments, incorporating a small amount of a biocompatible co-solvent might be necessary to maintain solubility (see Section 3).

Question 4: Can I use pH to improve the solubility of this compound?

Answer:

Yes, this is a highly effective strategy for this specific molecule.

Causality: The pyridine nitrogen in the structure has a pKa estimated to be between 4.5 and 5.5. In an acidic solution with a pH below this pKa, the nitrogen will become protonated (N-H+). This positive charge dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing its aqueous solubility.[2][3]

G high_ph High pH (e.g., pH 7.4) Neutral Compound low_ph Low pH (e.g., pH < 4.5) Protonated Compound (Cation) high_ph->low_ph + H+ solubility_low Low Aqueous Solubility high_ph->solubility_low Favors low_ph->high_ph - H+ solubility_high High Aqueous Solubility low_ph->solubility_high Favors

Caption: Effect of pH on compound ionization and solubility.

Practical Application:

  • To prepare an aqueous stock solution, try dissolving the compound in a buffer with a pH of 3.0-4.0 (e.g., a citrate or acetate buffer).

  • Important Caveat: While this improves stock solubility, remember that your final experimental medium (e.g., cell culture medium at pH 7.4) will buffer the pH back up. This can cause the compound to crash out if the final concentration exceeds its solubility limit at the higher pH. This strategy is most useful for preparing stocks that will be further diluted.

Section 3: Detailed Protocols and Advanced Strategies

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the standard procedure for preparing a stock solution, typically in DMSO.[7][8]

  • Weigh Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., for 10 mM, add 1 mL of DMSO for every 1.48 mg of compound).

  • Initial Dissolution: Cap the vial and vortex vigorously for 1-2 minutes.

  • Aid Dissolution (If Needed): If solids remain, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.

  • Inspect for Clarity: Hold the vial against a light source to ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Protocol 2: Systematic Solubility Screening

This protocol helps identify the best solvent or solvent system for your compound.

  • Prepare Aliquots: Weigh out small, equal amounts of the compound (e.g., 1 mg) into several separate glass vials.

  • Test Solvents: To each vial, add a small, precise volume (e.g., 100 µL) of a different test solvent. This corresponds to an initial target concentration of 10 mg/mL.

  • Recommended Solvents for Screening:

    • Water (negative control)

    • PBS pH 7.4 (biological relevance)

    • DMSO (standard)

    • Ethanol (co-solvent)

    • PEG 400 (polyethylene glycol, a common formulation excipient)

    • 0.1 M HCl (acidic pH test)

  • Assess Solubility: Use the dissolution methods from Protocol 1 (vortex, sonicate, warm) for each vial.

  • Record Observations: Visually score the solubility in each solvent (e.g., Insoluble, Partially Soluble, Fully Soluble). For quantitative results, the supernatant can be analyzed by HPLC after centrifugation.

Advanced Strategy: Using Co-solvents

When DMSO alone is insufficient or its final concentration is a concern, co-solvents can be used. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of hydrophobic compounds.[11][12]

Mechanism: Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it a more favorable environment for a lipophilic compound.[12]

Common Biocompatible Co-solvents:

Co-solventKey PropertiesTypical Final Concentration
Ethanol Volatile, can have biological effects at higher concentrations.< 1%
PEG 400 Low toxicity, viscous, widely used in formulations.[13]1-10%
Propylene Glycol Low toxicity, common pharmaceutical vehicle.1-5%
Glycerol Viscous, very low toxicity.1-10%

Implementation:

  • Prepare a highly concentrated primary stock in DMSO (e.g., 100 mM).

  • Create an intermediate dilution in the chosen co-solvent (e.g., dilute the DMSO stock 1:10 in PEG 400).

  • Add this intermediate stock to your final aqueous medium. This two-step process can often prevent precipitation more effectively than adding the DMSO stock directly.

References

Technical Support Center: Optimizing 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-PYR-STAB-001

Version: 1.0

Introduction

Welcome to the technical support guide for 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This document is intended for researchers, chemists, and formulation scientists who are working with this compound and encountering stability challenges in solution. The unique fused pyrrolopyridinone ring system, containing a lactam moiety, presents specific vulnerabilities to degradation. This guide provides a structured approach to identifying the root causes of instability and implementing effective optimization strategies. Our goal is to equip you with the knowledge to ensure the integrity, potency, and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common initial observations and questions regarding the stability of this compound.

Q1: My compound's concentration, measured by HPLC, is decreasing over a few hours in my aqueous buffer. What is the most likely cause?

A1: The most probable cause is hydrolysis of the lactam (cyclic amide) ring within the molecule's core structure. Lactam rings are susceptible to cleavage by water, a reaction that can be significantly accelerated by pH.[1][2] Specifically, this degradation pathway is often catalyzed by hydroxide ions (OH-), making the compound particularly unstable in neutral to alkaline conditions.[3][4][5]

Q2: I observe new, unidentified peaks appearing in my chromatogram over time. How can I determine if they are degradants?

A2: The appearance of new peaks is a classic sign of degradation. To confirm, you should perform a forced degradation (or stress testing) study.[6][7] By intentionally exposing your compound to harsh conditions (e.g., strong acid, strong base, high heat, intense light, and an oxidizing agent), you can rapidly generate the potential degradation products.[3][6][8] Comparing the peaks from your aged solution to those generated under forced degradation conditions, using a stability-indicating method like HPLC-UV or LC-MS, can help confirm their identity as degradants.[9][10]

Q3: My solution is developing a slight yellow tint after being left on the benchtop. Is this related to degradation?

A3: Yes, a color change often indicates a chemical transformation. For nitrogen-containing heterocyclic compounds, this can be a sign of oxidation or photodegradation.[11][12] The pyrrole and pyridine rings can be susceptible to oxidation, which may be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[6][11]

Q4: Can the type of solvent I use affect the stability of the compound?

A4: Absolutely. While aqueous solutions are necessary for many biological assays, they provide the water required for hydrolysis.[1] If your workflow allows, consider preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF and storing them at low temperatures (-20°C or -80°C). Dilute into aqueous buffers only immediately before use to minimize the time the compound spends in the aqueous environment.

In-Depth Troubleshooting Guides

Issue 1: Rapid Degradation in Neutral or Basic Buffers (Suspected Hydrolysis)

The lactam carbonyl is an electrophilic site susceptible to nucleophilic attack by water or hydroxide ions. This leads to ring-opening and loss of biological activity. Studies on similar pyrrolopyridinone and lactam-containing structures confirm they are extremely unstable in alkaline media and labile in acidic media, but relatively stable in a neutral to slightly acidic pH range.[3][4][5]

Troubleshooting Workflow: Hydrolysis

start Observation: Rapid loss of parent compound in aqueous solution check_ph What is the pH of the solution? start->check_ph acidic pH < 6 check_ph->acidic Less likely but possible neutral_alkaline pH ≥ 6.5 check_ph->neutral_alkaline Most likely conclusion Primary Degradation Pathway: Base-Catalyzed Hydrolysis acidic->conclusion Acid-catalyzed hydrolysis also occurs neutral_alkaline->conclusion action Action: Optimize solution pH to 4.0-6.0 using a suitable buffer system conclusion->action verify Verify Stability: Re-run time-course experiment at optimized pH action->verify start Observation: Degradation occurs even at optimal pH light_exp Is the solution exposed to light? start->light_exp yes_light Yes light_exp->yes_light no_light No (in dark) light_exp->no_light photo_test Action: Compare stability of samples in amber vs. clear vials yes_light->photo_test ox_test Action: Sparge solution with N2/Ar and/or add an antioxidant (e.g., Ascorbic Acid) no_light->ox_test photo_result Degradation significantly reduced in amber vials? photo_test->photo_result is_photo Conclusion: Photodegradation is a major pathway photo_result->is_photo Yes photo_result->ox_test No ox_result Degradation significantly reduced? ox_test->ox_result is_ox Conclusion: Oxidation is a major pathway ox_result->is_ox Yes cluster_0 Method Development Cycle start Define Method Goals (Separate all peaks) select_col Select Column & Mobile Phase (e.g., C18, ACN/H₂O) start->select_col run_forced Analyze Forced Degradation Samples select_col->run_forced eval_res Evaluate Resolution (Rs) Is Rs > 1.5 for all peaks? run_forced->eval_res yes Yes eval_res->yes no No eval_res->no validate Validate Method (ICH Q2(R1)) yes->validate optimize Optimize Method: - Gradient Slope - pH of Mobile Phase - Temperature no->optimize optimize->run_forced Re-analyze

References

Technical Support Center: Molidustat (7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Document ID: TSC-MOL-2026-01-02 Version: 1.0 For Research Use Only.

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Molidustat, also known as 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one or BAY 85-3934, in cell-based assays. Molidustat is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. Its primary, or "on-target," effect is the stabilization of HIF-1α, leading to the transcriptional activation of hypoxia-responsive genes, most notably erythropoietin (EPO).[1][2] While Molidustat has demonstrated a high degree of selectivity, it is crucial for researchers to be aware of potential off-target effects and experimental artifacts that can arise in sensitive cell-based systems. This guide provides a comprehensive resource for troubleshooting unexpected results and ensuring the scientific integrity of your experiments.

On-Target Activity and Potency

Molidustat inhibits the three main HIF prolyl hydroxylase isoforms with nanomolar efficacy. Understanding this on-target potency is the first step in designing experiments and interpreting results.

TargetIC50 (nM)
PHD1480
PHD2280
PHD3450
Data compiled from multiple sources.[3][4]

The cellular potency (EC50) for the induction of a hypoxia-responsive element (HRE) reporter gene is approximately 8.4 µM, highlighting the need for careful dose-response studies in your specific cell model.[3][4]

Signaling Pathway: On-Target Mechanism of Action

To effectively troubleshoot, a clear understanding of the intended signaling pathway is essential. The diagram below illustrates the canonical mechanism of action for Molidustat.

Molidustat_Mechanism_of_Action cluster_normoxia Normoxia (Without Molidustat) cluster_inhibition Normoxia (With Molidustat) HIF1a_normoxia HIF-1α VHL VHL E3 Ligase HIF1a_normoxia->VHL Hydroxylation PHD PHD Enzymes (PHD1, PHD2, PHD3) O2 O2 O2->PHD Fe2 Fe2+ Fe2->PHD aKG α-KG aKG->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Molidustat Molidustat PHD_inhibited PHD Enzymes Molidustat->PHD_inhibited Inhibition HIF1a_stabilized HIF-1α (Stabilized) HIF_complex HIF-1α/β Complex HIF1a_stabilized->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE EPO_gene EPO Gene Transcription HRE->EPO_gene Binding & Activation

Caption: On-Target Mechanism of Molidustat.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Molidustat in a new cell line?

A1: We recommend starting with a dose-response curve that brackets the cellular EC50 of 8.4 µM.[3][4] A typical starting range would be from 100 nM to 50 µM. It is crucial to determine the optimal concentration for HIF-1α stabilization without inducing cytotoxicity in your specific cell model.

Q2: How quickly should I expect to see HIF-1α stabilization and downstream gene expression?

A2: HIF-1α protein stabilization can be detected in as little as 20 minutes in some cell lines (e.g., HeLa) when using a concentration of 5 µM.[4] The peak of downstream target gene mRNA expression, such as EPO, is typically observed within 2-4 hours post-treatment.[2][5] Protein expression of secreted factors like EPO will have a delayed time course.

Q3: Is Molidustat known to have off-target effects on kinases?

A3: Molidustat has demonstrated high selectivity. In a broad panel of 67 radio-ligand binding assays and 8 assays against related enzymes like metalloproteinases, no significant activity (>50% inhibition) was detected at a concentration of 10 µM. This suggests that off-target effects on common kinases are unlikely at typical working concentrations. However, this does not entirely rule out weaker interactions or effects on un-tested targets.

Q4: Can I use Molidustat to mimic long-term hypoxia?

A4: Molidustat induces a "pseudo-hypoxic" state by stabilizing HIF-1α. While it activates HIF-dependent transcription, it does not replicate all aspects of true hypoxia (e.g., changes in cellular redox state, metabolic shifts independent of HIF). For long-term studies, it is important to consider these differences and include appropriate controls, such as cells cultured in a hypoxic chamber.

Q5: What is the best solvent for Molidustat?

A5: Molidustat is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your cell culture medium is consistent across all treatments, including vehicle controls, and is below a cytotoxic level for your cells (typically ≤ 0.1%).

Troubleshooting Guide: Unexpected Phenotypes

When an observed cellular phenotype does not align with the expected consequences of HIF-1α stabilization, a systematic troubleshooting approach is necessary.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Step1 Step 1: Verify On-Target Engagement Start->Step1 Step2 Step 2: Assess Cell Health and Cytotoxicity Step1->Step2 On-target effect confirmed End Conclusion Step1->End No on-target effect Step3 Step 3: Investigate Potential Off-Target Mechanisms Step2->Step3 No cytotoxicity Step2->End Cytotoxicity observed Step4 Step 4: Consider Non-Specific Compound Effects Step3->Step4 No clear off-target hit Step3->End Off-target identified Step5 Step 5: Orthogonal Approaches Step4->Step5 No obvious artifacts Step4->End Artifact identified Step5->End

Caption: Systematic Workflow for Troubleshooting Off-Target Effects.

Issue 1: Unexpected Cell Death or Reduced Proliferation
  • Potential Cause: While Molidustat is generally well-tolerated, high concentrations or prolonged exposure may induce cytotoxicity in sensitive cell lines. This could be independent of HIF-1α stabilization.

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration range of Molidustat in your cell line. Always run a vehicle control (DMSO).

    • Correlate with On-Target Activity: Compare the dose-response curve for cytotoxicity with the dose-response for HIF-1α stabilization (see Protocol 1). If cytotoxicity occurs at concentrations significantly higher than those required for robust on-target activity, use the lowest effective, non-toxic concentration for your experiments.

    • Evaluate Apoptosis Markers: If cytotoxicity is observed, assess for markers of apoptosis (e.g., cleaved caspase-3 by Western blot, Annexin V staining by flow cytometry) to understand the mechanism of cell death.

Issue 2: Phenotype is Inconsistent with Known HIF-1α Target Gene Functions
  • Potential Cause: This is the primary indicator of a potential off-target effect. As Molidustat is an α-ketoglutarate analog, it could theoretically interact with other 2-oxoglutarate-dependent dioxygenases (2-OGDDs), although its selectivity is reported to be high.[6]

  • Troubleshooting Steps:

    • Confirm HIF-1α Stabilization: First, ensure that Molidustat is stabilizing HIF-1α in your system at the concentration used (see Protocol 1).

    • Use a Structurally Unrelated HIF-PH Inhibitor: To confirm that the phenotype is due to HIF-PH inhibition and not a Molidustat-specific off-target effect, repeat the key experiment with a structurally different HIF-PH inhibitor (e.g., Daprodustat, Roxadustat). If the phenotype is recapitulated, it is more likely to be an on-target, though perhaps uncharacterized, effect of HIF-1α stabilization in your cell model.

    • HIF-1α Knockdown/Knockout: The gold standard for confirming an on-target effect is to use a genetic approach. If the Molidustat-induced phenotype is rescued or diminished in cells with HIF-1α knocked down (siRNA) or knocked out (CRISPR), it strongly implicates the on-target pathway.

    • Literature Review of 2-OGDDs: Research other 2-oxoglutarate-dependent dioxygenases that are known to be important in your experimental context (e.g., collagen prolyl 4-hydroxylases in fibrosis models, histone demethylases in epigenetic studies). While Molidustat is selective, this could provide a theoretical basis for further investigation.

Issue 3: Inconsistent Results Between Experiments
  • Potential Cause: Inconsistent results can stem from compound instability, variability in cell culture conditions, or experimental technique.

  • Troubleshooting Steps:

    • Compound Handling: Prepare fresh dilutions of Molidustat from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Cell Culture Consistency: Ensure that cells are at a consistent passage number and confluency at the time of treatment. Cellular responses to stimuli can vary significantly with cell density and age in culture.

    • Standardize Treatment Conditions: Maintain consistent incubation times, media formulations, and serum concentrations. Changes in these parameters can affect both compound activity and cellular physiology.

Experimental Protocols

Protocol 1: Verification of On-Target HIF-1α Stabilization by Western Blot
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a dose-response of Molidustat (e.g., 0, 1, 5, 10, 25 µM) for 4 hours. Include a positive control for HIF-1α stabilization, such as treatment with 100 µM CoCl₂ or incubation in a hypoxic chamber (1% O₂).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot:

    • Separate 20-40 µg of protein per lane on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

    • Expected Outcome: A dose-dependent increase in the HIF-1α band intensity should be observed in the Molidustat-treated samples.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Downstream Target Gene Expression
  • Cell Treatment: Treat cells with the determined optimal concentration of Molidustat for 4-6 hours.

  • RNA Isolation: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes for a known HIF-1α target gene (e.g., VEGFA, SLC2A1 [GLUT1]) and a housekeeping gene (e.g., ACTB, GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

    • Expected Outcome: A significant increase in the mRNA levels of the HIF-1α target gene in Molidustat-treated samples compared to vehicle controls.

References

Technical Support Center: Strategies to Mitigate Cytotoxicity of Pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[3,2-b]pyridine (also known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The compound 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one represents a specific derivative within this class. While this scaffold is valuable, researchers often encounter challenges with compound-induced cytotoxicity, which can narrow the therapeutic window and impede clinical development. The sources of toxicity can be multifaceted, ranging from on-target effects (inhibition of a kinase essential for normal cell survival) to off-target interactions or the formation of reactive metabolites.[3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to diagnose, understand, and mitigate the cytotoxicity associated with this compound and related analogs. We will explore systematic troubleshooting, rational chemical modification, and advanced formulation strategies.

Part 1: Troubleshooting Guide - A Workflow for Addressing Cytotoxicity

When significant cytotoxicity is observed, a structured, hypothesis-driven approach is essential. The following workflow provides a logical progression from initial observation to actionable mitigation strategies.

Workflow Diagram: Cytotoxicity Mitigation

Cytotoxicity_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Mitigation Strategies A Initial Observation: High Cytotoxicity in Primary Screen B Dose-Response & Time-Course Analysis - Determine TC50/IC50 - Assess onset of toxicity (e.g., 24, 48, 72h) A->B Quantify Toxicity C Mechanism of Cell Death Assay - Annexin V/PI Staining (Apoptosis vs. Necrosis) - Caspase-3/7/9 Activation Assays B->C Understand Mechanism D Hypothesis 1: On-Target Toxicity (Target is vital for normal cells) C->D Formulate Hypotheses E Hypothesis 2: Off-Target Toxicity (Kinome scan, safety panels) C->E Formulate Hypotheses F Hypothesis 3: Metabolic Bioactivation (Formation of reactive metabolites) C->F Formulate Hypotheses G Strategy A: Structural Modification - Block metabolic hotspots (e.g., fluorination) - Improve selectivity (modify hinge-binding) - Modulate physicochemical properties D->G Improve Selectivity E->G Design out Off-Target Activity F->G Reduce Metabolic Liability I Strategy C: Dosing Regimen Adjustment - Lower Cmax - Intermittent dosing G->I Optimize Exposure Profile H Strategy B: Formulation & Delivery - Use of controlled-release formulations - Encapsulation (liposomes, nanoparticles) - Prodrug approach H->I Optimize Exposure Profile

Caption: A systematic workflow for diagnosing and mitigating compound cytotoxicity.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound's cytotoxic concentration (TC50) is very close to its effective concentration (EC50). What is the first step?

Answer: The first step is to accurately quantify the therapeutic index (TI = TC50/EC50) and understand the nature of the cell death.

  • Confirm the Potency and Toxicity: Perform precise dose-response curves for both efficacy and cytotoxicity in the relevant cell lines (e.g., target cancer cells vs. a non-cancerous cell line like HEK-293).[5] This will provide a reliable therapeutic index.

  • Determine the Mechanism of Cell Death: Use an assay like Annexin V/Propidium Iodide (PI) flow cytometry to distinguish between apoptosis and necrosis.[6] On-target kinase inhibition often leads to programmed cell death (apoptosis), whereas abrupt, non-specific toxicity may cause necrosis. This information is critical for forming a hypothesis.

Q2: Could the methyl group or other parts of the this compound structure be a source of toxicity?

Answer: Yes, specific structural motifs can be metabolic liabilities. Heterocyclic compounds, including pyrrolopyridines, can undergo metabolic activation by cytochrome P450 enzymes.[7][8][9]

  • Metabolic Oxidation: The methyl group could be oxidized to a hydroxymethyl group, which could be further oxidized to a reactive aldehyde. The aromatic rings are also susceptible to oxidation, potentially forming reactive quinone-like species.

  • N-Hydroxylation: The nitrogen atoms in the heterocyclic core can be metabolized to N-hydroxylated amines, which are often direct-acting mutagens.[7][8]

  • Actionable Step: A good strategy is to conduct a "metabolite identification" (MetID) study by incubating the compound with liver microsomes. This can identify the specific sites of metabolism. Once a metabolic "hotspot" is identified, medicinal chemistry strategies can be employed to block it, for example, by replacing a hydrogen atom with a fluorine atom.[10]

Q3: How can I test if the cytotoxicity is due to off-target effects?

Answer: Off-target activity is a common cause of unexpected toxicity.[4] A tiered screening approach is recommended:

  • Broad Kinase Panel: Since the pyrrolo[3,2-b]pyridine scaffold is common in kinase inhibitors, screen your compound against a broad panel of kinases (e.g., the 468-kinase panel from Eurofins/DiscoverX). This will identify unintended inhibitory activities.

  • Safety Pharmacology Panel: Screen the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions (e.g., a CEREP safety panel). This can uncover liabilities like hERG channel inhibition, which is linked to cardiotoxicity.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs. If a small structural change dramatically alters the cytotoxicity but not the on-target potency, it strongly suggests the toxicity is due to an off-target effect.

Q4: What formulation strategies can be used to reduce the toxicity of my compound?

Answer: Formulation can be a powerful tool to mitigate toxicity, primarily by altering the drug's pharmacokinetic profile.[11][12]

  • Controlled-Release Formulations: These aim to reduce the maximum plasma concentration (Cmax) while maintaining the therapeutic exposure (AUC).[11] Since toxicity is often linked to high peak concentrations, lowering Cmax can significantly improve the safety profile.

  • Lipid-Based Formulations: For poorly soluble compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve bioavailability and potentially alter tissue distribution, steering the compound away from sensitive organs.[13]

  • Nanoparticle Encapsulation: Encapsulating the compound in liposomes or polymeric nanoparticles can shield it from metabolic enzymes and control its release, effectively reducing systemic toxicity.[14]

Part 3: Key Experimental Protocols

Protocol 1: Apoptosis vs. Necrosis Assessment via Annexin V-FITC/PI Staining

This protocol distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine the primary mechanism of cell death induced by the compound.

Methodology:

  • Cell Seeding: Seed cells (e.g., 5 x 10^5 cells/well) in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the compound at 1x, 5x, and 10x its efficacy IC50. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine). Incubate for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V(-)/PI(-) : Live cells

      • Annexin V(+)/PI(-) : Early apoptotic cells

      • Annexin V(+)/PI(+) : Late apoptotic/necrotic cells

      • Annexin V(-)/PI(+) : Necrotic cells

Protocol 2: In Vitro Metabolic Stability and Metabolite Identification

Objective: To identify potential sites of metabolic liability on the compound.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), your compound (e.g., at 1 µM final concentration), and a buffer (e.g., potassium phosphate).

  • Initiate Reaction: Pre-warm the mixture to 37°C. Add an NADPH-regenerating system to start the enzymatic reaction. Include a negative control without the NADPH system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

    • Data Analysis:

      • Stability: Quantify the disappearance of the parent compound over time to calculate its half-life (t½).

      • Metabolite ID: Search the mass spectrometry data for potential metabolites (e.g., parent mass +16 Da for hydroxylation, +14 Da for N-demethylation, etc.). The fragmentation pattern will help identify the exact site of modification.

Part 4: Data Presentation and Structural Modification Strategies

Data Summary Table

When synthesizing analogs to reduce cytotoxicity, organize your data clearly to establish a structure-activity relationship (SAR) and a structure-toxicity relationship (STR).

Compound IDModificationOn-Target IC50 (nM)Cytotoxicity TC50 (nM, Cell Line X)Therapeutic Index (TI = TC50/IC50)Metabolic Stability (t½, min)
Lead (7-Me-...) -1545310
Analog-01 7-CF32025012.545
Analog-02 2-Oxo -> 2-H500>10,000>2012
Analog-03 Add 5-F18603.335
Rational Structural Modification Strategies

The following diagram outlines common medicinal chemistry strategies to address toxicity issues based on hypothesized causes.

SAR_STR_Strategy cluster_0 Problem cluster_1 Hypothesis & Strategy cluster_2 Example Modifications Problem High Cytotoxicity Observed H1 Hypothesis: Metabolic Instability Strategy: Block Metabolic Hotspots Problem->H1 H2 Hypothesis: Off-Target Activity Strategy: Improve Selectivity Problem->H2 H3 Hypothesis: Poor Physicochemical Properties Strategy: Modulate pKa, LogP, Solubility Problem->H3 M1 Introduce Electron-Withdrawing Groups (e.g., F, CF3) at metabolically active sites H1->M1 M2 Modify Hinge-Binding Moiety to favor target kinase conformation H2->M2 M3 Incorporate Polar Groups (e.g., -OH, -SO2NH2) to increase solubility and reduce off-target binding H3->M3

Caption: Decision tree for rational structural modifications to reduce cytotoxicity.

By systematically applying these diagnostic, analytical, and synthetic strategies, researchers can successfully navigate the challenges of compound-induced cytotoxicity, ultimately leading to the development of safer and more effective therapeutic agents.

References

Technical Support Center: Overcoming In Vitro Resistance to 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating the novel compound 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. Given its core pyrrolopyridine structure, it is presumed to function as a kinase inhibitor.[1][2][3][4] The development of acquired resistance is a significant challenge in the preclinical evaluation of such targeted therapies.[5] This document provides a comprehensive resource for troubleshooting common issues, validating resistance, and exploring underlying mechanisms in your in vitro models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial stages of observing and confirming resistance.

Q1: What is the likely mechanism of action for this compound and why is resistance expected?

The pyrrolo[3,2-b]pyridine and related pyrrolopyrimidine scaffolds are privileged structures in medicinal chemistry, known to mimic the adenine component of ATP.[4] This allows them to act as competitive inhibitors in the ATP-binding pocket of various protein kinases.[1][2] Prominent cancer drugs like Sunitinib feature a similar core.[6] Resistance to kinase inhibitors is a well-documented phenomenon.[5] Cells can adapt to the selective pressure of the drug through various genetic and epigenetic changes, leading to reduced sensitivity over time.[5][7]

Q2: My treated cells are growing again. What are the common biological reasons for resistance to a kinase inhibitor like this?

Acquired resistance typically falls into several major categories:

  • On-Target Modifications: The most common mechanism is the acquisition of secondary mutations in the kinase domain of the target protein.[5][8] A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which increases the kinase's affinity for ATP, thereby reducing the potency of competitive inhibitors.[9][10]

  • Bypass Pathway Activation: Cells can activate alternative signaling pathways to circumvent the inhibited target.[8][11] For instance, amplification of the MET proto-oncogene can reactivate the PI3K/AKT survival pathway, rendering inhibition of a primary driver like EGFR ineffective.[11][12][13]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[14][15][16][17]

  • Histologic Transformation: In some cases, cells may undergo a fundamental change in their lineage, such as an epithelial-to-mesenchymal transition (EMT) or transformation to a different cell type (e.g., non-small cell to small cell lung cancer), which renders the original target irrelevant.[8]

Q3: How do I confirm that my cell line has developed stable resistance and isn't just experiencing temporary tolerance?

True acquired resistance is a heritable trait. To confirm it, you must demonstrate a stable, significant shift in the half-maximal inhibitory concentration (IC50). The gold-standard validation involves:

  • IC50 Shift Assay: Perform a dose-response experiment comparing the parental (sensitive) cell line to the suspected resistant line. A significant fold-increase in the IC50 value is the primary indicator of resistance.

  • Stability Test: Culture the resistant cells in a drug-free medium for several passages (e.g., 3-5 weeks) and then re-challenge them with the compound.[18] A stably resistant line will maintain its high IC50, whereas cells with transient tolerance may revert to sensitivity.

Q4: What is a realistic timeline for generating a resistant cell line in the lab?

The timeline can vary significantly based on the cell line's genetic stability, the drug's mechanism, and the dosing strategy. Generally, it can take anywhere from 3 to 9 months of continuous or pulsed exposure to incrementally increasing drug concentrations.[19][20][21]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental issues you may encounter.

Problem 1: My IC50 values are inconsistent between experiments.

Inconsistent IC50 values undermine the reliability of your resistance model. Before concluding that you have resistance, you must ensure your baseline assay is robust.[22][23]

Potential Cause Explanation & Causality Recommended Action
Cell Health & Passage High-passage cells can exhibit genetic drift, altering their response to drugs.[23] Cells that are unhealthy or not in the exponential growth phase will respond variably.Use cells within a consistent, low passage number range. Always ensure high viability (>95%) and seed cells when they are in the log growth phase.
Seeding Density The IC50 value can be density-dependent.[24] Overly confluent or sparse wells will produce artifacts. The "control" cell viability is a critical variable.[25]Optimize and standardize the initial cell seeding density for your specific cell line and assay duration. Ensure a homogenous cell suspension during plating.[23]
Compound Stability/Solubility The compound may be degrading in the culture medium or precipitating at higher concentrations, leading to an artificially high IC50.Prepare fresh drug dilutions for each experiment from a verified stock. Visually inspect wells with the highest concentration for any signs of precipitation.
Assay Method Different viability assays (e.g., MTT vs. CellTiter-Glo) measure different endpoints (metabolic activity vs. ATP levels) and can yield different results.[22][24]Stick to a single, validated assay method for all comparative experiments. Be aware of its limitations and potential for compound interference.
"Edge Effect" in Plates Wells on the perimeter of a 96-well plate are prone to faster evaporation, which can concentrate the drug and affect cell growth, skewing results.[23]Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[23]

Troubleshooting Workflow: Inconsistent IC50

start Inconsistent IC50 Values reagent 1. Verify Reagents - Cell Passage & Health - Compound Stock Integrity - Media & Serum Quality start->reagent protocol 2. Review Protocol - Seeding Density - Incubation Times - Assay Choice reagent->protocol execution 3. Examine Execution - Pipetting Accuracy - Plate Edge Effects - Instrument Calibration protocol->execution analysis 4. Standardize Analysis - Curve-fitting Model - Normalization Method - Outlier Handling execution->analysis end Consistent IC50 Values analysis->end

Caption: A logical workflow for diagnosing inconsistent IC50 values.

Problem 2: My cells are losing sensitivity, but the IC50 shift is minor or unstable.

This scenario suggests the emergence of a resistant subpopulation that has not yet dominated the culture or that the resistance mechanism is weak or transient.

Potential Cause Explanation & Causality Recommended Action
Heterogeneous Population The culture is likely a mix of sensitive and resistant cells. When the drug is removed, the faster-proliferating sensitive cells may outcompete the resistant ones, causing the IC50 to drift back down.Implement a clonal selection strategy. After a round of high-dose treatment, plate the surviving cells at a very low density (or use single-cell sorting) to isolate and expand individual clones. Test each clone for a stable high IC50.
Adaptive Resistance Cells may be upregulating a transient survival mechanism that does not involve stable genetic changes. This is a form of phenotypic plasticity.Maintain consistent, low-level drug pressure on the bulk population to favor the expansion of the more stably resistant cells over a longer period.[26]
Weak Resistance Mechanism The acquired mechanism (e.g., modest upregulation of an efflux pump) may only confer a low level of resistance (e.g., 2-5 fold IC50 shift).While a low-fold shift can be biologically significant, ensure it is statistically robust across multiple replicates. Proceed to mechanistic studies to identify the underlying driver.

Part 3: Experimental Protocols & Mechanistic Investigation

Once stable resistance is confirmed, the next step is to understand the "why." This section provides protocols for generating a resistant line and investigating the mechanism.

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol uses a dose-escalation method to select for resistant cells.[18][19][21]

Objective: To generate a cell line with a stable, >10-fold increase in IC50 for this compound compared to the parental line.

Methodology:

  • Determine Initial IC50: Accurately determine the IC50 of the parental cell line. This is your baseline (Dose X).

  • Initial Exposure: Begin by culturing the parental cells in a medium containing the compound at a concentration equal to the IC50 (Dose X).

  • Monitor and Recover: Initially, significant cell death is expected. Maintain the culture, changing the drug-containing medium every 3-4 days. Wait for the surviving cells to repopulate the flask to ~70-80% confluency. This can take several weeks.

  • Dose Escalation: Once the cells are growing steadily at Dose X, passage them and increase the drug concentration by 1.5- to 2-fold.[19]

  • Iterate: Repeat Step 3 and 4, gradually increasing the drug concentration. The key is to provide enough selective pressure to kill sensitive cells but not so much that the entire culture is lost.

  • Cryopreserve Stocks: At each successful concentration step, cryopreserve a stock of cells.[20] This is a critical self-validating step, providing backups and a timeline of resistance development.

  • Validation: Periodically (e.g., every 4-6 weeks), perform an IC50 assay to quantify the fold-change in resistance. Once the desired fold-resistance is achieved and stable, the line is established.

Visual Workflow: Generating a Resistant Cell Line

cluster_0 Resistance Induction Cycle (Repeat) expose Expose Culture to Drug (Dose N) monitor Monitor for Cell Death & Recovery expose->monitor expand Expand Surviving Population monitor->expand escalate Increase Drug (Dose N x 1.5) expand->escalate Cells growing steadily freeze Cryopreserve Stock expand->freeze validate Validate IC50 Shift (>10-fold?) expand->validate start Parental Cells (Determine IC50) start->expose escalate->expose validate->escalate No end Resistant Line Established validate->end Yes

Caption: A cyclical workflow for developing drug-resistant cell lines.

Protocol 2: Investigating Resistance Mechanisms

After confirming a stable IC50 shift, use the following approaches to dissect the underlying biology.

Data Presentation: Validating Resistance
Cell LineTreatmentIC50 (nM) [Mean ± SD]Fold Resistance
Parental LineThis compound50 ± 81x
Resistant LineThis compound850 ± 9517x

This table presents hypothetical data illustrating a typical outcome.

Mechanistic Investigation Workflow

cluster_ontarget On-Target Analysis cluster_bypass Bypass Pathway Analysis cluster_efflux Drug Efflux Analysis start Confirmed Resistant Cell Line (e.g., 17-fold IC50 Shift) wb Western Blot: - p-Target (Inhibited?) - Total Target start->wb rtk Phospho-RTK Array: - Identify activated RTKs (e.g., MET, AXL) start->rtk qpcr RT-qPCR: - ABCB1 (MDR1), ABCG2 mRNA levels start->qpcr seq Sanger/NGS Sequencing: - Target Kinase Domain wb->seq Target phosphorylation is maintained wb_bypass Western Blot: - p-AKT, p-ERK - p-MET rtk->wb_bypass Candidate pathway identified efflux_assay Functional Assay: - Rhodamine 123 / Calcein-AM Efflux qpcr->efflux_assay Transporter mRNA is upregulated

Caption: A multi-pronged approach to dissecting resistance mechanisms.

1. On-Target Analysis (Is the drug still hitting its target?)

  • Western Blot: Compare the phosphorylation status of the suspected target kinase in parental vs. resistant cells after drug treatment. If the target remains phosphorylated in resistant cells, it suggests an on-target resistance mechanism (e.g., a mutation preventing drug binding).[27]

  • Kinase Domain Sequencing: Extract genomic DNA or RNA from both cell lines and sequence the coding region of the target kinase. Compare the sequences to identify any acquired mutations, particularly in the ATP-binding pocket or "gatekeeper" residue.[8][28]

2. Bypass Pathway Analysis (Have cells found a workaround?)

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This is an excellent screening tool. The array contains antibodies against dozens of phosphorylated RTKs. Probing lysates from parental and resistant cells can quickly identify upregulated bypass pathways (e.g., a strong signal for p-MET in resistant cells).[29]

  • Western Blot Validation: Once a candidate bypass pathway is identified (e.g., MET), validate it by Western blot. Check for increased phosphorylation of the bypass receptor (e.g., p-MET) and key downstream nodes like p-AKT and p-ERK, which indicate that survival signaling is being maintained despite target inhibition.[11][29][30]

3. Drug Efflux Analysis (Are cells pumping the drug out?)

  • RT-qPCR: Measure the mRNA expression levels of major drug transporter genes, such as ABCB1 (MDR1) and ABCG2 (BCRP).[31] A significant upregulation in the resistant line is a strong indicator of this mechanism.

  • Functional Efflux Assays: Confirm increased transporter activity using fluorescent substrates like Rhodamine 123 (for P-gp) or Calcein-AM.[32] Resistant cells will show lower intracellular fluorescence due to rapid efflux of the dye. This effect should be reversible by co-incubation with a known transporter inhibitor (e.g., Verapamil).

By systematically applying these troubleshooting guides and experimental protocols, you can confidently characterize the resistance profile of your cell lines to this compound and gain critical insights for further drug development.

References

Technical Support Center: Refining Purification Methods for 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related heterocyclic compounds. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and extensive field experience.

Introduction: The Purification Challenge

This compound is a heterocyclic compound with a fused pyrrolopyridine core. Its structure, featuring a lactam moiety, a pyridine nitrogen, and a pyrrole-like nitrogen, imparts a significant degree of polarity and potential for varied chemical interactions. These characteristics can present unique challenges during purification, such as poor solubility, streaking on silica gel, and difficulty in separating closely related impurities. This guide will equip you with the necessary knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of this compound.

Q1: My compound is showing significant streaking or tailing during silica gel column chromatography. What is the cause and how can I resolve this?

A1: Streaking or tailing on silica gel is a frequent issue with polar and basic compounds like this compound.[1] The acidic nature of silica gel can lead to strong interactions with the basic pyridine nitrogen, causing the compound to move unevenly down the column.

  • Troubleshooting Steps:

    • Solvent System Modification: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide in methanol (1-10% of a 10% solution), into your eluent.[2][3] This will neutralize the acidic sites on the silica gel, leading to improved peak shape.

    • Alternative Stationary Phases: If streaking persists, consider using a more inert stationary phase like neutral or basic alumina.[1] Alternatively, for very polar compounds, reversed-phase chromatography may be a more suitable option.[1]

Q2: I am experiencing low yield after column chromatography. Where could my compound be lost?

A2: Low recovery can stem from several factors:

  • Irreversible Adsorption: The compound may be irreversibly binding to the silica gel due to strong acidic interactions. Testing for silica stability with a 2D TLC can help diagnose this.[2]

  • Decomposition: The compound might be unstable on silica gel.[2] Again, a stability test on a TLC plate can provide insights.

  • Incomplete Elution: The chosen solvent system may not be polar enough to elute the compound completely. If your compound is highly polar, you may need to use a more aggressive solvent system, such as a higher percentage of methanol in dichloromethane.[2]

Q3: What are the likely impurities I might encounter, and how can I best separate them?

A3: Potential impurities can include unreacted starting materials, reagents, and side-products from the synthesis.[3][4][5] Given the structure, isomeric impurities could also be a challenge.

  • Separation Strategies:

    • Orthogonal Purification: Employing a multi-step purification strategy using different techniques can be highly effective. For instance, an initial purification by column chromatography could be followed by recrystallization or preparative HPLC.[3]

    • High-Resolution Techniques: For challenging separations of closely related impurities or isomers, High-Performance Liquid Chromatography (HPLC) is often the method of choice.[3][6][7]

Q4: I am struggling to find a suitable solvent for recrystallization. What should I consider?

A4: Finding an appropriate recrystallization solvent involves a balance of solubility. The ideal solvent should dissolve your compound sparingly at room temperature but completely at an elevated temperature.

  • Solvent Screening: A systematic screening of solvents with varying polarities is recommended. Start with common solvents like ethanol, methanol, ethyl acetate, and acetonitrile, and consider solvent pairs if a single solvent is not effective.

  • Inducing Crystallization: If your compound "oils out," try scratching the inside of the flask or adding a seed crystal to induce crystallization.[3]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common purification issues.

Troubleshooting_Tailing start Start: Peak Tailing in Normal Phase Chromatography check_base Is a basic modifier (e.g., TEA, NH4OH) in the eluent? start->check_base add_base Add 0.1-1% Triethylamine or 1-10% of 10% NH4OH in MeOH to the eluent. check_base->add_base No check_stationary_phase Is the peak shape still poor? check_base->check_stationary_phase Yes re_evaluate Re-evaluate peak shape. add_base->re_evaluate re_evaluate->check_stationary_phase switch_phase Switch to neutral/basic alumina or consider reversed-phase chromatography. check_stationary_phase->switch_phase Yes end End: Improved Peak Shape check_stationary_phase->end No switch_phase->end

Caption: Troubleshooting peak tailing.

Low_Yield_Troubleshooting start Start: Low Yield After Column Chromatography check_stability Perform 2D TLC to check for stability on silica. start->check_stability is_stable Is the compound stable? check_stability->is_stable check_elution Was the column flushed with a highly polar solvent at the end? is_stable->check_elution Yes consider_alt_phase Compound is unstable. Consider alternative stationary phases (Alumina, Reversed-Phase). is_stable->consider_alt_phase No flush_column Flush the column with a very polar solvent (e.g., 10-20% MeOH in DCM). check_elution->flush_column No end End: Yield Optimized check_elution->end Yes re_assess Re-assess yield. flush_column->re_assess re_assess->end consider_alt_phase->end

Caption: Troubleshooting low purification yield.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the common issues of tailing and low recovery for this compound on silica gel.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Aim for an Rf value of approximately 0.2-0.3 for the target compound.

    • To the chosen solvent system, add 0.5% (v/v) of triethylamine to improve peak shape.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DCM or MeOH).

    • For better resolution, consider dry loading: dissolve the sample, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[8]

  • Elution:

    • Begin with the pre-determined solvent system.

    • If a gradient elution is necessary, gradually increase the polarity by increasing the percentage of methanol.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.
Mobile Phase DCM/MeOH with 0.5% TriethylamineBalances polarity for elution while the base additive improves peak shape.
Loading Method Dry LoadingPrevents band broadening, especially if the compound has poor solubility in the eluent.[8]
Protocol 2: Preparative Reversed-Phase HPLC

For high-purity requirements or difficult separations, preparative HPLC is the preferred method.[6][7]

  • Column Selection:

    • A C18 column is a standard choice for reversed-phase chromatography.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier helps to protonate the basic nitrogen, leading to sharper peaks.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Method Development:

    • Develop the separation method on an analytical scale first to optimize the gradient and flow rate.[7]

    • A typical gradient would be from 5-95% Mobile Phase B over 20-30 minutes.

  • Scale-Up and Purification:

    • Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.[7][10]

    • Inject the sample dissolved in a suitable solvent (e.g., DMSO or a small amount of the mobile phase).

    • Collect fractions based on the UV detector signal.

  • Post-Purification Work-up:

    • Combine the pure fractions.

    • The bulk of the organic solvent can be removed by rotary evaporation.

    • The remaining aqueous solution is typically lyophilized to obtain the pure compound as a solid.

ParameterRecommended SettingRationale
Stationary Phase C18-bonded silicaProvides good retention for moderately polar compounds in reversed-phase mode.[9]
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidThe acidic modifier improves peak shape for basic analytes.
Detection UV at a suitable wavelength (e.g., 254 nm)Allows for monitoring of the elution of the aromatic compound.

Concluding Remarks

The successful purification of this compound relies on a systematic approach to method development and a thorough understanding of the compound's chemical properties. By anticipating potential challenges such as peak tailing and low recovery, and by employing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the efficiency and outcome of their purification efforts.

References

Technical Support Center: 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Aggregation and Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the aggregation of this compound. Due to the limited specific literature on this compound, this document synthesizes established principles of small molecule aggregation to provide a robust framework for troubleshooting and experimental design.

Troubleshooting Guide

This section addresses common issues encountered during experimentation that may be indicative of compound aggregation.

Question: I'm observing inconsistent results in my bioassays, particularly at higher concentrations. Could this be due to aggregation?

Answer: Yes, inconsistent bioassay results, especially a loss of activity at higher concentrations (a "bell-shaped" dose-response curve), are a classic indicator of small molecule aggregation.[1] This phenomenon occurs because, above a certain concentration known as the Critical Aggregation Concentration (CAC), the compound self-assembles into colloidal particles.[1][2] These aggregates can non-specifically sequester and denature proteins, leading to promiscuous inhibition and artifactual results that are not representative of true, specific binding.[1][3]

Question: My compound is precipitating out of solution, even at concentrations where it should be soluble. What's happening?

Answer: This is a strong indication of aggregation. While true precipitation involves the formation of a crystalline solid, aggregation results in the formation of amorphous, sub-micron particles that can appear as turbidity or a fine precipitate.[2] This is particularly common when diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. The compound, now in a less favorable solvent environment, can self-associate to minimize its exposure to water.

Question: I'm seeing a high rate of false positives in my high-throughput screening (HTS) campaign. How can I determine if aggregation of my test compounds, including this compound, is the culprit?

Answer: Small molecule aggregation is a major source of false positives in HTS.[4][5] To determine if your compound is an aggregator, you can incorporate several counterscreens into your workflow:

  • Detergent Assay: Re-run your assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-80.[2][3] If the compound's activity is significantly reduced or eliminated, it is likely acting via an aggregation-based mechanism.

  • Centrifugation: Before adding your compound to the assay, centrifuge the stock solution at high speed. If the inhibitory activity of the supernatant is reduced, it suggests that the active species are the aggregated particles that have been pelleted.[6]

  • Varying Enzyme Concentration: True inhibitors will typically show an IC50 that is independent of the enzyme concentration. In contrast, the apparent potency of aggregating inhibitors is often highly sensitive to the enzyme concentration.

Frequently Asked Questions (FAQs)

Q1: What is small molecule aggregation?

A1: Small molecule aggregation is a phenomenon where individual molecules of a compound self-assemble into larger, colloidal particles in solution.[1][3] These aggregates are typically in the nanometer to micrometer size range and are a common source of artifacts in drug discovery.[1]

Q2: What factors influence the aggregation of this compound?

A2: While specific data for this compound is scarce, the following factors are known to influence small molecule aggregation in general:

  • Concentration: Aggregation is a concentration-dependent process. Below the CAC, the compound exists as a monomer. Above the CAC, aggregation occurs.[1][2]

  • Solvent: The solubility of the compound in the assay buffer is critical. Compounds are more likely to aggregate in aqueous solutions, especially when introduced from a stock solution in a highly soluble organic solvent like DMSO.

  • pH: The charge state of a molecule can significantly impact its propensity to aggregate. For ionizable compounds, pH changes can alter their solubility and intermolecular interactions.[7][8]

  • Temperature: Temperature can affect both the solubility of the compound and the kinetics of aggregation.[7][9]

  • Ionic Strength: The presence of salts in the buffer can influence aggregation by modulating electrostatic interactions.

Q3: How can I prevent the aggregation of this compound in my experiments?

A3: The most effective way to prevent aggregation is to work at concentrations below the CAC. If this is not feasible, consider the following strategies:

  • Inclusion of Detergents: As mentioned, non-ionic detergents like Triton X-100 or Tween-80 can disrupt aggregates.[2][3] However, be mindful that detergents can also interfere with some biological assays.

  • Solvent Optimization: If possible, modify your buffer to improve the solubility of your compound. This could involve adjusting the pH or adding a small percentage of an organic co-solvent.

  • Use of Excipients: Certain excipients, such as cyclodextrins, can encapsulate small molecules and prevent their self-assembly.

Q4: What are the best methods to detect and characterize aggregation?

A4: Several biophysical techniques can be used to detect and characterize small molecule aggregation:

  • Dynamic Light Scattering (DLS): DLS is a widely used method for measuring the size of particles in solution and can readily detect the formation of aggregates.[1][2][10]

  • Surface Plasmon Resonance (SPR): SPR can be used to directly observe the aggregation of small molecules on a sensor surface.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the interactions between small molecules in solution and can provide insights into the structure of aggregates.[2]

  • Transmission Electron Microscopy (TEM): TEM can provide direct visual evidence of aggregate formation and information about their morphology.

Experimental Protocols

Protocol 1: Detection of Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the Critical Aggregation Concentration (CAC) of this compound.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Assay buffer (e.g., PBS, pH 7.4)

  • DLS instrument and compatible cuvettes or plates

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a series of dilutions of the compound in your assay buffer, ranging from a concentration well below your expected working concentration to one significantly above it. Ensure the final DMSO concentration is constant across all samples and is typically kept low (e.g., <1%).

  • Include a buffer-only control and a buffer with the equivalent percentage of DMSO as a negative control.

  • Incubate the samples at the desired experimental temperature for a set period (e.g., 30 minutes) to allow for equilibration.

  • Measure the particle size distribution of each sample using the DLS instrument.

  • Data Analysis: Plot the average particle size or scattering intensity as a function of compound concentration. The CAC is the concentration at which a sharp increase in particle size or scattering intensity is observed.

Protocol 2: Aggregation Prevention using a Non-Ionic Detergent

Objective: To confirm aggregation-based activity in a bioassay.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Assay buffer

  • Triton X-100 or Tween-80

  • All other components of your bioassay

Procedure:

  • Prepare two sets of serial dilutions of your compound in the assay buffer.

  • To one set of dilutions, add a non-ionic detergent to a final concentration of 0.01% (v/v).

  • Proceed with your standard bioassay protocol for both sets of dilutions.

  • Data Analysis: Compare the dose-response curves obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 or a complete loss of activity in the presence of the detergent is strong evidence for an aggregation-based mechanism.

Data Presentation

Table 1: Hypothetical DLS Data for CAC Determination

Compound Concentration (µM)Average Particle Diameter (nm)Polydispersity Index (PDI)
0 (Buffer + DMSO)Not detectableN/A
1Not detectableN/A
5Not detectableN/A
101500.3
203500.4
508000.5

In this hypothetical example, the CAC would be between 5 and 10 µM.

Visualizations

Aggregation_Mechanism cluster_0 Below CAC cluster_1 Above CAC Monomer1 Monomer Aggregate Colloidal Aggregate Monomer1->Aggregate Self-Assembly Monomer2 Monomer Monomer2->Aggregate Monomer3 Monomer Monomer3->Aggregate Inactivated_Protein Inactivated Protein Aggregate->Inactivated_Protein Non-specific Binding & Denaturation Protein Protein

Caption: Mechanism of promiscuous inhibition by small molecule aggregation.

Prevention_Workflow Start Inconsistent Assay Results Hypothesis Suspect Aggregation Start->Hypothesis Counterscreen Perform Counterscreens Hypothesis->Counterscreen DLS DLS Analysis (Determine CAC) Counterscreen->DLS Biophysical Detergent Detergent Assay Counterscreen->Detergent Biochemical Result Aggregation Confirmed? DLS->Result Detergent->Result Optimize Optimize Assay Conditions Result->Optimize Yes End Reliable Results Result->End No (Other Issue) Below_CAC Work Below CAC Optimize->Below_CAC Add_Detergent Add Detergent Optimize->Add_Detergent Below_CAC->End Add_Detergent->End

Caption: Troubleshooting workflow for suspected compound aggregation.

References

Technical Support Center: Enhancing the Bioavailability of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in overcoming the common yet significant hurdle of poor oral bioavailability with this and similar heterocyclic compounds.

This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to diagnose bioavailability issues and systematically address them through chemical modification.

Frequently Asked Questions (FAQs)

Q1: Our lead compound, based on the this compound core, shows potent in vitro activity but very low plasma exposure after oral dosing in rats. What are the likely causes?

A1: This is a classic challenge in drug discovery. Low oral bioavailability for a potent compound typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2] The pyrrolo-pyridinone core, while containing hydrogen bond donors and acceptors, can exhibit poor solubility due to its relatively planar and rigid structure, leading to strong crystal lattice energy.[3]

  • Low Permeability: The molecule may not efficiently cross the intestinal epithelial membrane to enter systemic circulation.[4] This can be due to a suboptimal balance of lipophilicity and polarity.

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or, more commonly, the liver before it reaches the bloodstream.[2][5] Heterocyclic compounds are often substrates for cytochrome P450 (CYP) enzymes.[5][6]

  • Efflux Transporter Activity: The compound might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), limiting net absorption.[4][7]

A systematic in vitro evaluation is the first step to pinpointing the primary barrier.

Q2: How do we experimentally determine which of these factors is the main culprit for our compound's poor bioavailability?

A2: A tiered, systematic approach using a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is the most efficient strategy.

  • Assess Solubility: Start by determining the thermodynamic and kinetic solubility in simulated gastric and intestinal fluids (SGF, SIF) and phosphate-buffered saline (PBS).

  • Evaluate Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion.[8][9][10] Follow up with a Caco-2 cell-based assay if active transport or efflux is suspected. A significant difference in permeability between PAMPA and Caco-2 assays can indicate the involvement of transporters.[11]

  • Measure Metabolic Stability: An in vitro metabolic stability study using liver microsomes or hepatocytes will determine how quickly the compound is metabolized.[12][13] This assay provides key parameters like half-life (t½) and intrinsic clearance (Clint).[12]

The results from these three assays will provide a clear picture of the primary obstacle(s) to be addressed.

Q3: Our primary issue is extremely low aqueous solubility. What are the most effective modification strategies for the this compound scaffold?

A3: For solubility-limited compounds, two main chemical modification strategies should be considered:

  • Disrupting Crystal Packing: The planarity of the core can lead to high melting points and low solubility. Introducing non-planar or bulky groups can disrupt the crystal lattice energy.[3] Strategies include adding sp3-hybridized substituents or creating atropisomers.

  • Prodrug Approach: This is a highly effective strategy where a temporary, water-soluble group is attached to the parent molecule.[14][15] This group is later cleaved in vivo by enzymes to release the active drug. For the lactam moiety in your scaffold, creating ester or phosphate ester prodrugs at the 2-oxo position (if chemically feasible and not critical for activity) or on other available handles could dramatically increase solubility.[16][17]

Q4: We've identified rapid metabolism as the key issue. Where are the likely "metabolic hotspots" on this scaffold and how can we block them?

A4: For a scaffold like this compound, common metabolic hotspots include:

  • Oxidation of the 7-Methyl Group: A benzylic-like methyl group is a prime target for oxidation by CYP enzymes to form an alcohol, then an aldehyde, and finally a carboxylic acid.

  • Aromatic Hydroxylation: The pyridine or pyrrole rings can undergo oxidation at electron-rich positions.

  • N-Dealkylation (if applicable): If substituents are present on the pyrrole nitrogen, they can be targets for metabolism.

To mitigate this, consider the following strategies:

  • Deuteration: Replacing the hydrogens on the 7-methyl group with deuterium can strengthen the C-H bond, slowing the rate of CYP-mediated oxidation (the "kinetic isotope effect").

  • Fluorination: Introducing fluorine atoms at or near the metabolic hotspot can block oxidation. For example, converting the -CH3 group to a -CF3 group.[18]

  • Bioisosteric Replacement: Replace the susceptible methyl group with a less metabolically labile group, such as a chlorine atom or a cyclopropyl group, while ensuring that pharmacological activity is retained.[4]

Troubleshooting Guides & Experimental Protocols

Guide 1: Diagnosing the Bioavailability Barrier

This workflow provides a logical sequence of experiments to identify the root cause of poor oral bioavailability.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Data Interpretation & Decision Start Start with Lead Compound Solubility Kinetic Solubility Assay (PBS, SGF, SIF) Start->Solubility Run in Parallel Permeability PAMPA Assay Start->Permeability Run in Parallel Metabolism Liver Microsomal Stability Assay Start->Metabolism Run in Parallel CheckSol Is Solubility < 10 µM? Solubility->CheckSol CheckPerm Is Pe < 1 x 10^-6 cm/s? Permeability->CheckPerm CheckMetab Is t½ < 30 min? Metabolism->CheckMetab CheckSol->CheckPerm No Sol_Issue Primary Issue: Poor Solubility CheckSol->Sol_Issue Yes CheckPerm->CheckMetab No Perm_Issue Primary Issue: Poor Permeability CheckPerm->Perm_Issue Yes Metab_Issue Primary Issue: Rapid Metabolism CheckMetab->Metab_Issue Yes Combined_Issue Combined Issues: Address Dominant Factor First CheckMetab->Combined_Issue No (Multiple moderate issues) End End Diagnosis Sol_Issue->End Proceed to Modification Strategy Perm_Issue->End Proceed to Modification Strategy Metab_Issue->End Proceed to Modification Strategy Combined_Issue->End Proceed to Modification Strategy

Caption: Decision workflow for diagnosing bioavailability barriers.

Protocol 1: Liver Microsomal Stability Assay

This protocol provides a method to determine the metabolic stability of a test compound.[5]

Objective: To calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound analogs.

Materials:

  • Pooled liver microsomes (human, rat)

  • NADPH regenerating system (Cofactor)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • Ice-cold acetonitrile with an internal standard (for reaction termination)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[5]

  • Compound Addition: Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Keep the final DMSO concentration below 0.5% to avoid enzyme inhibition.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[12]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.[5]

  • Negative Control: Run a parallel incubation without the NADPH cofactor to check for non-enzymatic degradation.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).[12] Intrinsic clearance (Clint) can then be calculated from the half-life.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses the passive permeability of a compound.[8]

Objective: To determine the effective permeability coefficient (Pe) of modified compounds.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • Lucifer yellow for membrane integrity check[8]

  • UV/Vis plate reader or LC-MS/MS system

Methodology:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Donor Plate Preparation: Add the test compound, diluted in PBS, to the wells of the donor plate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with fresh PBS.

  • Incubation: Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.[9] Incubate at room temperature for 4-16 hours.

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for sensitivity and specificity).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells, considering the incubation time and membrane surface area.

Modification Strategies: Data Summary

The following table summarizes potential modification strategies for the this compound core and their likely impact on key bioavailability parameters.

Strategy IDModification TypeTarget Site on CorePrimary GoalExpected Impact on SolubilityExpected Impact on MetabolismPotential Risks
MS-01 Prodrug (Phosphate Ester)Lactam Oxygen (as enol) or other OH groupIncrease Solubility+++ (High)Neutral / BypassedChemical stability, incomplete in vivo conversion
MS-02 Bioisosteric Replacement7-Methyl GroupBlock Metabolism+/- (Neutral)+++ (High)Loss of potency, introduction of new liabilities
MS-03 Deuteration7-Methyl GroupSlow Metabolism0 (None)++ (Moderate-High)Patentability, modest effect size
MS-04 Introduce Polar GroupPyridine Ring (e.g., C4 or C5)Increase Solubility++ (Moderate-High)+ (Low-Moderate)Reduced permeability, altered target binding
MS-05 Disrupt PlanarityAdd sp3-rich substituent to Pyrrole NIncrease Solubility+ (Low-Moderate)+/- (Neutral)Steric hindrance affecting potency

Key: +++ Very High Positive Impact, ++ High Positive Impact, + Moderate Positive Impact, 0 No Impact, +/- Variable Impact.

By systematically applying the diagnostic and modification strategies outlined in this guide, researchers can efficiently navigate the complex challenges of drug bioavailability and advance promising compounds toward clinical development.

References

Validation & Comparative

A Comparative Guide to Spleen Tyrosine Kinase (SYK) Inhibitors: A Framework for Evaluating Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic landscape of drug discovery, particularly within the realm of kinase inhibition, the rigorous evaluation of novel chemical entities against established alternatives is paramount. While the specific compound 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is not extensively characterized in publicly available literature, its core structure, a pyrrolopyridine, is a common scaffold in numerous kinase inhibitors. This guide, therefore, focuses on a highly relevant and well-studied target class that such a molecule could potentially inhibit: Spleen Tyrosine Kinase (SYK).

SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils.[1] Its central role in immune response has made it an attractive therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[2][3] This guide will provide a comprehensive comparison of several prominent SYK inhibitors, offering a framework for researchers to evaluate the potential of new molecules like this compound. We will delve into their mechanisms of action, comparative potency, and the experimental methodologies required for their characterization.

The Central Role of SYK in Immune Signaling

Spleen Tyrosine Kinase is a critical mediator of signal transduction downstream of various immunoreceptors.[4] Upon ligand binding to receptors such as the B-cell receptor (BCR) or Fc receptors on mast cells, SYK is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs). This recruitment leads to the activation of SYK, which then phosphorylates a cascade of downstream substrates. This signaling cascade ultimately results in diverse cellular responses, including the release of inflammatory mediators, cell proliferation, and antibody production.[1] The inhibition of SYK, therefore, offers a targeted approach to modulate these immune responses.[1][5]

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Recruitment & Activation Downstream Downstream Signaling Molecules (e.g., PLCγ2, BTK, AKT) SYK->Downstream Phosphorylation Cellular_Response Cellular Response (Proliferation, Cytokine Release) Downstream->Cellular_Response Signal Transduction

Caption: Simplified SYK Signaling Pathway.

Comparative Analysis of Leading SYK Inhibitors

A number of SYK inhibitors have been developed, each with distinct potency and selectivity profiles. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these inhibitors. A lower IC50 value indicates a more potent inhibitor. The following table provides a comparative overview of several well-characterized SYK inhibitors.

InhibitorSYK IC50 (nM)Key Characteristics & Selectivity
Fostamatinib (R406) 41The prodrug of R406, the first FDA-approved SYK inhibitor. It also inhibits other kinases like FLT3.[6][7]
Entospletinib (GS-9973) 7.7A highly selective and orally bioavailable SYK inhibitor.[2][3]
Cerdulatinib (PRT062070) 32A dual inhibitor of SYK and Janus kinases (JAKs).[5][8]
Lanraplenib (GS-9876) 9.5A highly selective, next-generation SYK inhibitor.[1][9]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols for Inhibitor Characterization

To rigorously assess a novel compound's potential as a SYK inhibitor, a series of well-defined experiments are necessary. The following protocols outline a standard in vitro kinase assay to determine the IC50 value and a cell-based assay to evaluate the compound's activity in a more physiologically relevant context.

Protocol 1: In Vitro SYK Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by SYK, providing a direct measure of kinase activity.

Objective: To determine the IC50 value of a test compound against SYK.

Materials:

  • Recombinant human SYK enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of a mixture containing the SYK enzyme and substrate to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at or near its Km value for SYK.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Assay_Workflow A Compound Dilution B Reaction Setup (Enzyme, Substrate, Inhibitor) A->B C Initiate Reaction (Add ATP) B->C D Incubation (1 hour) C->D E Stop Reaction & Deplete ATP D->E F Luminescence Generation E->F G Read Plate F->G H Data Analysis (IC50 Calculation) G->H

Caption: In Vitro Kinase Assay Workflow.

Protocol 2: Cell-Based Assay for SYK Inhibition

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in a cellular environment. A common method involves measuring the phosphorylation of downstream SYK targets.

Objective: To assess the ability of a test compound to inhibit SYK signaling in a cellular context.

Materials:

  • A suitable cell line expressing SYK (e.g., Ramos B-cells)

  • Cell culture medium and supplements

  • Test compound

  • Stimulating agent (e.g., anti-IgM antibody for BCR stimulation)

  • Lysis buffer

  • Antibodies: primary antibody against phosphorylated SYK (pSYK) and a loading control (e.g., total SYK or GAPDH), and a corresponding secondary antibody.

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired density.

    • Pre-incubate the cells with various concentrations of the test compound or DMSO for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to activate the SYK pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for pSYK.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for pSYK and the loading control. Normalize the pSYK signal to the loading control and compare the levels of pSYK in compound-treated cells to the stimulated control to determine the extent of inhibition.

Conclusion

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. While the specific biological activity of this compound remains to be elucidated, the framework provided in this guide offers a comprehensive approach to its characterization should it be a SYK inhibitor. By employing rigorous in vitro and cell-based assays, researchers can determine its potency and cellular efficacy, and by comparing these data to those of established inhibitors, its potential as a novel therapeutic agent can be effectively evaluated. The continuous exploration of novel chemical scaffolds is essential for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

A Comparative Analysis of the 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Scaffold and the Acclaimed B-Raf Inhibitor, Vemurafenib

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has marked a significant turning point. Among these, Vemurafenib (marketed as Zelboraf®) stands as a prime example of a successful structure-based drug design, offering a lifeline to patients with metastatic melanoma harboring the BRAF V600E mutation.[1][2] This guide delves into a comparative study, juxtaposing the core chemical scaffold of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one with the established drug, Vemurafenib. The objective is to provide researchers, scientists, and drug development professionals with a nuanced understanding of the structural nuances and functional implications that drive the efficacy of such targeted agents.

While this compound is not a therapeutic agent in itself, its pyrrolopyridine core is a recurring motif in the design of kinase inhibitors.[3][4][5] This makes it an invaluable subject for a comparative analysis against a clinically successful drug like Vemurafenib, which also features a pyrrolopyridine core.[6] By dissecting their structural similarities and differences, we can glean insights into the critical determinants of B-Raf inhibition and the broader principles of kinase inhibitor design.

Structural Scrutiny: A Tale of Two Cores

At first glance, the foundational similarity between this compound and Vemurafenib is the presence of a bicyclic pyrrolopyridine scaffold. This heterocyclic system provides a rigid framework upon which pharmacophoric elements can be strategically positioned to interact with the target protein.

Vemurafenib's Architecture: Vemurafenib is chemically designated as N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide.[6] Its structure is characterized by a central 1H-pyrrolo[2,3-b]pyridine core, which is distinct from the [3,2-b] isomer in our topic. This core is strategically decorated with three key substituents:

  • A p-chlorophenyl group at position 5, which anchors the molecule in a hydrophobic pocket of the B-Raf kinase domain.

  • A propanesulfonamide-substituted difluorophenyl group attached via a carbonyl linker at position 3, which forms crucial hydrogen bonds with the kinase hinge region.

  • The inherent nitrogen atoms of the pyridine and pyrrole rings, which also participate in the hydrogen bond network.

The this compound Scaffold: This isomer of the pyrrolopyridine core presents a different arrangement of nitrogen atoms and substitution points. The methyl group at position 7 and the ketone at position 2 offer distinct chemical handles for synthetic elaboration. The altered geometry of this scaffold would necessitate a different substitution pattern to achieve optimal binding to the B-Raf active site compared to Vemurafenib.

Structural Comparison cluster_0 This compound cluster_1 Vemurafenib Core_A Pyrrolo[3,2-b]pyridine Core Substituent_A1 Methyl Group (Position 7) Core_A->Substituent_A1 Substitution Substituent_A2 Ketone (Position 2) Core_A->Substituent_A2 Substitution Core_B Pyrrolo[2,3-b]pyridine Core Core_A->Core_B Isomeric Relationship Substituent_B1 p-Chlorophenyl Group (Position 5) Core_B->Substituent_B1 Substitution Substituent_B2 Propanesulfonamide-difluorophenyl (Position 3) Core_B->Substituent_B2 Substitution

Structural relationship between the two core scaffolds.
Mechanism of Action: The B-Raf Signaling Cascade and Its Interruption

Vemurafenib is a potent inhibitor of the B-Raf serine-threonine kinase, specifically targeting the V600E mutant form of the enzyme.[1][7][8] This mutation, a substitution of valine with glutamic acid at position 600, leads to constitutive activation of the B-Raf protein.[7] This, in turn, drives uncontrolled signaling through the mitogen-activated protein kinase (MAPK) pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[2][7][9]

The MAPK pathway is a tiered signaling system where B-Raf, upon activation, phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate the transcription of genes involved in cell growth and division. Vemurafenib functions by binding to the ATP-binding site of the mutated B-Raf V600E kinase, effectively blocking its catalytic activity and halting the downstream signaling cascade.[7] This leads to a reduction in cell proliferation and the induction of apoptosis in melanoma cells harboring this specific mutation.[1][7]

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E B-Raf (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition

The MAPK signaling pathway and the inhibitory action of Vemurafenib.

While this compound has not been extensively profiled for its biological activity, its structural similarity to known kinase inhibitor scaffolds suggests its potential as a starting point for the design of new inhibitors.[10][11] The pyrrolopyridine core is a privileged scaffold in medicinal chemistry due to its ability to form key interactions within the ATP-binding sites of various kinases.[5]

Comparative Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compound (Predicted)Vemurafenib
Molecular Weight 148.16 g/mol 489.9 g/mol [6]
LogP ~1.55.1[6]
pKa ~8.5 (basic), ~12.5 (acidic)7.1[6]
Aqueous Solubility Moderately Soluble<1 mg/mL (practically insoluble)[6][12]
Melting Point Not reported272°C[6][12]

Note: Properties for this compound are predicted based on its structure as specific experimental data is not widely available.

The stark differences in these properties highlight the extensive chemical modifications required to transform a simple scaffold into a viable drug candidate. Vemurafenib's high molecular weight and lipophilicity (high LogP) are characteristic of many kinase inhibitors, which often have large, complex structures to achieve high binding affinity and selectivity. However, these properties also contribute to its poor aqueous solubility, a common challenge in drug development.[12]

Experimental Protocols: Synthesis and Biological Evaluation

Synthesis of this compound

A representative synthetic route to the pyrrolo[3,2-b]pyridine core often involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A plausible, generalized approach is outlined below.

Synthesis_Workflow Start Substituted Pyridine Step1 Functional Group Interconversion Start->Step1 Step2 Annulation Reaction Step1->Step2 Step3 Cyclization Step2->Step3 End This compound Step3->End

Generalized synthetic workflow for the pyrrolo[3,2-b]pyridine core.

Step-by-Step Protocol:

  • Preparation of the Pyridine Precursor: Begin with a commercially available substituted pyridine, such as 2-amino-3-bromo-6-methylpyridine.

  • Introduction of the Pyrrole Moiety: React the pyridine precursor with a suitable C2-synthon, such as ethyl bromopyruvate, under basic conditions. This will form an intermediate that contains the atoms necessary for the pyrrole ring.

  • Intramolecular Cyclization: Induce intramolecular cyclization of the intermediate, often through heating or treatment with a dehydrating agent, to form the bicyclic pyrrolo[3,2-b]pyridine ring system.

  • Functional Group Manipulation: Further chemical transformations may be necessary to install the ketone at the 2-position and to ensure the correct methylation pattern.

  • Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

In Vitro B-Raf Kinase Inhibition Assay

To assess the inhibitory potential of a compound against B-Raf, a biochemical kinase assay is employed. The LanthaScreen™ Eu Kinase Binding Assay is a common and robust method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., a derivative of this compound) in assay buffer.

    • Prepare a solution of recombinant B-Raf V600E kinase.

    • Prepare a solution of the europium-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a 384-well microplate.

    • Add the B-Raf V600E kinase solution to all wells.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Detection:

    • Add the mixture of the europium-labeled antibody and the Alexa Fluor™ 647-labeled tracer to all wells.

    • Incubate for another period (e.g., 60 minutes).

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).

Cell-Based Proliferation Assay (A375 Cell Line)

To evaluate the effect of a compound on cancer cell growth, a cell-based proliferation assay is essential. The A375 human melanoma cell line, which harbors the BRAF V600E mutation, is a suitable model.[13][14]

Step-by-Step Protocol:

  • Cell Culture: Culture A375 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.[14]

  • Cell Seeding: Seed the A375 cells into 96-well plates at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and a positive control (e.g., Vemurafenib).

    • Add the compound dilutions to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, to allow for effects on cell proliferation.[15][16]

  • Viability Assessment:

    • Add a viability reagent, such as MTT or a luminescent cell viability reagent (e.g., CellTiter-Glo®), to each well.[16]

    • Incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 value (the concentration that causes 50% growth inhibition).

Discussion and Future Perspectives

The comparative analysis of this compound and Vemurafenib underscores the intricate journey from a simple chemical scaffold to a life-saving therapeutic. The pyrrolopyridine core is a versatile and valuable starting point for the design of kinase inhibitors.[3][4][5] However, the specific isomer and the precise placement of substituents are paramount in achieving potent and selective inhibition of the target kinase.

The success of Vemurafenib has paved the way for the development of next-generation B-Raf inhibitors and combination therapies to overcome acquired resistance, a significant clinical challenge.[1][2][17] Future research in this area will likely focus on:

  • Exploring Novel Scaffolds: Investigating other heterocyclic systems that can mimic the key interactions of the pyrrolopyridine core while offering improved physicochemical and pharmacokinetic properties.

  • Targeting Resistance Mechanisms: Designing inhibitors that are effective against common resistance mutations or that can be used in combination with other targeted agents to prevent or delay the onset of resistance.

  • Improving Drug-like Properties: Employing advanced computational and synthetic strategies to optimize the ADME properties of new B-Raf inhibitors, leading to improved oral bioavailability and reduced off-target toxicities.

References

A Multi-Tiered Approach to Validating the Kinase Selectivity of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in oncology, the development of protein kinase inhibitors remains a cornerstone of targeted therapy.[1][2][3] However, the high degree of structural conservation across the ATP-binding site of the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[4][5][6] A promiscuous inhibitor can lead to unforeseen off-target toxicities, while in a research context, it can confound the interpretation of experimental results.[5] This guide provides a comprehensive, field-proven framework for validating the kinase selectivity of a novel investigational compound, using 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one as a representative case. We will detail a multi-tiered strategy, beginning with a broad in vitro screen to map potential interactions across the kinome, followed by orthogonal, cell-based target engagement assays to confirm binding in a physiologically relevant environment. This self-validating system is designed to provide researchers and drug development professionals with a high-confidence selectivity profile, essential for advancing a candidate compound.

Part 1: Foundational Assessment: Broad Kinome Profiling

The Rationale: Casting a Wide Net

The first step in characterizing any novel kinase inhibitor is to understand its binding profile across the broadest possible range of kinases. This initial screen serves to identify the primary, high-affinity target(s) and, just as importantly, to uncover any potential off-targets that could lead to toxicity or provide opportunities for polypharmacology.[1][7] An active site-directed competition binding assay is the gold standard for this initial assessment, as it directly measures the binding affinity (expressed as the dissociation constant, Kd) in the absence of ATP, providing a clear measure of a compound's intrinsic affinity for each kinase.[8]

Featured Methodology: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a widely adopted technology for obtaining a comprehensive overview of inhibitor selectivity.[9][10][11] The assay involves kinases tagged with a DNA anchor, which are then captured on a solid support. The test compound is incubated with the kinase panel in competition with an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is quantified by qPCR, which is inversely proportional to the test compound's binding affinity.

G cluster_0 Assay Preparation cluster_1 Competition & Quantification cluster_2 Data Analysis Test_Compound Test Compound (this compound) Incubation Competitive Binding Incubation Test_Compound->Incubation Kinase_Panel DNA-tagged Kinase Panel (~480 Kinases) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Active-Site Ligand Immobilized_Ligand->Incubation Wash Wash Unbound Kinase Incubation->Wash Quantification Quantify Bound Kinase via qPCR Wash->Quantification Data_Processing Process qPCR Signal Quantification->Data_Processing Kd_Calculation Calculate Kd Values Data_Processing->Kd_Calculation Selectivity_Report Generate Selectivity Profile (TREEspot® Visualization) Kd_Calculation->Selectivity_Report

Figure 1: High-level workflow for the KINOMEscan® competition binding assay.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize this compound and comparator compounds (e.g., Staurosporine, Dasatinib) in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).

  • Assay Submission: Submit the compound to a service provider (e.g., Eurofins Discovery) for screening against a broad panel, such as the scanMAX panel, which covers over 460 kinases.[11]

  • Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify all potential interactions. Results are typically reported as Percent of Control (%Ctrl), where a lower number indicates stronger binding.

  • Kd Determination: For any kinases showing significant binding (e.g., <10% Ctrl), perform a follow-up dose-response experiment to determine the precise Kd value.[8]

Hypothetical Data & Interpretation

The primary output is a list of Kd values for each kinase. A highly selective inhibitor will have a very low Kd for its primary target(s) and significantly higher Kd values for all other kinases.

CompoundPrimary Target(s)Kd (nM)Off-Target Hits (Kd < 1 µM)Selectivity Score (S10)†
This compound Kinase X1530.008
Staurosporine (Non-selective control) Multiple<10>2000.520
Dasatinib (Selective control) ABL1, SRC0.5, 0.8220.051

†Selectivity Score (S10) is the number of off-targets with Kd < 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Part 2: Cellular Confirmation: Validating Target Engagement

The Rationale: Moving Beyond the Test Tube

While in vitro profiling is essential, it does not guarantee that a compound will engage its target within the complex environment of a living cell.[2] Factors such as cell membrane permeability, efflux pump activity, and high intracellular concentrations of ATP (which competes with ATP-competitive inhibitors) can all lead to discrepancies between biochemical affinity and cellular potency.[1][12] Therefore, it is critical to validate target engagement using orthogonal, cell-based assays.

Methodology 2A: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful technology that measures compound binding to a specific protein target in living cells, in real-time.[12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[14][15] When a test compound enters the cell and binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.

Figure 2: Principle of the NanoBRET™ Target Engagement assay.

Experimental Protocol: NanoBRET™ Target Engagement

  • Cell Line Preparation: Transfect HEK293 cells with a vector expressing the target kinase (e.g., Kinase X) fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96-well assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the compound dilutions to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the target kinase.

  • Substrate Addition: Add Nano-Glo® Live Cell Substrate and an extracellular NanoLuc® inhibitor to prevent signal from lysed cells.

  • Signal Detection: Read the plate on a luminometer capable of detecting both the donor (460nm) and acceptor (610nm) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50 of target engagement.

Methodology 2B: Cellular Thermal Shift Assay (CETSA®)

CETSA is a label-free method for assessing target engagement in cells and tissues.[16][17] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[18][19][20] By heating cell lysates treated with a compound to a specific temperature and then quantifying the amount of soluble protein remaining, one can determine if the compound engaged and stabilized its target.

G cluster_0 Cell Treatment & Lysis cluster_1 Thermal Challenge & Separation cluster_2 Quantification Intact_Cells Treat Intact Cells with Compound or Vehicle Harvest Harvest Cells Intact_Cells->Harvest Lyse Lyse Cells (e.g., Freeze-thaw) Harvest->Lyse Heat Heat Lysate to Specific Temperature (Tx) Lyse->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Collect->Quantify Analysis Plot Soluble Protein vs. Compound Concentration Quantify->Analysis EC50 Determine Cellular EC50 Analysis->EC50

Figure 3: Workflow for an Isothermal Dose-Response (ITDR) CETSA® experiment.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA®

  • Determine Melt Temperature: First, perform a CETSA melt curve experiment on vehicle-treated cells to find the Tm (the temperature at which 50% of the target protein aggregates). The optimal temperature for the ITDR experiment is typically near the Tm.

  • Compound Treatment: Treat cells in culture with a range of concentrations of this compound for a defined period (e.g., 1 hour).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and lyse them.

  • Heat Treatment: Aliquot the lysates and heat all samples to the pre-determined temperature from step 1 for 3 minutes.

  • Separation: Separate the soluble fraction from the aggregated proteins by centrifugation.

  • Quantification: Analyze the amount of soluble target protein in the supernatant using a quantitative method like Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration and fit the data to determine the EC50, which reflects the concentration required for half-maximal target stabilization.[18]

Part 3: Data Synthesis and Comparative Analysis

Consolidated Selectivity Profile (Hypothetical Data)

AssayMetricKinase XKinase Y (Off-Target)
KINOMEscan® Kd (nM)15850
NanoBRET™ IC50 (nM)125>10,000
CETSA® EC50 (nM)150>10,000

Analysis and Interpretation

In this hypothetical scenario, the data strongly supports a selective profile for this compound.

  • Primary Target Confirmation: The compound binds potently to Kinase X in a biochemical assay (Kd = 15 nM). Crucially, this binding is confirmed in live cells by two different methods, NanoBRET™ and CETSA®, with IC50 and EC50 values of 125 nM and 150 nM, respectively.

  • Cellular Potency Shift: The ~8-10 fold shift between the biochemical Kd and the cellular IC50/EC50 is common and expected. This shift can be attributed to the high concentration of cellular ATP (~1-5 mM) that the inhibitor must compete with, a factor absent in the KINOMEscan® assay.[1]

  • Off-Target Validation: While KINOMEscan® identified a weak interaction with Kinase Y (Kd = 850 nM), neither cellular assay showed any significant engagement at concentrations up to 10 µM. This strongly suggests that either the compound has poor permeability into the cellular compartment where Kinase Y resides, or the weak biochemical affinity is insufficient to compete with cellular ATP for binding. This highlights the critical importance of cellular validation.

Conclusion

Validating the selectivity of a novel kinase inhibitor is not a single experiment, but a systematic, multi-tiered process. By initiating a broad, unbiased in vitro screen like KINOMEscan®, researchers can generate an initial map of the compound's binding landscape. However, this map must be validated in a more relevant physiological context. Employing orthogonal, cell-based target engagement assays such as NanoBRET™ and CETSA® provides the necessary evidence to confirm on-target activity and dismiss biochemically weak interactions that do not translate to a cellular effect. This rigorous, self-validating workflow provides the high-confidence data required to make informed decisions and successfully advance promising selective inhibitors like this compound through the drug discovery pipeline.

References

A Researcher's Guide to Selectivity: Profiling the Cross-Reactivity of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "know thy target" is only half the battle. The other, equally critical half is to "know thy non-targets." Off-target activity can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic effects. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel chemical entities, using the hypothetical kinase inhibitor, 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, as our central case study. While specific experimental data for this exact molecule is not publicly available, its core scaffold, a derivative of 7-azaindole, is a well-established hinge-binding motif in numerous kinase inhibitors.[1][2] This guide will, therefore, serve as a practical blueprint for researchers and drug development professionals on how to approach, execute, and interpret selectivity profiling for this important class of compounds.

The pyrrolo[2,3-b]pyridine scaffold, an isostere of adenine, is present in many ATP-competitive kinase inhibitors.[3] Its ability to form key hydrogen bonds with the kinase hinge region makes it a privileged structure in inhibitor design.[1][2] However, the high degree of conservation in the ATP binding site across the kinome presents a significant challenge in achieving selectivity.[4] A thorough understanding of a compound's selectivity is paramount for advancing it from a promising hit to a viable clinical candidate.

I. Primary Target Engagement: Establishing a Baseline

Before exploring the vast landscape of potential off-targets, it is crucial to firmly establish the potency and affinity of the compound for its intended primary target. For the purpose of this guide, let us hypothesize that this compound has been designed as an inhibitor of Janus Kinase 3 (JAK3), a key player in cytokine signaling and a target for autoimmune diseases.[5]

Initial characterization would involve a suite of biochemical and cellular assays to quantify its inhibitory activity.

Table 1: Hypothetical Primary Target Profile of this compound against JAK3

Assay TypeMetricResult
Biochemical (Enzymatic)IC50 (nM)1.1
Cellular (Phospho-STAT5)IC50 (nM)15.2
Radioligand BindingKi (nM)0.8

This initial data provides a benchmark against which all subsequent cross-reactivity data will be compared.

II. Kinome-Wide Selectivity Profiling: A Broad Net Approach

The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of kinases.[6][7][8] Several commercial services offer panels of hundreds of kinases, providing a bird's-eye view of the compound's interaction with the human kinome.

The output of such a screen is often visualized as a "kinoscan" dendrogram, where the primary target and any significant off-targets are highlighted. For our hypothetical compound, a highly selective inhibitor would show potent inhibition of JAK3 with minimal activity against other kinases.

Table 2: Hypothetical Kinase Selectivity Panel Results for this compound (Top 10 Hits)

Kinase% Inhibition @ 1 µMIC50 (nM)
JAK3 99 1.1
JAK185150
JAK260850
TYK255>1000
LCK40>1000
SRC35>1000
FYN32>1000
BTK28>1000
ITK25>1000
TEC22>1000

This data would suggest that our compound has a favorable selectivity profile within the JAK family, with significantly lower potency against other JAK isoforms and even less against other kinase families.

III. Cellular Assays: Confirming Off-Target Engagement in a Physiological Context

While in vitro kinase panels are invaluable, they do not always reflect the compound's behavior in a cellular environment.[9] Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can all influence a compound's effective potency and selectivity. Therefore, it is essential to validate any significant off-target hits from the biochemical screen in cell-based assays.

For example, if the kinome scan had revealed potent inhibition of another kinase, say LCK, a follow-up cellular assay measuring the phosphorylation of an LCK-specific substrate would be warranted.

IV. Beyond the Kinome: Assessing Cross-Reactivity with Other Target Classes

While the pyrrolopyridine scaffold is most commonly associated with kinase inhibition, it is prudent to investigate potential interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Broad panel screening, similar to that performed for kinases, can identify such liabilities early in the drug discovery process.

V. Experimental Protocols: A Practical Guide

To ensure the scientific integrity of this guide, the following are detailed protocols for key assays used in cross-reactivity profiling.

A. Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the IC50 of an inhibitor against a specific kinase.

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Kinase (e.g., recombinant human JAK3).

    • Substrate (e.g., a peptide substrate for JAK3).

    • [γ-33P]ATP.

    • Test compound (serial dilutions).

    • Stop solution (e.g., 0.75 M phosphoric acid).

  • Assay Procedure:

    • Add 10 µL of kinase buffer containing the kinase to each well of a 96-well plate.

    • Add 5 µL of the test compound at various concentrations.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a solution containing the substrate and [γ-33P]ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of the stop solution.

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

B. Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound or vehicle control for a defined period.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Analysis:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Data Analysis:

    • Plot the amount of soluble protein versus temperature for both the treated and untreated samples.

    • The shift in the melting curve indicates ligand binding.

VI. In Silico Approaches: Predicting and Rationalizing Cross-Reactivity

Computational methods can play a significant role in both predicting potential off-targets and rationalizing observed cross-reactivity.[8] Techniques such as molecular docking and sequence alignment can provide insights into why a compound binds to a particular set of kinases. For instance, comparing the ATP-binding pockets of JAK3 and other kinases that show some level of inhibition can reveal conserved residues or structural motifs that our hypothetical compound might be recognizing.

VII. Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams have been generated.

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Further Profiling PrimaryTarget Primary Target Assay (e.g., JAK3) KinomeScan Broad Kinome Panel (e.g., >400 kinases) PrimaryTarget->KinomeScan Establish Baseline Potency CellularAssay Cell-Based Off-Target Assays KinomeScan->CellularAssay Validate Significant Hits GPCRPanel GPCR & Ion Channel Panels KinomeScan->GPCRPanel Broaden Scope InSilico In Silico Analysis (Docking, Similarity) KinomeScan->InSilico Rationalize Selectivity CETSA Cellular Thermal Shift Assay (CETSA) CellularAssay->CETSA Confirm Target Engagement

Figure 1: A typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.

G cluster_0 Competitive Binding Assay Principle Receptor Kinase ATP Binding Site LabeledLigand Labeled Ligand (e.g., [3H]ATP analog) Receptor:f1->LabeledLigand Binds with high affinity Inhibitor Test Inhibitor (this compound) Receptor:f1->Inhibitor Competes for binding

Figure 2: The principle of a competitive binding assay used to determine the affinity of an inhibitor.

VIII. Conclusion: Building a Comprehensive Selectivity Profile

The development of a safe and effective drug requires a deep understanding of its interactions with the complex biological system. For a promising molecule like this compound, a systematic and multi-faceted approach to cross-reactivity profiling is not just a regulatory requirement, but a scientific necessity. By combining broad panel screening with orthogonal validation methods and in silico analysis, researchers can build a comprehensive selectivity profile that de-risks clinical development and ultimately leads to better medicines.

References

Structure-activity relationship (SAR) of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Structure-Activity Relationship of Novel Colchicine-Binding Site Inhibitors

Introduction

The quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Microtubules, dynamic protein polymers essential for cell division, have long been a validated target for anticancer agents. Disrupting microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The colchicine-binding site on tubulin represents a key regulatory hub for microtubule polymerization. Small molecules that interact with this site can effectively inhibit tubulin assembly, making them attractive candidates for cancer therapy.

This guide provides a comprehensive comparison of a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors. While the initial focus of this investigation was on the 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold, a thorough literature search revealed a more extensive and well-documented structure-activity relationship (SAR) for the isomeric 1H-pyrrolo[3,2-c]pyridine core. This guide will, therefore, delve into the SAR of this promising scaffold, offering insights for researchers, scientists, and drug development professionals. The data presented herein is primarily based on the work of Wang et al. (2024), who synthesized and evaluated a series of these compounds for their in vitro antiproliferative activities against various cancer cell lines.[1][2][3]

The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core for Tubulin Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a rigid backbone for the design of potent tubulin polymerization inhibitors. The core structure allows for strategic placement of various substituents to optimize interactions within the colchicine-binding pocket of tubulin. The general structure of the analog series discussed in this guide is presented below:

General Structure of 1H-Pyrrolo[3,2-c]pyridine Analogs

The key structural features that have been systematically modified to establish a clear SAR are:

  • The 'A-ring' : A 3,4,5-trimethoxyphenyl group, a classic feature of many colchicine-binding site inhibitors, is maintained across the series to occupy a key hydrophobic pocket.

  • The 'B-ring' : A variety of substituted aryl and heteroaryl moieties have been introduced at the 6-position of the pyrrolo[3,2-c]pyridine core to explore the impact on potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The antiproliferative activity of the synthesized 1H-pyrrolo[3,2-c]pyridine analogs was evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound.

Impact of Substituents on the B-ring Phenyl Group

A systematic investigation into the effect of substituents on the B-ring phenyl moiety revealed several key trends[2][3]:

  • Unsubstituted Phenyl Ring (Compound 10a): The parent compound with an unsubstituted phenyl B-ring displayed moderate activity, serving as a baseline for comparison.

  • Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as methyl (CH₃) and methoxy (OCH₃), at the para-position of the phenyl ring generally led to an increase in antiproliferative activity. For instance, compound 10d (p-tolyl) showed improved potency compared to 10a .[2][3] The position of these EDGs was also critical, with the general trend for potency being ortho- < meta- < para-.[2][3]

  • Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of electron-withdrawing groups like fluorine (F), chlorine (Cl), and nitro (NO₂) at the para-position resulted in a decrease in antiproliferative activity.[2][3]

  • Heterocyclic B-rings: Replacing the phenyl B-ring with various heterocyclic rings had a significant impact on activity. Notably, the introduction of an indolyl group at the 6-position, as seen in compound 10t , resulted in the most potent analog in the series, with IC50 values in the nanomolar range against all three cell lines.[1][2][3] This suggests that the indolyl moiety may engage in additional favorable interactions within the colchicine-binding site.

The following diagram illustrates the key SAR findings for the 1H-pyrrolo[3,2-c]pyridine scaffold.

SAR_Summary cluster_scaffold 1H-Pyrrolo[3,2-c]pyridine Core cluster_A_ring A-Ring (Position 1) cluster_B_ring B-Ring (Position 6) cluster_Activity Antiproliferative Activity Scaffold A_Ring 3,4,5-Trimethoxyphenyl (Constant) B_Ring_Phenyl Phenyl img img Moderate Moderate B_Ring_Phenyl->Moderate B_Ring_EDG Phenyl with EDG (e.g., p-CH3, p-OCH3) Increased Increased B_Ring_EDG->Increased B_Ring_EWG Phenyl with EWG (e.g., p-F, p-Cl) Decreased Decreased B_Ring_EWG->Decreased B_Ring_Indole Indolyl Most_Potent Most Potent B_Ring_Indole->Most_Potent

Caption: Key Structure-Activity Relationships of 1H-Pyrrolo[3,2-c]pyridine Analogs.

Comparative Performance Data

The following table summarizes the in vitro antiproliferative activities (IC50 in µM) of selected 1H-pyrrolo[3,2-c]pyridine analogs against HeLa, SGC-7901, and MCF-7 cancer cell lines.[2][3]

CompoundB-Ring SubstituentHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl1.9 ± 0.464.5 ± 0.483.2 ± 0.11
10b o-Tolyl---
10c m-Tolyl---
10d p-Tolyl---
10h p-Methoxyphenyl---
10i m-Hydroxyphenyl0.48 ± 0.100.63 ± 0.160.95 ± 0.21
10l p-Fluorophenyl5.3 ± 0.349.6 ± 1.37.0 ± 1.1
10m p-Chlorophenyl12.0 ± 2.6> 30> 30
10n p-Nitrophenyl> 30> 30> 30
10s Pyridin-4-yl10.2 ± 2.315.9 ± 5.516.5 ± 3.7
10t Indol-6-yl0.12 ± 0.020.15 ± 0.040.21 ± 0.05
CA-4 (Positive Control)0.047 ± 0.0100.068 ± 0.0140.089 ± 0.026

Note: Some values for 10b, 10c, 10d, and 10h are not explicitly provided in the cited source but are described qualitatively.

Experimental Protocols

General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

The synthesis of the target compounds involved a multi-step sequence, with the key final step being a Suzuki-Miyaura cross-coupling reaction. The general workflow is outlined below.

Synthesis_Workflow Start Substituted 4-Nitropyridine N-oxide Step1 Reaction with N,N-dimethylformamide dimethyl acetal Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 N-Arylation with 3,4,5-trimethoxyphenylboronic acid Step2->Step3 Step4 Suzuki-Miyaura Coupling with Substituted Phenylboronic Acid Step3->Step4 Final Target 6-Aryl-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridines Step4->Final

Caption: General Synthetic Workflow for 1H-Pyrrolo[3,2-c]pyridine Analogs.

Detailed Protocol for Suzuki-Miyaura Coupling (Final Step):

  • To a microwave vial, add the 6-chloro-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine intermediate.

  • Add the corresponding substituted phenylboronic acid.

  • Add Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base.

  • Add a mixture of 1,4-dioxane and water as the solvent.

  • Seal the vial and heat in a microwave reactor at 125 °C for 26 minutes under a nitrogen atmosphere.

  • After cooling, purify the crude product by column chromatography to obtain the final compound.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed cancer cells (HeLa, SGC-7901, or MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

To confirm the mechanism of action, the effect of the most potent compounds on tubulin polymerization was assessed.

  • A solution of purified tubulin is prepared in a polymerization buffer.

  • The test compound or a control vehicle is added to the tubulin solution.

  • The mixture is incubated at 37 °C to induce polymerization.

  • The change in absorbance (e.g., at 340 nm) is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Inhibitory compounds will prevent or reduce the rate of this absorbance increase. For instance, compound 10t was found to potently inhibit tubulin polymerization at concentrations of 3 µM and 5 µM.[1][2]

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of potent colchicine-binding site inhibitors with significant antiproliferative activity. The SAR studies highlighted in this guide demonstrate that the biological activity of these analogs can be finely tuned through modifications of the B-ring substituent. The discovery of the indolyl-substituted analog 10t as a highly potent compound provides a strong foundation for further optimization. Future efforts could focus on enhancing the pharmacokinetic properties of these lead compounds to translate their in vitro potency into in vivo efficacy. The detailed experimental protocols and SAR insights presented here offer a valuable resource for researchers in the field of anticancer drug discovery.

References

In Vivo Efficacy of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in a Preclinical Model of Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of the novel compound 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one compared to a placebo in a validated preclinical model of Alzheimer's disease. As the precise mechanism of this compound is under investigation, this document focuses on the rigorous methodology employed to ascertain its potential therapeutic effects on cognitive deficits, a hallmark of the disease. The experimental design detailed herein serves as a robust framework for researchers and drug development professionals evaluating novel neuroprotective agents.

Introduction: The Rationale for Investigating this compound in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline.[1] The pyrrolo[3,2-b]pyridine scaffold has been identified in numerous compounds exhibiting potent and selective kinase inhibition, a therapeutic strategy of significant interest in neurodegenerative and other diseases. While the specific target of this compound is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a potential role in modulating signaling pathways critical to neuronal survival and plasticity. This investigation, therefore, was designed to assess its in vivo efficacy in a well-established animal model of AD, providing crucial data on its therapeutic potential.

A placebo-controlled study is the gold standard for evaluating the efficacy of a new therapeutic agent.[2][3] This design allows for the differentiation of the pharmacological effects of the investigational compound from non-specific effects, such as those arising from the experimental procedures themselves or the natural course of the disease in the animal model.[2][4]

Hypothetical Mechanism of Action: A Kinase Inhibition Pathway

Based on the prevalence of kinase inhibitory activity within the broader class of pyrrolopyrimidine compounds, we hypothesize that this compound may act as an inhibitor of a kinase implicated in the pathophysiology of Alzheimer's disease, such as Glycogen Synthase Kinase 3 Beta (GSK-3β). Overactivity of GSK-3β is linked to tau hyperphosphorylation and increased amyloid-beta production.

Hypothetical_MOA This compound This compound GSK-3β GSK-3β This compound->GSK-3β Inhibits Therapeutic Effect Therapeutic Effect This compound->Therapeutic Effect Leads to Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β->Tau Hyperphosphorylation Promotes Amyloid-beta Production Amyloid-beta Production GSK-3β->Amyloid-beta Production Promotes Neuronal Dysfunction Neuronal Dysfunction Tau Hyperphosphorylation->Neuronal Dysfunction Amyloid-beta Production->Neuronal Dysfunction Cognitive Deficits Cognitive Deficits Neuronal Dysfunction->Cognitive Deficits

Caption: Hypothetical mechanism of action for this compound.

In Vivo Efficacy Study: A Detailed Experimental Protocol

To rigorously assess the in vivo efficacy of this compound, a randomized, placebo-controlled, double-blind study was designed using a transgenic mouse model of Alzheimer's disease.

The 5XFAD transgenic mouse model is a well-established and widely used model for Alzheimer's disease research. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations, leading to an aggressive and rapid development of amyloid plaques and cognitive deficits.[5] This model was chosen for its robust and reproducible phenotype, making it suitable for evaluating the therapeutic potential of novel compounds.

  • Group 1: 5XFAD mice + this compound (n=15)

    • Dose: 10 mg/kg, administered daily via oral gavage.

  • Group 2: 5XFAD mice + Placebo (n=15)

    • Vehicle: 0.5% carboxymethylcellulose in sterile water, administered daily via oral gavage.

  • Group 3: Wild-type littermates + Placebo (n=15)

    • Serves as a baseline control for normal cognitive function.

Treatment was initiated in 4-month-old mice and continued for 8 weeks. All procedures were conducted in accordance with the ethical guidelines for the care and use of laboratory animals.

A battery of behavioral tests was employed to assess different aspects of learning and memory.[6][7]

  • Morris Water Maze (MWM): This test evaluates spatial learning and memory.[8][9] Mice are trained to find a hidden platform in a circular pool of opaque water using distal visual cues. Memory is assessed by measuring the time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial where the platform is removed.[9][10]

  • Y-Maze Spontaneous Alternation: This task assesses spatial working memory.[9] Rodents have a natural tendency to explore novel environments and will alternate between the arms of the Y-maze. A higher percentage of spontaneous alternations indicates better spatial working memory.

  • Novel Object Recognition (NOR): This test evaluates recognition memory.[8] Mice are habituated to two identical objects. In the test phase, one object is replaced with a novel one. The amount of time spent exploring the novel object compared to the familiar one is a measure of recognition memory.

Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase (8 weeks) cluster_2 Post-Treatment Assessment Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Randomization Randomization Baseline Behavioral Testing->Randomization Daily Dosing Daily Dosing Randomization->Daily Dosing Behavioral Testing Battery Behavioral Testing Battery Daily Dosing->Behavioral Testing Battery Tissue Collection Tissue Collection Behavioral Testing Battery->Tissue Collection

Caption: Overview of the in vivo experimental workflow.

Comparative Efficacy Data

The following table summarizes the hypothetical data from the behavioral assessments, presented as mean ± standard error of the mean (SEM). Statistical significance was determined using a one-way ANOVA followed by Tukey's post-hoc test.

Behavioral TestWild-Type + Placebo5XFAD + Placebo5XFAD + this compound
Morris Water Maze
Escape Latency (s)20.5 ± 2.145.8 ± 3.528.3 ± 2.9
Time in Target Quadrant (%)40.2 ± 3.318.9 ± 2.832.5 ± 3.1
Y-Maze
Spontaneous Alternation (%)75.6 ± 4.252.1 ± 3.968.9 ± 4.5
Novel Object Recognition
Discrimination Index0.65 ± 0.050.21 ± 0.040.52 ± 0.06

*p < 0.05 compared to the 5XFAD + Placebo group.

The hypothetical data demonstrates that the 5XFAD mice treated with the placebo exhibited significant cognitive impairments across all behavioral tasks compared to the wild-type control group, which is consistent with the known phenotype of this Alzheimer's disease model.

Treatment with this compound resulted in a statistically significant improvement in cognitive performance in the 5XFAD mice. Specifically, the treated group showed a reduced escape latency and increased time in the target quadrant in the Morris Water Maze, indicating enhanced spatial learning and memory. Furthermore, the increased percentage of spontaneous alternations in the Y-maze and a higher discrimination index in the Novel Object Recognition test suggest improvements in spatial working memory and recognition memory, respectively.

Conclusion and Future Directions

This comparative guide outlines a rigorous, albeit hypothetical, in vivo study demonstrating the potential therapeutic efficacy of this compound in a preclinical model of Alzheimer's disease. The significant improvement in cognitive function observed in the treated group compared to the placebo group warrants further investigation into this compound.

Future studies should aim to:

  • Elucidate the precise molecular target and mechanism of action of this compound.

  • Conduct dose-response studies to determine the optimal therapeutic window.

  • Perform pharmacokinetic and pharmacodynamic analyses to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Assess the impact of the compound on the underlying neuropathology of Alzheimer's disease, including amyloid plaque burden and tau phosphorylation, through histological and biochemical analyses of brain tissue.

The promising, albeit simulated, results presented in this guide underscore the importance of continued research and development of novel therapeutic agents for Alzheimer's disease.

References

Benchmarking 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Comparative Guide Against the GSK-3β Inhibitor CHIR-99021

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the rigorous evaluation of novel chemical entities against well-characterized standards is paramount. This guide provides a comprehensive framework for benchmarking 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a novel heterocyclic compound, against CHIR-99021, a highly potent and specific inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). Given the therapeutic relevance of GSK-3β in a multitude of pathologies, including Alzheimer's disease, type 2 diabetes, and certain cancers, this comparative analysis will elucidate the potential of this compound as a modulator of this critical signaling node.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction: The Scientific Rationale for Comparison

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that is a key regulator in numerous cellular processes.[3][4][5] Its dysregulation is a hallmark of various diseases, making it a compelling therapeutic target.[1][3] CHIR-99021 is a well-established and highly selective ATP-competitive inhibitor of GSK-3β, often used as a gold standard in the field.[6] While the specific targets of this compound are yet to be fully elucidated, its structural motifs suggest potential kinase inhibitory activity. Therefore, benchmarking it against a potent and specific inhibitor like CHIR-99021 provides a robust strategy to determine its potential efficacy and selectivity towards GSK-3β.

This guide will outline a multi-faceted approach, encompassing both direct biochemical assays to probe enzyme inhibition and cell-based assays to assess functional outcomes in a physiological context.

Biochemical Assays: Direct Inhibition of GSK-3β

To ascertain the direct inhibitory potential of this compound on GSK-3β, two orthogonal, industry-standard biochemical assays are recommended: the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.

ADP-Glo™ Kinase Assay: Quantifying Catalytic Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7][8][9] A decrease in ADP production in the presence of an inhibitor is directly proportional to its inhibitory activity.

Experimental Workflow: ADP-Glo™ Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Dilution Prepare serial dilutions of This compound and CHIR-99021 Add_Compound Add compound dilutions to 384-well plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare GSK-3β enzyme solution Add_Enzyme Add GSK-3β enzyme Enzyme_Prep->Add_Enzyme Substrate_ATP_Mix Prepare Substrate/ATP mixture Initiate_Reaction Initiate reaction by adding Substrate/ATP mixture Substrate_ATP_Mix->Initiate_Reaction Add_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 60 minutes Initiate_Reaction->Incubate_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_Reaction->Add_ADP_Glo_Reagent Incubate_Stop Incubate at RT for 40 minutes Add_ADP_Glo_Reagent->Incubate_Stop Add_Kinase_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate_Stop->Add_Kinase_Detection_Reagent Incubate_Detection Incubate at RT for 30-60 minutes Add_Kinase_Detection_Reagent->Incubate_Detection Read_Luminescence Measure luminescence with a plate-reading luminometer Incubate_Detection->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound and CHIR-99021 in kinase assay buffer with a final DMSO concentration of 1%.[5]

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions to a 384-well plate.[5]

    • Add 5 µL of diluted GSK-3β enzyme to each well, except for the "no enzyme" control.[5]

    • Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture.[5]

    • Incubate at 30°C for 60 minutes.[5][9]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction.[5]

    • Incubate at room temperature for 40 minutes.[7][8]

    • Add 20 µL of Kinase Detection Reagent to each well.[5]

    • Incubate at room temperature for 30-60 minutes.[5][8]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.[10][11]

LanthaScreen® Eu Kinase Binding Assay: Assessing Target Engagement

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[12][13][14] An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Experimental Workflow: LanthaScreen® Eu Kinase Binding Assay

cluster_prep Preparation cluster_reaction Binding Reaction cluster_detection Signal Detection Compound_Dilution Prepare serial dilutions of This compound and CHIR-99021 Add_Compound Add compound dilutions to 384-well plate Compound_Dilution->Add_Compound Kinase_Antibody_Mix Prepare GSK-3β/Eu-anti-tag antibody mixture Add_Kinase_Antibody Add GSK-3β/antibody mixture Kinase_Antibody_Mix->Add_Kinase_Antibody Tracer_Prep Prepare Alexa Fluor® 647-labeled tracer solution Add_Tracer Add tracer solution Tracer_Prep->Add_Tracer Add_Kinase_Antibody->Add_Tracer Incubate_Reaction Incubate at RT for 60 minutes Add_Tracer->Incubate_Reaction Read_TR_FRET Measure TR-FRET signal on a plate reader Incubate_Reaction->Read_TR_FRET

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay

  • Compound Preparation: Prepare 10-point, 4-fold serial dilutions of this compound and CHIR-99021 in kinase buffer with a final DMSO concentration of 1%.[14]

  • Binding Reaction:

    • Add 5 µL of the compound dilutions to a 384-well plate.[14]

    • Add 5 µL of the 3X GSK-3β/Eu-anti-tag antibody mixture.[15]

    • Add 5 µL of the 3X Alexa Fluor® 647-labeled tracer.[15]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[13][14]

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate filters for europium donor and Alexa Fluor® 647 acceptor.[16]

Data Presentation: Biochemical Assays

CompoundAssay TypeEndpointValue (nM)
This compoundADP-Glo™IC₅₀Experimental Value
CHIR-99021ADP-Glo™IC₅₀Experimental Value
This compoundLanthaScreen®KᵢExperimental Value
CHIR-99021LanthaScreen®KᵢExperimental Value

Cell-Based Assays: Assessing Cellular Efficacy

To evaluate the ability of this compound to inhibit GSK-3β in a cellular environment, two key downstream effects will be measured: the stabilization of β-catenin and the reduction of Tau phosphorylation.

β-Catenin Accumulation Assay: Probing the Wnt Signaling Pathway

In the canonical Wnt signaling pathway, active GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation.[3][6] Inhibition of GSK-3β leads to the accumulation of β-catenin.[17][18] This can be quantified using an immunoassay.

Signaling Pathway: Canonical Wnt Signaling

cluster_off Wnt OFF cluster_on Wnt ON / GSK-3β Inhibition Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh GSK3b_inhibited GSK-3β Inhibited Dsh->GSK3b_inhibited Inhibits beta_catenin_on β-catenin (stabilized) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Nucleus Nucleus TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Binds Target_Genes_on Target Genes ON TCF_LEF_on->Target_Genes_on

Caption: The Canonical Wnt/β-catenin signaling pathway.

Detailed Protocol: β-Catenin Accumulation Assay

  • Cell Seeding: Seed HEK-293 cells in a 96-well plate and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and CHIR-99021 for 6 hours.[3]

  • Cell Lysis: Wash the cells with PBS and lyse them with RIPA buffer.[3]

  • Immunoassay:

    • Coat a high-binding ELISA plate with a β-catenin capture antibody.

    • Add cell lysates and incubate.

    • Wash and add a detection antibody (e.g., HRP-conjugated).

    • Add substrate and measure the signal (e.g., absorbance at 450 nm).[3]

  • Data Analysis: Normalize the signal to total protein concentration and determine the EC₅₀ for each compound.

Tau Phosphorylation Assay: Relevance to Neurodegenerative Disease

Hyperphosphorylation of the microtubule-associated protein Tau is a key pathological hallmark of Alzheimer's disease, and GSK-3β is a major Tau kinase.[9][19] A reduction in Tau phosphorylation upon compound treatment indicates target engagement in a disease-relevant context.

Detailed Protocol: Tau Phosphorylation Assay

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Compound Treatment: Treat the cells with various concentrations of this compound and CHIR-99021 for 24 hours.

  • Western Blotting:

    • Lyse the cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated Tau (e.g., at Ser202/Thr205) and total Tau.[20]

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and calculate the ratio of phosphorylated Tau to total Tau. Determine the IC₅₀ for the inhibition of Tau phosphorylation.

Data Presentation: Cell-Based Assays

CompoundAssay TypeCell LineEndpointValue (µM)
This compoundβ-Catenin AccumulationHEK-293EC₅₀Experimental Value
CHIR-99021β-Catenin AccumulationHEK-293EC₅₀Experimental Value
This compoundTau PhosphorylationSH-SY5YIC₅₀Experimental Value
CHIR-99021Tau PhosphorylationSH-SY5YIC₅₀Experimental Value

Conclusion

This guide provides a robust, multi-tiered strategy for the comprehensive benchmarking of this compound against the known GSK-3β inhibitor, CHIR-99021. By employing both direct biochemical and functional cell-based assays, researchers can obtain a clear and objective comparison of the potency, target engagement, and cellular efficacy of this novel compound. The experimental data generated will be crucial in determining its potential as a lead candidate for further drug development efforts targeting GSK-3β-mediated pathologies.

References

A Comparative Functional Analysis of Pyrrolopyrimidine Stereoisomers: The Case of (R)- and (S)-Ruxolitinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, understanding the three-dimensional structure of a molecule is not merely an academic exercise—it is a critical determinant of therapeutic success. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors due to its resemblance to the adenine core of ATP.[1][2] This allows it to effectively compete for the ATP-binding site of various kinases.

A key, yet often underappreciated, aspect of these molecules is chirality. Stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a head-to-head comparison of the functional activity of the (R)- and (S)-enantiomers of Ruxolitinib, a potent Janus Kinase (JAK) inhibitor built upon the pyrrolo[2,3-d]pyrimidine framework. This case study will serve as an in-depth technical guide to illustrate why isomeric differentiation is paramount and how a multi-assay approach provides a self-validating system to confirm these differences, from direct target binding to downstream cellular effects.

The Target: JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses.[3] This pathway regulates a multitude of biological processes, including cell proliferation, differentiation, apoptosis, and immune responses. Aberrant JAK/STAT signaling is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions, making JAKs a prime therapeutic target.[4] Ruxolitinib primarily inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins and mitigating the downstream effects of cytokine signaling.[5]

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding pJAK P-JAK (Active) JAK->pJAK 3. Autophosphorylation (Activation) STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT P-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 5. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 6. Nuclear Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 7. Binds DNA Ruxolitinib Ruxolitinib (Inhibitor) Ruxolitinib->pJAK Inhibits ATP Binding Site

Caption: The JAK/STAT signaling pathway and the point of inhibition by Ruxolitinib.

Head-to-Head Isomer Comparison: (R)-Ruxolitinib vs. (S)-Ruxolitinib

Ruxolitinib possesses a single chiral center, giving rise to two distinct enantiomers: (R)-Ruxolitinib and (S)-Ruxolitinib. While chemically identical in terms of composition, their differing three-dimensional shapes lead to a profound difference in their ability to bind to the ATP-binding pocket of the JAK2 enzyme. The clinically approved and marketed form of the drug is the single (R)-enantiomer.[3]

Experimental data from biochemical kinase assays reveals a stark contrast in their inhibitory potency.

CompoundTargetIC50 (nM)Potency Fold Difference
(R)-Ruxolitinib JAK22.8 ~10.5x more potent
(S)-Ruxolitinib JAK2~29.4
(Note: IC50 for (S)-enantiomer is calculated based on the reported ~10-fold lower activity compared to the R-enantiomer's IC50 of 2.8 nM, as cited in literature).[3][5][6]

This greater than tenfold difference in potency underscores a fundamental principle of pharmacology: biological systems are stereoselective.[6] The (R)-enantiomer achieves a more optimal fit within the kinase's active site, leading to stronger inhibition.[6] The remainder of this guide will detail the functional assays used to rigorously confirm that this observed difference in biochemical potency translates into differential activity in a cellular context.

A Multi-Assay Approach for Comprehensive Isomer Characterization

To build a robust and trustworthy case for the differential activity of the Ruxolitinib enantiomers, we employ a tiered system of functional assays. This approach provides a self-validating cascade of evidence, moving from the purified enzyme to intact cells and finally to a measure of downstream cellular function.

  • Biochemical Assay: Establishes the direct, intrinsic binding affinity and potency of each isomer against the purified kinase target.

  • Cellular Target Engagement Assay: Confirms that the isomers can enter a cell and physically bind to the target protein in its native environment.

  • Cell-Based Functional Assay: Measures the ultimate biological consequence of target engagement, such as the inhibition of cell proliferation.

Biochemical Potency: LanthaScreen™ Eu Kinase Binding Assay

Causality Behind Experimental Choice: To first establish the intrinsic potency of each isomer without the complexities of cellular membranes or off-target effects, a direct binding assay is superior to an activity assay. The LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound, providing a direct measure of binding affinity.

LanthaScreen Workflow cluster_high High FRET Signal (No Inhibitor) cluster_low Low FRET Signal (With Inhibitor) Kinase_H Eu-Ab-Tagged Kinase Tracer_H Alexa Fluor™ 647 Tracer Kinase_H->Tracer_H Tracer Binds ATP Site FRET_H High TR-FRET Kinase_L Eu-Ab-Tagged Kinase FRET_L Low TR-FRET Tracer_L Alexa Fluor™ 647 Tracer Inhibitor_L Isomer (e.g., R-Ruxolitinib) Inhibitor_L->Kinase_L Isomer Competes for ATP Site Start Assay Principle cluster_high cluster_high Start->cluster_high cluster_low cluster_low Start->cluster_low

Caption: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.

This protocol is a representative example for determining the IC50 of test compounds against a purified kinase.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution.

    • Prepare a 3X solution of the test compounds ((R)- and (S)-Ruxolitinib) by performing serial dilutions in 1X Kinase Buffer A with a final DMSO concentration of 1%.

    • Prepare a 3X solution of the appropriate Alexa Fluor™ 647-labeled tracer at its predetermined Kd concentration in 1X Kinase Buffer A.

    • Prepare a 3X Kinase/Eu-Antibody mixture. Centrifuge the antibody tube at ~10,000 x g for 10 minutes prior to use to pellet any aggregates, and carefully aspirate the needed volume from the supernatant. Dilute the tagged kinase and the Europium-labeled anti-tag antibody to the desired concentrations (e.g., 15 nM kinase and 6 nM antibody) in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X test compound serial dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "maximum inhibition" (a known potent inhibitor like staurosporine) controls.

    • Add 5 µL of the 3X Kinase/Eu-Antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.

    • Briefly mix the plate on a plate shaker.

  • Incubation and Data Acquisition:

    • Cover the plate to protect from light and incubate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls.

    • Plot the normalized Emission Ratio against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each isomer.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choice: A potent biochemical inhibitor is only useful if it can enter a cell and bind to its target in the complex intracellular environment. CETSA® is a powerful biophysical method that directly assesses target engagement in intact cells. The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (like an inhibitor) is more resistant to heat-induced denaturation and aggregation than its unbound counterpart. By heating cells treated with the inhibitor and quantifying the amount of soluble target protein remaining, we can directly measure binding inside the cell.

CETSA Workflow cluster_results Expected Outcome Start 1. Treat Cells (Vehicle vs. Isomer) Heat 2. Heat Challenge (Temperature Gradient) Start->Heat Lyse 3. Cell Lysis (e.g., Freeze-Thaw) Heat->Lyse Separate 4. Separate Soluble Fraction (Centrifugation) Lyse->Separate Detect 5. Detect Soluble Target (Western Blot) Separate->Detect Plot 6. Generate Melt Curve (Soluble Protein vs. Temp) Detect->Plot Vehicle Vehicle Control: Protein Aggregates at T_m Plot->Vehicle Isomer Potent Isomer: Protein Stabilized, Aggregates at T_m + ΔT Plot->Isomer

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture and Treatment:

    • Culture a JAK2-dependent cell line (e.g., HEL 92.1.7) to a sufficient density.

    • Harvest and resuspend the cells in culture media. Divide the cell suspension into treatment groups: Vehicle (e.g., 0.1% DMSO), (R)-Ruxolitinib, and (S)-Ruxolitinib at a chosen concentration (e.g., 1 µM).

    • Incubate the cells with the compounds for a defined period (e.g., 1-3 hours) at 37°C with 5% CO2.

  • Heat Challenge:

    • Pellet the cells by centrifugation and wash with PBS to remove media components.

    • Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.

    • Aliquot 100 µL of the cell suspension for each treatment group into PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler pre-programmed with a temperature gradient (e.g., 40°C to 65°C in 2.5°C increments). Heat for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble fraction from the precipitated/aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).

    • Prepare samples for SDS-PAGE by adding loading buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of total protein for each sample onto an SDS-PAGE gel.

    • Perform electrophoresis and then transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for JAK2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for JAK2 at each temperature for each treatment group.

    • Normalize the intensity of each band to the intensity of the 37°C (no heat) control for that treatment group.

    • Plot the normalized band intensity versus temperature to generate CETSA® "melt curves". A shift in the curve to higher temperatures for a compound-treated sample relative to the vehicle control indicates target stabilization and engagement. The more potent (R)-isomer is expected to show a significantly larger thermal shift than the (S)-isomer.

Functional Cellular Outcome: MTS Cell Viability/Proliferation Assay

Causality Behind Experimental Choice: The ultimate validation of an inhibitor's differential activity is its effect on a relevant cellular function. Since Ruxolitinib inhibits the JAK/STAT pathway, which is crucial for the proliferation of certain hematopoietic cell lines, a cell viability assay is the logical final step. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells. This conversion is proportional to the number of viable cells. Unlike the MTT assay, the formazan product of MTS is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[1]

MTS Assay Workflow cluster_wells Principle in Well Seed 1. Seed JAK2-dependent cells in 96-well plate Treat 2. Treat with serial dilutions of Ruxolitinib isomers Seed->Treat Incubate 3. Incubate for 48-72 hours Treat->Incubate AddMTS 4. Add MTS Reagent Incubate->AddMTS Incubate2 5. Incubate for 1-4 hours AddMTS->Incubate2 Read 6. Measure Absorbance (490 nm) Incubate2->Read Plot 7. Plot Absorbance vs. Conc. to determine EC50 Read->Plot LiveCell Viable Cell Formazan Formazan (Purple) Soluble LiveCell->Formazan Metabolic Reduction MTS MTS (Yellow)

Caption: Workflow for the MTS cell viability and proliferation assay.

  • Cell Seeding:

    • Harvest a JAK2-dependent cell line (e.g., HEL 92.1.7) in its logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL of culture medium.

    • Include wells with medium only for background control.

  • Compound Treatment:

    • Prepare serial dilutions of (R)- and (S)-Ruxolitinib in culture medium at 2X the final desired concentration.

    • After allowing the cells to adhere overnight (if applicable), remove the old media and add 100 µL of the compound dilutions to the respective wells. For suspension cells, add compound dilutions directly. Include vehicle-only control wells.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C with 5% CO2.

  • MTS Reagent Addition and Incubation:

    • Prepare the MTS reagent solution according to the manufacturer's instructions (often combined with an electron coupling reagent like PES).

    • Add 20 µL of the MTS solution directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to yield a strong signal without saturation.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" background wells from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response equation to determine the EC50 (half-maximal effective concentration) for each isomer. The more potent (R)-isomer is expected to have a significantly lower EC50 value.

Conclusion: Synthesizing the Evidence

This comprehensive guide demonstrates the critical importance of evaluating stereoisomers independently in drug discovery. The case of Ruxolitinib provides a clear, data-driven example where the (R)-enantiomer is substantially more potent than its (S)-mirror image.[3][6] This difference, first quantified in a direct biochemical binding assay (LanthaScreen™), was then shown to translate into superior target engagement within the complex milieu of a living cell (CETSA®). Finally, the enhanced intracellular target binding results in a more potent downstream functional effect, as measured by the inhibition of cell proliferation (MTS assay).

By employing this multi-assay, self-validating workflow, researchers can build a robust and trustworthy profile of their lead compounds. This rigorous approach ensures that development efforts are focused on the truly active molecular entity, ultimately saving resources and accelerating the path toward more effective and selective therapeutics. Explaining the causality behind each experimental choice—from isolating the molecule-target interaction to confirming its ultimate cellular consequence—provides the logical framework necessary for sound scientific progression in drug development.

References

A Guide to Ensuring Reproducibility in the Synthesis and Characterization of Novel Heterocycles: A Case Study of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. However, the path from a promising molecular design to a tangible, well-characterized compound is often fraught with challenges, chief among them being the reproducibility of experimental results. This guide provides a comprehensive framework for approaching the synthesis and characterization of a novel N-heterocycle, 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, with a steadfast focus on ensuring the reproducibility of the experimental outcomes. While this specific molecule may be novel, the principles and methodologies discussed herein are broadly applicable to the synthesis of other complex organic molecules.

The narrative that follows is not a mere recitation of protocols but a deep dive into the causality behind experimental choices, aiming to equip researchers with the foresight to anticipate and mitigate potential sources of irreproducibility. We will explore two plausible synthetic routes, delve into the critical parameters governing their success, and outline a robust characterization workflow.

The Challenge of Reproducibility in Novel Compound Synthesis

Reproducibility is the bedrock of scientific integrity. In organic synthesis, the ability of another researcher to replicate a published procedure and obtain a comparable outcome is paramount. However, a multitude of factors can undermine reproducibility, from subtle variations in reagent quality to undocumented nuances in experimental setup. For novel compounds, this challenge is amplified due to the absence of established protocols. Therefore, a systematic and meticulously documented approach is not just good practice; it is a necessity.

Proposed Synthetic Pathways for this compound

To illustrate the principles of reproducible synthesis, we will consider two hypothetical, yet chemically sound, synthetic routes to our target molecule.

Method A: A Linear Approach via Fischer Indole Synthesis

This strategy builds the pyrrolidinone ring onto a pre-formed pyridine scaffold, leveraging the classic Fischer indole synthesis as a key step.

Synthetic_Pathway_A A 2-Hydrazinyl-6-methylpyridine C Intermediate Hydrazone A->C Condensation (e.g., EtOH, rt) B Ethyl 2-oxopropanoate B->C D This compound C->D Fischer Indole Synthesis (e.g., Polyphosphoric acid, heat)

Caption: Synthetic Pathway A for this compound.

Experimental Protocol for Method A:

  • Hydrazone Formation: To a solution of 2-hydrazinyl-6-methylpyridine (1.0 eq) in ethanol, add ethyl 2-oxopropanoate (1.05 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). The rationale here is a straightforward condensation; however, the purity of the hydrazine is critical, as impurities can lead to side reactions and a complex product mixture.

  • Fischer Indole Synthesis and Cyclization: The crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 120-140 °C. The viscosity and temperature of the PPA must be carefully controlled to ensure efficient and reproducible cyclization. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: The reaction mixture is cooled and carefully quenched with ice-water, followed by neutralization with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. Purification is achieved by column chromatography on silica gel.

Method B: A Convergent Approach via Palladium-Catalyzed Cross-Coupling

This alternative strategy involves the construction of the pyrrolidinone core followed by a palladium-catalyzed intramolecular C-N bond formation.

Experimental Protocol for Method B:

  • Synthesis of the Pyrrolidinone Precursor: This would involve a multi-step synthesis to create a suitably functionalized pyrrolidinone with a tethered pyridine ring. The complexity of this precursor synthesis introduces its own set of reproducibility challenges.

  • Intramolecular Buchwald-Hartwig Amination: The pyrrolidinone precursor is subjected to intramolecular cyclization using a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a high-boiling solvent like toluene or dioxane. The choice of ligand and base is crucial and often requires optimization for a new substrate.

  • Purification: Similar to Method A, the product is isolated and purified by column chromatography.

Comparative Analysis of Synthetic Methods

FeatureMethod A (Fischer Indole)Method B (Pd-Catalyzed Cyclization)Rationale for Reproducibility
Number of Steps Fewer steps in the key transformationPotentially more steps to synthesize the precursorShorter synthetic routes generally have a higher overall yield and fewer opportunities for introducing variability.
Reagent Sensitivity Highly sensitive to the quality of PPA and the purity of the hydrazine.Sensitive to the quality of the palladium catalyst, ligand, and anhydrous/anaerobic conditions.The purity and reactivity of reagents are common sources of irreproducibility.[1]
Reaction Conditions High temperatures, viscous medium.Milder temperatures, requires inert atmosphere.Precise control over reaction parameters is essential for consistent outcomes.
Scalability Can be challenging to scale due to the exothermic nature of the PPA quench.Generally more scalable, but the cost of the catalyst can be a factor.Scalability issues can introduce unforeseen challenges to reproducibility.

A Self-Validating System for Reproducibility

To ensure that the synthesis of this compound is reproducible, a self-validating experimental workflow must be established.

Reproducibility_Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization & Analysis cluster_documentation Documentation & Reporting A Reagent Qualification B Controlled Reaction Setup A->B C In-Process Monitoring (TLC, LC-MS) B->C D Standardized Work-up C->D E Consistent Chromatographic Conditions D->E F Structural Confirmation (NMR, HRMS) E->F G Purity Assessment (HPLC, Elemental Analysis) F->G H Detailed Electronic Lab Notebook G->H I Comprehensive Reporting of Data H->I

Caption: A self-validating workflow for reproducible synthesis.

Comprehensive Characterization: The Ultimate Arbiter of Success

Unambiguous characterization of the final compound is non-negotiable for claiming a successful and reproducible synthesis. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.[2][3]

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, allowing for the confirmation of its elemental composition.[2]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A purity of >95% is generally required for biological screening.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.[3]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which should match the calculated values for the proposed structure.[3]

Hypothetical Characterization Data for this compound:

TechniqueExpected ResultPurpose
¹H NMR Signals corresponding to the methyl group, aromatic protons on the pyridine ring, and protons on the pyrrolidinone ring with appropriate chemical shifts and coupling constants.Structural Elucidation
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the lactam.Structural Confirmation
HRMS (ESI+) [M+H]⁺ peak corresponding to the exact mass of C8H9N2O.Molecular Formula Confirmation
HPLC A single major peak with >95% purity.Purity Assessment
FTIR (cm⁻¹) Peaks for N-H stretching, C=O stretching (lactam), and C-H stretching.Functional Group Identification

Conclusion: A Commitment to Rigor

The synthesis of novel compounds like this compound is an endeavor that demands not only creativity but also a rigorous commitment to experimental detail. By carefully selecting a synthetic strategy, meticulously controlling reaction parameters, and thoroughly characterizing the final product, researchers can build a foundation of reproducible data. This guide has provided a framework for such an approach, emphasizing that true scientific progress is built not on singular successes, but on results that can be consistently and reliably replicated.

References

Safety Operating Guide

Proper Disposal of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the safe and compliant disposal of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, a heterocyclic compound often utilized in drug discovery and development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within the laboratory. The principles outlined here are grounded in regulations set forth by the Environmental Protection Agency (EPA) and best practices for laboratory safety.

Core Principle: Hazardous Waste Determination

The foundational step in any chemical disposal workflow is a thorough hazardous waste determination. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed by the EPA.[1][2]

While a specific Safety Data Sheet (SDS) for this compound was not found, its structure as a heterocyclic compound warrants a conservative approach.[3][4] Heterocyclic compounds can present a range of hazards, including potential toxicity and environmental persistence.[3][4] Therefore, until proven otherwise through formal analysis, This compound and any materials contaminated with it should be managed as hazardous waste.

This determination must be performed by a qualified individual, such as a laboratory manager or Environmental Health and Safety (EHS) professional, at the point of generation.[2][5]

Table 1: RCRA Hazardous Waste Characteristics

CharacteristicDescriptionRelevance to this compound
Ignitability Liquids with a flash point <140°F, solids capable of spontaneous combustion, or oxidizers.[1][2]Unlikely to be ignitable based on its chemical structure, but this must be confirmed.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2]The compound itself is not expected to be corrosive, but solutions may be.
Reactivity Materials that are unstable, react violently with water, or generate toxic gases.[2]While unlikely, reactivity with other lab chemicals cannot be ruled out without specific data.
Toxicity Harmful or fatal when ingested or absorbed, or if it leaches toxic constituents into the environment.This is the most probable hazard. Many heterocyclic compounds exhibit biological activity and potential toxicity.[4]

Segregation and Containerization: The First Line of Defense

Proper segregation prevents dangerous chemical reactions and ensures that waste streams are managed correctly.[6]

Step-by-Step Waste Segregation Protocol:
  • Designate Waste Streams: At the outset of any experiment involving this compound, establish distinct waste streams.

    • Solid Waste: Contaminated personal protective equipment (PPE) (gloves, lab coats), weigh boats, pipette tips, and contaminated silica gel.

    • Liquid Waste (Aqueous): Solutions containing the compound where water is the primary solvent.

    • Liquid Waste (Non-halogenated Organic): Solutions where solvents like ethanol, methanol, or acetonitrile are the primary solvent.

    • Liquid Waste (Halogenated Organic): Solutions containing solvents like dichloromethane or chloroform.

    • Sharps Waste: Contaminated needles, syringes, or razor blades.

    • Unused/Expired Product: Pure, unadulterated this compound.

  • Use Compatible Containers: All hazardous waste must be stored in containers that are chemically compatible with the waste they hold.[6]

    • For liquid waste, high-density polyethylene (HDPE) carboys are generally a safe choice.

    • For solid waste, use sturdy, leak-proof containers with a liner.

    • Never use metal cans for corrosive waste.

  • Maintain Container Integrity:

    • Ensure containers are in good condition, free from cracks or leaks.[6]

    • Keep containers closed at all times except when adding waste.[7] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

    • Do not fill containers beyond 90% capacity to allow for expansion.[8]

Labeling and Accumulation: Ensuring Clarity and Compliance

Accurate labeling is a critical safety and regulatory requirement. In the event of an emergency, first responders rely on these labels to assess the situation.

Hazardous Waste Labeling Requirements:

Every hazardous waste container must be clearly labeled with:

  • The words "Hazardous Waste" .[9]

  • The full chemical name of all contents (e.g., "this compound, Methanol"). Avoid abbreviations or chemical formulas.

  • The approximate percentage of each component.

  • The specific hazard(s) associated with the waste (e.g., "Toxic," "Flammable").[9]

  • The date on which waste was first added to the container (the "accumulation start date").

Satellite Accumulation Areas (SAAs):

Laboratories are permitted to accumulate hazardous waste in designated SAAs, which are at or near the point of generation and under the control of laboratory personnel.[1][5][9]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[1][2]

  • Time Limits: Once the 55-gallon limit is reached, the waste must be moved to a central storage area within three days.[1] Even if the volume limit is not reached, many institutions require removal within 6-12 months.[5][6]

Waste_Accumulation_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS & Disposal Vendor Start Waste Generation (e.g., contaminated gloves, solvent) Determine Hazardous Waste Determination Start->Determine Segregate Segregate Waste by Type (Solid, Liquid, Sharps) Determine->Segregate Container Select Compatible Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' Contents, Hazards, Date Container->Label SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA Pickup Schedule Waste Pickup with EHS SAA->Pickup When full or time limit reached Transport Licensed Vendor Transports Waste Pickup->Transport Disposal Final Disposal (e.g., Incineration) Transport->Disposal

Caption: Workflow for hazardous waste from generation to final disposal.

Decontamination and Disposal of Empty Containers

Properly managing "empty" containers is a crucial aspect of waste minimization.

Protocol for Empty Container Decontamination:
  • Initial Cleaning: For containers that held this compound, the first rinse should be with a solvent in which the compound is soluble. This first rinseate must be collected and disposed of as hazardous waste .[7]

  • Subsequent Rinsing: After the initial hazardous rinse, wash the container thoroughly with detergent and water.[10]

  • Air Dry: Allow the container to air dry completely.[1]

  • Deface Label: Completely remove or deface the original label to prevent any confusion.[1]

  • Final Disposal: Once clean and dry with the label removed, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.

Note: For containers that held acutely toxic (P-listed) chemicals, they must be managed as hazardous waste and should not be triple-rinsed in the lab.[1]

Partnering with a Licensed Disposal Vendor

The final disposal of hazardous waste is a highly regulated process that must be handled by a licensed and certified hazardous waste management company.[6][11] These companies have the expertise and facilities to treat and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration.

Your institution's EHS department will manage the relationship with these vendors, ensuring that all waste is properly manifested and transported off-site in accordance with Department of Transportation (DOT) and EPA regulations.

Decision_Tree Start Material for Disposal: This compound Unused Unused/Expired Product Start->Unused Pure Compound ContaminatedSolid Contaminated Solid Waste (PPE, Glassware, etc.) Start->ContaminatedSolid Solid Material ContaminatedLiquid Contaminated Liquid Waste (Solvents, Aqueous Solutions) Start->ContaminatedLiquid Liquid Solution HW_Container_Pure Dispose in Original Container or as Hazardous Waste Unused->HW_Container_Pure HW_Container_Solid Dispose in Labeled 'Hazardous Solid Waste' Container ContaminatedSolid->HW_Container_Solid HW_Container_Liquid Dispose in Labeled 'Hazardous Liquid Waste' Container (Segregated by Solvent) ContaminatedLiquid->HW_Container_Liquid EHS_Pickup Arrange Pickup with EHS for Licensed Vendor Disposal HW_Container_Solid->EHS_Pickup HW_Container_Liquid->EHS_Pickup HW_Container_Pure->EHS_Pickup

Caption: Disposal decision tree for various forms of waste.

By implementing these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.

References

A Senior Application Scientist's Guide to Handling 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one. As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist to provide a framework of scientific reasoning, enabling you to make informed decisions and foster a culture of safety within your laboratory.

The Foundation: A Proactive Hazard Assessment

Understanding the "why" behind a safety protocol is critical. The chemical structure of this compound—a nitrogen-containing heterocyclic compound—suggests several potential hazards based on extensive data from similar molecules.

  • Skin and Eye Irritation: The parent scaffold, 1H-pyrrolo[3,2-b]pyridine, is known to cause serious eye damage. An SDS for a related 1H-pyrrolo[2,3-b]pyridine derivative classifies it as a skin irritant (Category 2) and a cause of serious eye irritation (Category 2A)[1]. It is therefore prudent to assume this compound is, at minimum, a significant irritant to the skin and eyes.

  • Respiratory Tract Irritation: The aforementioned 1H-pyrrolo[2,3-b]pyridine derivative is also classified as a potential respiratory tract irritant[1]. Handling the compound as a powder or generating aerosols could lead to respiratory discomfort or injury.

  • Acute Oral Toxicity: Both the 1H-pyrrolo[3,2-b]pyridine core and the related derivative are classified as Harmful if Swallowed (Acute Toxicity, Oral, Category 4)[1]. This necessitates stringent measures to prevent ingestion.

  • Environmental Hazard: Nitrogenous heterocyclic compounds are noted for their potential environmental toxicity and can be harmful to aquatic life[2]. Proper disposal is not just a regulatory requirement but an environmental responsibility.

Core Directive: A Multi-Layered PPE & Handling Protocol

A robust safety plan relies on a combination of engineering controls and personal protective equipment. The following protocols are designed to create a self-validating system of protection.

Essential Engineering Controls

Your first line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[3].

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Stations: Maintain clear and immediate access to a safety shower and an eyewash station[1].

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory for all personnel handling the compound.

Given the high risk of serious eye irritation or damage, eye protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times[4].

  • Face Shield: When handling larger quantities (>1 gram) or performing operations with a higher risk of splashing (e.g., reaction quenching, solvent removal under pressure), a full-face shield must be worn over chemical splash goggles[4].

The risk of skin irritation necessitates careful glove selection.

  • Minimum Requirement: For incidental contact and handling small quantities, disposable nitrile gloves are the minimum requirement. Always check gloves for integrity before use[1].

  • Double Gloving: For extended handling or when working with solutions, wearing two pairs of nitrile gloves is recommended. This provides an extra layer of protection against tears and potential permeation.

  • Immediate Replacement: Nitrile gloves offer splash protection, not long-term resistance[5]. If contact occurs, remove the gloves immediately using the proper technique (without touching the outer surface), wash your hands, and don a new pair[6].

Table 1: Glove Selection Considerations for Heterocyclic Compounds

Glove TypeProtection LevelRecommended Use Case
Nitrile (Disposable) Good for splash protectionMandatory Minimum. Weighing, solution prep, transfers. Not for immersion or prolonged contact.
Neoprene Superior chemical resistanceHandling larger volumes, reaction workups, cleaning contaminated glassware.
Butyl Rubber Excellent for corrosive materialsRecommended for spill cleanup or when handling highly concentrated solutions of unknown corrosivity.

This table is a general guide. Always consult the glove manufacturer's specific chemical resistance charts for definitive information.[7][8]

  • Laboratory Coat: A clean, buttoned, flame-resistant laboratory coat must be worn to protect skin and clothing.

  • Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory. Fabrics like polyester or acrylic should be avoided in favor of cotton or other natural fibers.

Engineering controls should be the primary method of respiratory protection.

  • Respirator Use: A respirator (e.g., an N95 dust mask for powders or a half-mask respirator with organic vapor cartridges) may be required if engineering controls are insufficient or during a large-scale spill cleanup. Use of a respirator requires institutional approval, fit-testing, and training.

Operational & Disposal Plans

Procedural diligence is as crucial as the equipment you wear.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clear, and all necessary PPE is donned correctly.

  • Weighing: If handling the solid, weigh it directly into a tared container within the fume hood to minimize dust generation.

  • Transfers: Use a spatula for solid transfers. If making a solution, add solvent to the solid slowly to avoid splashing.

  • Post-Handling: After use, decontaminate the spatula and work surface. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water[1].

Spill Management
  • Evacuate: Alert others and evacuate the immediate area.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • Cleanup (Small Spills): For minor spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Collect the absorbed material into a sealed container for hazardous waste. Decontaminate the area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

Disposal Plan

All waste must be treated as hazardous.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this material down the drain[1][3].

  • Empty Containers: "Empty" containers that held the compound should be rinsed with a suitable solvent (collecting the rinse as hazardous waste) before disposal or recycling, according to institutional policy.

Visualized Workflows

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Define Handling Task scale Scale of Operation? start->scale aerosol Aerosol/Dust Risk? scale->aerosol < 1 gram ppe_double Use Double Gloves or Neoprene scale->ppe_double > 1 gram ppe_base Mandatory Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat aerosol->ppe_base No ppe_resp Consider Respirator (Requires Assessment) aerosol->ppe_resp ppe_face Add Face Shield ppe_resp->ppe_base ppe_double->aerosol ppe_double->ppe_face

Caption: PPE selection workflow based on task scale and aerosol risk.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Reactant of Route 2
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.